molecular formula C16H20N6O B000832 Tofacitinib CAS No. 477600-75-2

Tofacitinib

Cat. No.: B000832
CAS No.: 477600-75-2
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tofacitinib is a potent and selective small-molecule inhibitor of the Janus kinase (JAK) family, a critical component of intracellular signaling pathways for a wide range of cytokines. It functions by preferentially inhibiting JAK1 and JAK3 enzymes, and to a lesser extent JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This action suppresses the JAK-STAT signaling pathway, which is central to hematopoiesis and immune cell function, making it a valuable tool for modulating inflammatory and immune responses in research settings . As a key research compound, this compound is extensively used to investigate the mechanisms underlying various immune-mediated inflammatory diseases. Its primary research applications include the study of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . Furthermore, its utility has expanded to preclinical studies in other areas such as alopecia areata, psoriasis, and atopic dermatitis, highlighting its broad relevance in exploring cytokine-driven pathological processes . Researchers value this compound for its well-characterized pharmacokinetic profile. The compound has an oral bioavailability of approximately 74% and a relatively short plasma half-life of about 3 hours. It is metabolized primarily in the liver by the CYP3A4 enzyme and, to a minor extent, by CYP2C19, with renal excretion of unchanged drug accounting for about 30% of its elimination. In vitro, this compound exhibits a protein binding rate of approximately 40% . Please note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all laboratory safety and handling protocols are followed when using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197271
Record name Tofacitinib
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Molecular Weight

312.37 g/mol
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Color/Form

Yellow foam

CAS No.

477600-75-2
Record name Tofacitinib
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Record name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
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Melting Point

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/
Record name Tofacitinib
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Foundational & Exploratory

Tofacitinib's Mechanism of Action in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tofacitinib, a pioneering oral Janus kinase (JAK) inhibitor, represents a significant advancement in the therapeutic landscape for a multitude of autoimmune and inflammatory diseases.[1][2][3] Its approval for conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), ulcerative colitis (UC), and juvenile idiopathic arthritis (JIA) underscores its broad clinical utility.[2][4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's therapeutic efficacy. We will dissect its interaction with the JAK-STAT signaling pathway, analyze its selectivity profile, and delineate its downstream effects on the immune response, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of the JAK-STAT Signaling Pathway in Autoimmunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide variety of cytokines, growth factors, and hormones.[1][7] This pathway is integral to the regulation of immune cell development, differentiation, and function.[8] In autoimmune diseases, dysregulation of the JAK-STAT pathway leads to an overproduction of pro-inflammatory cytokines, perpetuating a cycle of inflammation and tissue damage.[9][10]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[1] This binding event induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity.[1] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][7] Upon receptor dimerization, the JAKs phosphorylate and activate each other.[1][11] These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1][11]

STAT proteins are then recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1][11] This process ultimately leads to the expression of genes involved in inflammation and immune responses.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1. The canonical JAK-STAT signaling pathway.

This compound's Molecular Mechanism of Action: Inhibition of Janus Kinases

This compound functions as a competitive inhibitor of ATP at the catalytic site of JAK enzymes.[12] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of JAKs, thereby blocking the downstream signaling cascade.[13][14] This inhibition of JAK activity prevents the phosphorylation and subsequent activation of STAT proteins, leading to a reduction in the transcription of pro-inflammatory genes.[1][13]

JAK Selectivity Profile

This compound is classified as a first-generation JAK inhibitor and exhibits a pan-JAK inhibitory profile, meaning it inhibits multiple members of the JAK family.[7] However, it demonstrates a degree of selectivity. In vitro studies have shown that this compound primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[10][15] The inhibition of JAK1 and JAK3 is particularly relevant to its efficacy in autoimmune diseases, as these kinases are crucial for the signaling of numerous pro-inflammatory cytokines, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons.[1][10] The inhibition of JAK2 can contribute to some of the observed side effects, such as anemia and neutropenia, due to its role in hematopoietic signaling.[11]

JAK Family MemberPrimary Signaling CytokinesThis compound Inhibition
JAK1 IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-α/β, IFN-γHigh
JAK2 EPO, TPO, G-CSF, GM-CSF, IL-3, IL-5, IL-12, IL-23Moderate
JAK3 IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 (signals via common γ-chain)High
TYK2 IL-12, IL-23, IFN-α/βLow to Moderate

Table 1. this compound's selectivity for JAK family members and their associated cytokine signaling pathways.

Tofacitinib_Mechanism cluster_cytoplasm Cytoplasm JAK JAK STAT STAT JAK->STAT Phosphorylation (Blocked) pSTAT pSTAT This compound This compound This compound->JAK Binds to ATP binding site ATP ATP ATP->JAK Competitive Inhibition ADP ADP

Figure 2. this compound's competitive inhibition of ATP binding to JAK.

Cellular and Immunological Consequences of JAK Inhibition

The inhibition of JAK-STAT signaling by this compound has profound effects on the function of various immune cells implicated in the pathogenesis of autoimmune diseases.

T Lymphocytes

This compound significantly impacts T cell function. It has been shown to reduce T cell activation, proliferation, and the production of effector molecules.[16] Specifically, this compound can inhibit the differentiation of T helper (Th) cells, particularly Th1 and Th17 cells, which are key drivers of inflammation in many autoimmune conditions.[17][18] Studies have demonstrated that this compound treatment leads to a decrease in the number and ratio of CD3+ and CD4+ T cells.[19] Furthermore, in vitro experiments have shown that this compound impairs the expression of the activation marker CD25 and the proliferation antigen Ki-67 in both naïve and memory CD4+ and CD8+ T cells.[16] There is also evidence to suggest that this compound may promote an immunosenescent phenotype in T cells.[16]

B Lymphocytes

The effects of this compound on B cells are also significant. While some studies have reported an increase in the number and ratio of CD19+ B cells following treatment, this compound has been shown to down-regulate the production of inflammatory cytokines such as IL-6 and TNF-α by stimulated B cells.[17][19][20] This suggests a modulatory rather than purely suppressive effect on B cell function.

Other Immune Cells

This compound's influence extends to other immune cell populations. It can suppress the activity of monocytes and natural killer (NK) cells.[15][19] For instance, the lowest inhibition of STAT phosphorylation by this compound was observed for IL-10-induced STAT3 phosphorylation in monocytes.[15]

Immune Cell TypeKey Effects of this compound
T Cells (CD4+ & CD8+) Decreased activation, proliferation, and differentiation (Th1/Th17)[16][18]. Reduced production of IFN-γ and IL-17[17][20].
B Cells Increased numbers observed in some studies[19]. Decreased production of IL-6 and TNF-α[17][20].
Monocytes Downregulation of constitutive STAT1, STAT3, STAT4, and STAT5 phosphorylation[15].
NK Cells No significant changes in numbers and ratio reported in some studies[19].

Table 2. Summary of this compound's Effects on Key Immune Cell Populations.

Experimental Protocol: Phospho-Flow Cytometry for Measuring STAT Phosphorylation

A key method for evaluating the pharmacodynamic effects of JAK inhibitors like this compound is phospho-flow cytometry. This technique allows for the quantitative measurement of phosphorylated STAT proteins at the single-cell level within heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[21][22]

Principle

The assay involves stimulating cells with a specific cytokine to induce STAT phosphorylation. The cells are then fixed to preserve the phosphorylation state and permeabilized to allow intracellular staining with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein.[21][22] The fluorescence intensity is then measured by flow cytometry, providing a quantitative readout of STAT phosphorylation.

Step-by-Step Methodology
  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in an appropriate culture medium.[23]

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[24]

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-2 to induce pSTAT5) for a short duration (e.g., 15-30 minutes) at 37°C.[24][25] Include an unstimulated control.

  • Fixation: Immediately following stimulation, fix the cells by adding a fixation buffer (e.g., 1.5-4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.[21][24]

  • Permeabilization: Wash the fixed cells and then permeabilize them by adding ice-cold methanol and incubating on ice for at least 30 minutes.[21][24] This step is crucial for allowing the phospho-specific antibodies to access intracellular targets.

  • Staining: Wash the permeabilized cells to remove the methanol. Stain the cells with a cocktail of fluorescently labeled antibodies, including a phospho-specific STAT antibody (e.g., anti-pSTAT3) and surface markers to identify different cell populations (e.g., CD3 for T cells, CD19 for B cells).[23][24] Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the stained cells and resuspend them in a suitable buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.[21]

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the cell populations of interest based on their surface marker expression. Determine the median fluorescence intensity (MFI) of the phospho-STAT staining within each population to quantify the level of STAT phosphorylation.[24]

Phospho_Flow_Workflow start Isolate PBMCs pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with Cytokine pretreat->stimulate fix Fix Cells stimulate->fix permeabilize Permeabilize Cells fix->permeabilize stain Stain with Antibodies (anti-pSTAT, surface markers) permeabilize->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating, MFI) acquire->analyze end Quantify pSTAT Levels analyze->end

Figure 3. Experimental workflow for phospho-flow cytometry.

Conclusion

This compound exerts its therapeutic effects in autoimmune diseases by potently inhibiting the JAK-STAT signaling pathway. Its primary targets, JAK1 and JAK3, are central to the signaling of a broad spectrum of pro-inflammatory cytokines. By blocking this critical intracellular signaling hub, this compound effectively dampens the aberrant immune responses that drive the pathology of these debilitating conditions. The ability to modulate the function of key immune cells, including T cells and B cells, underscores its efficacy. Methodologies such as phospho-flow cytometry are invaluable tools for elucidating the pharmacodynamic effects of this compound and other JAK inhibitors, providing crucial insights for both basic research and clinical development.

References

Preclinical Evaluation of Tofacitinib in Rheumatoid Arthritis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Core of Rheumatoid Arthritis Pathogenesis

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2] The underlying pathology involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce a cascade of pro-inflammatory cytokines.[1][3] Central to the signaling of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4][5][6] This intracellular signaling cascade acts as a critical hub for transmitting extracellular cytokine signals into the nucleus to regulate genes involved in immunity and inflammation.[7][8]

The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] Different cytokines utilize specific pairs of JAKs to initiate their signaling cascades.[8] In RA, cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and various interleukins that signal through the common gamma chain (γc) receptor (IL-2, IL-7, IL-9, IL-15, and IL-21) are pivotal in driving the inflammatory process.[4][10] Their signaling is heavily dependent on the JAK-STAT pathway.[4] This central role makes the JAK family a highly attractive therapeutic target for RA.

This compound (formerly known as CP-690,550) is an oral, small molecule inhibitor of JAKs developed for the treatment of RA.[1][2] This guide provides a comprehensive technical overview of the preclinical studies that underpinned the development of this compound, focusing on its mechanism of action, and the in vitro and in vivo models used to establish its efficacy and safety profile.

Mechanism of Action: Interrupting the Cytokine Signaling Cascade

This compound functions by competitively inhibiting the ATP-binding site of Janus kinases, thereby preventing the phosphorylation and activation of STAT proteins.[11][12] This blockade of the JAK-STAT pathway effectively dampens the cellular responses to a broad range of pro-inflammatory cytokines implicated in RA.[1][2]

JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto- and trans-phosphorylation, and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.[8][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Recruitment & Activation JAK3 JAK3 Receptor->JAK3 Recruitment & Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK3->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent inflammatory gene expression.

In Vitro Inhibitory Profile of this compound

The inhibitory activity of this compound against the different JAK isoforms has been quantified through various in vitro assays. These assays are crucial for determining the potency and selectivity of the compound.

Table 1: In Vitro IC50 Values of this compound for JAK Isoforms

Target IC50 (nM) Reference(s)
JAK1 1.7 - 112 [4][13][14]
JAK2 1.8 - 134 [4][13][14]
JAK3 0.75 - 2.0 [4][13][14]
TYK2 16 - 416 [4]

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

The data indicates that this compound is a potent inhibitor of JAK1 and JAK3, with a comparatively lower potency against JAK2 and TYK2.[1][4][13] This profile is significant as JAK1 and JAK3 are crucial for the signaling of many cytokines central to RA pathogenesis.[4][5]

In Vitro Preclinical Evaluation

A battery of in vitro assays is essential to characterize the cellular effects of a JAK inhibitor before advancing to in vivo studies. These assays provide mechanistic insights and confirm target engagement in a controlled environment.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add the JAK enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[13]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context, typically using primary cells or cell lines.

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant cytokine (e.g., IL-6, IL-2, IFN-γ)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate at an appropriate density.

  • If necessary, serum-starve the cells for 4-24 hours to reduce basal signaling.[4]

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.[4][15]

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes) to activate the JAK-STAT pathway.[4][15]

  • Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.[4]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated STAT protein (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control (e.g., GAPDH) to ensure equal protein loading.[4]

  • Quantify the band intensities using densitometry software and normalize the phospho-STAT signal to the total STAT signal.

  • Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control to determine the potency of this compound in a cellular context.

In Vivo Preclinical Evaluation: Modeling Rheumatoid Arthritis

Animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a drug candidate in a complex biological system. The collagen-induced arthritis (CIA) model in mice is the most widely used and accepted model for preclinical studies of RA.[16][17]

The Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[16][17] The model is typically induced in genetically susceptible mouse strains, such as DBA/1J, by immunization with type II collagen.[16]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol details the induction and assessment of CIA in DBA/1J mice for evaluating the efficacy of this compound.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine or chicken type II collagen

  • 0.05 M acetic acid

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2-4 mg/mL by stirring overnight at 4°C.[17]

    • On the day of immunization, prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[5][16]

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[16]

  • This compound Treatment:

    • Once arthritis develops (typically around day 26-35), randomize the mice into treatment groups.[16]

    • Administer this compound or vehicle orally at the desired dose and frequency (e.g., once or twice daily).[18][19]

  • Arthritis Assessment:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb

    • The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.[18]

  • Endpoint Analysis:

    • At the end of the study, collect blood for cytokine analysis and paws for histopathological examination to assess inflammation, pannus formation, and bone/cartilage erosion.[18][20]

Efficacy of this compound in the CIA Model

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing the clinical signs of arthritis in the CIA model.

Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (mCIA) Model

Treatment Group Dose (mg/kg, oral) Mean Arthritis Score (Day 45) % Reduction in Paw Swelling (vs. Vehicle) Reference
Vehicle - ~10-12 - [18][19]
This compound 15 (twice daily) Significantly reduced (p=0.03) Significantly reduced (p=0.04) [18][19]

| this compound | Various doses | Dose-dependent reduction | Dose-dependent reduction |[20] |

Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound

Understanding the PK/PD relationship is crucial for translating preclinical findings to clinical dosing regimens.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

Species Dose (mg/kg, oral) Tmax (h) Cmax (ng/mL) Half-life (h) Bioavailability (%) Reference(s)
Rat 20 ~1.0 ~1500 ~3.0 29.1 [6]

Note: Parameters can vary based on the specific study design and animal strain.

This compound generally exhibits rapid oral absorption and a relatively short half-life in preclinical species.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the pharmacokinetic profile of this compound with its pharmacodynamic effects (e.g., inhibition of STAT phosphorylation or reduction in arthritis scores) to establish a quantitative relationship between drug exposure and therapeutic response. This modeling is instrumental in predicting efficacious human doses.

Preclinical Safety and Toxicology

A comprehensive safety and toxicology program is conducted to identify potential adverse effects of this compound. This includes studies in rodents and non-rodents to assess acute and chronic toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.[15] The primary findings from these studies are related to the immunosuppressive effects of this compound, which are an extension of its mechanism of action.[12][15]

Conclusion: A Solid Preclinical Foundation for Clinical Success

The preclinical studies of this compound in rheumatoid arthritis provided a robust body of evidence supporting its clinical development. Through a combination of in vitro and in vivo models, the mechanism of action, efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound were thoroughly characterized. The consistent and compelling data from these studies laid a strong scientific foundation for the successful translation of this compound into an effective oral therapy for patients with rheumatoid arthritis.

References

Introduction: Addressing the Unmet Need in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Tofacitinib Citrate

Prepared by: Gemini, Senior Application Scientist

For decades, the therapeutic landscape for chronic inflammatory autoimmune diseases, such as rheumatoid arthritis (RA), was dominated by broad-acting immunosuppressants and, later, biologic agents targeting specific cytokines. While revolutionary, these treatments carried limitations, including parenteral administration, immunogenicity, and incomplete response rates in a significant patient population. This clinical reality fueled a search for novel, orally bioavailable small molecules that could modulate the core inflammatory signaling pathways with greater precision. This guide chronicles the journey of this compound citrate (formerly CP-690,550), a pioneering molecule that emerged from this search, from the identification of a novel therapeutic target to its complex synthesis and ultimate clinical validation as the first-in-class Janus kinase (JAK) inhibitor.

Part 1: The Rationale—Targeting the Janus Kinase (JAK) Family

The scientific groundwork for this compound was laid by the recognition of the central role of the Janus kinase (JAK) family in immune cell signaling.[1][2][3] JAKs are intracellular tyrosine kinases that are critical for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2]

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for over 50 cytokines. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[4][5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The rationale for targeting JAKs, and specifically JAK3, stemmed from a key biological insight: while JAK1 and JAK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells.[6][7] Crucially, JAK3 pairs exclusively with the common gamma (γc) chain, a shared component of the receptors for several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for lymphocyte function.[6][8] Genetic evidence from individuals with inactivating mutations in JAK3, who present with severe combined immunodeficiency (SCID), confirmed that blocking JAK3 could produce potent immunosuppression.[7] This made selective inhibition of the JAK1/JAK3 pathway a highly attractive strategy for developing a targeted, oral immunomodulatory agent.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor_A Receptor Subunit α Cytokine->Receptor_A 1. Binding JAK1 JAK1 Receptor_B Receptor Subunit β (e.g., γc chain) JAK3 JAK3 JAK1->JAK3 2. Dimerization & Trans-phosphorylation STAT_A STAT JAK1->STAT_A 3. STAT Phosphorylation JAK3->JAK1 STAT_B STAT JAK3->STAT_B This compound This compound This compound->JAK1 Inhibition This compound->JAK3 pSTAT_dimer pSTAT Dimer STAT_A->pSTAT_dimer 4. Dimerization STAT_B->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Part 2: The Discovery of this compound (CP-690,550)

The journey to this compound began in the 1990s at Pfizer, following a crucial discussion between Dr. Paul Changelian of Pfizer and Dr. John O'Shea of the National Institutes of Health (NIH).[9] This collaboration set the stage for a drug discovery program targeting the newly identified JAK3 enzyme.[9][10]

The program initiated a high-throughput screening (HTS) campaign, testing approximately 800,000 compounds from the Pfizer corporate library against the catalytic domain of JAK3.[8][11] This effort identified a promising hit: a pyrrolo[2,3-d]pyrimidine-based molecule, CP-352,664.[12][13][14] This scaffold provided a critical starting point for an intensive medicinal chemistry effort.

The subsequent lead optimization phase was a textbook example of structure-activity relationship (SAR) development.[12][14] Synthetic chemists systematically modified the pyrrolopyrimidine core and its substituents to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties such as oral bioavailability and metabolic stability. This iterative process of design, synthesis, and testing led to the identification of CP-690,550, later named this compound, as the clinical candidate.[12][13][14] It was selected for its potent inhibition of JAK enzymes and favorable drug-like properties.[13]

Discovery_Workflow Target Target Identification (JAK3) HTS High-Throughput Screen (~800,000 compounds) Target->HTS Hit Hit Identification (Pyrrolo[2,3-d]pyrimidine) HTS->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Medicinal Chemistry Candidate Candidate Selection (CP-690,550 / this compound) Lead_Opt->Candidate Preclinical Preclinical Development Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: this compound's drug discovery and development workflow.

Part 3: Synthesis—Conquering the Chiral Challenge

The chemical structure of this compound, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, presents a significant synthetic challenge, primarily due to the stereochemistry of the 3,4-disubstituted piperidine ring.[15][16] The synthesis can be conceptually broken down into two key fragments: the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the chiral (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine side chain.[15]

Retrosynthetic Analysis

A common retrosynthetic approach disconnects the molecule at the C-N bond formed between the pyrimidine ring and the piperidine nitrogen, and at the amide bond of the cyanoacetamide group. This highlights the importance of an efficient nucleophilic aromatic substitution (SNAr) reaction and a robust method for introducing the chiral piperidine fragment.

Retrosynthesis This compound This compound Disconnect1 => Amide Formation This compound->Disconnect1 Intermediate1 Piperidine Amine + Cyanoacetylating Agent Disconnect1->Intermediate1 Disconnect2 => SNAr Intermediate1->Disconnect2 Fragments Pyrrolo[2,3-d]pyrimidine + (3R,4R)-Piperidine Disconnect2->Fragments

Caption: Retrosynthetic analysis of this compound.

Evolution of the Synthetic Route

Early synthetic strategies often involved the creation of a racemic piperidine intermediate, which then required a classical resolution step, an inefficient process that discards at least half of the material.[15][17] Subsequent process development focused on creating more atom-economical and scalable asymmetric syntheses.

Several innovative routes have been developed.[18][19] One improved process starts from commercially available 3-amino-4-methylpyridine.[18] The synthesis involves N-acylation, quaternization of the pyridine ring with a benzyl group, and subsequent reduction to form the piperidine ring. The critical chirality is then introduced via diastereomeric salt resolution using a chiral acid like di-p-toluoyl-D-tartaric acid.[18][20] This provides the desired (3R,4R) enantiomer with high purity.

Experimental Protocol: Key SNAr Coupling and Final Acylation

The following protocol is a representative example of the final steps in this compound synthesis, adapted from principles described in the literature.[15][20]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a stirred solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) in a suitable polar aprotic solvent (e.g., n-butanol or water) is added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[20]

  • An inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to act as a hydrogen chloride scavenger.

  • The reaction mixture is heated to reflux (e.g., 90-110 °C) and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.[20]

  • Upon completion, the mixture is cooled, and the product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is isolated through extraction and crystallization.

Step 2: Debenzylation

  • The N-benzyl protected intermediate (1.0 eq) is dissolved in a suitable solvent like methanol.

  • A palladium-on-carbon catalyst (Pd/C, 10 mol%) is added.

  • The mixture is subjected to hydrogenation (H₂ gas, typically 50-60 psi) at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated piperidine intermediate.

Step 3: Cyanoacetylation

  • The resulting secondary amine is dissolved in a solvent such as dichloromethane (DCM).

  • A non-nucleophilic base like triethylamine (TEA, 1.5 eq) is added.

  • The solution is cooled in an ice bath, and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride (1.2 eq), is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The crude product is purified via column chromatography or recrystallization to yield this compound free base.

Step 4: Salt Formation

  • The purified this compound base is dissolved in a mixture of n-butanol and water.[20]

  • A solution of citric acid monohydrate (1.0 eq) in water is added.[20]

  • The mixture is heated to achieve a clear solution (e.g., 80 °C) and then slowly cooled to room temperature, followed by further cooling to ~5 °C to induce crystallization.[20]

  • The resulting solid is collected by filtration, washed, and dried to afford this compound citrate as a white crystalline solid.[20]

Part 4: Pharmacological and Clinical Validation

The efficacy of this compound was established through a rigorous program of preclinical and clinical testing, validating the hypothesis that JAK inhibition is a viable therapeutic strategy.

In Vitro and In Vivo Preclinical Assessment

In vitro kinase assays were essential for characterizing the potency and selectivity of this compound. These experiments determined the half-maximal inhibitory concentration (IC₅₀) against the different JAK family members.

JAK CombinationIC₅₀ (nM)
JAK1/JAK356
JAK1/JAK2406
JAK2/JAK21377
Table 1: In vitro inhibitory activity of this compound against various JAK combinations.[5]

While initially pursued as a JAK3-selective inhibitor, these data revealed that this compound potently inhibits both JAK1 and JAK3, with less activity against JAK2.[5][21] Cellular assays, such as those measuring IL-2-induced T-cell proliferation, confirmed that the enzymatic inhibition translated into functional immunomodulation.[13]

In vivo efficacy was demonstrated in animal models of autoimmune disease. In rodent models of collagen-induced arthritis, this compound significantly reduced inflammation and joint damage.[22] It also proved highly effective in preventing organ rejection in primate transplantation models, where it outperformed the standard of care at the time.[6][9] These studies showed that this compound treatment reduced levels of pro-inflammatory cytokines like IL-6 and suppressed the proliferation of pathogenic T-cells.[23]

Clinical Trial Program

The clinical development of this compound for rheumatoid arthritis involved a comprehensive series of Phase II and Phase III trials, collectively known as the ORAL (Oral Rheumatoid Arthritis) program.[24] These studies evaluated this compound as both a monotherapy and in combination with methotrexate in patients who had an inadequate response to conventional DMARDs or TNF inhibitors.[24][25]

The trials consistently demonstrated that this compound rapidly and significantly improved the signs and symptoms of RA.[21] Key endpoints included the American College of Rheumatology (ACR) response criteria (ACR20, 50, and 70) and the Disease Activity Score (DAS28).

TrialPatient PopulationThis compound 5 mg BID ACR20 ResponsePlacebo ACR20 Response
ORAL Solo DMARD-IR (Monotherapy)59.8%26.7%
ORAL Standard MTX-IR (with MTX)51.5%25.3%
ORAL Step TNF inhibitor-IR (with MTX)41.7%24.4%
Table 2: Summary of ACR20 response rates at 3 months in key Phase III this compound trials.[24][25]

The clinical program also characterized the safety profile. Common adverse events included infections (particularly of the upper respiratory tract), headache, and diarrhea.[24] Laboratory monitoring revealed dose-dependent increases in LDL and HDL cholesterol and decreases in neutrophil counts, requiring baseline and periodic monitoring in clinical practice.[25][26]

Conclusion

The development of this compound citrate represents a landmark achievement in medicinal chemistry and pharmacology. It validated the JAK-STAT pathway as a druggable target for autoimmune diseases and delivered the first oral, small-molecule therapy in a field dominated by injectable biologics. The journey from a rational biological hypothesis through high-throughput screening, intricate synthetic chemistry, and extensive clinical validation provides a powerful case study in modern drug discovery. This compound not only established a new class of therapy for patients but also paved the way for the development of a new generation of more selective JAK inhibitors, further refining the treatment of immune-mediated inflammatory diseases.

References

Tofacitinib's Role in Modulating Immune Cell Function: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib is a potent, orally administered small molecule inhibitor of the Janus kinase (JAK) family, which has redefined the treatment landscape for several immune-mediated inflammatory diseases. By primarily targeting JAK1 and JAK3, this compound effectively disrupts the signaling pathways of a broad array of cytokines, growth factors, and hormones integral to immune cell development, activation, and function.[1][2][3] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its immunomodulatory effects across key immune cell lineages, including T cells, B cells, Natural Killer (NK) cells, and dendritic cells. Furthermore, it offers field-proven, step-by-step experimental protocols for researchers to accurately assess the functional consequences of JAK inhibition in vitro. This document is intended to serve as a comprehensive technical resource, bridging core mechanistic principles with practical laboratory application for professionals in immunology research and drug development.

The Central Role of the JAK-STAT Pathway in Immunity

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of intracellular signaling, translating extracellular cytokine cues into transcriptional responses.[4] The pathway is essential for orchestrating both innate and adaptive immunity. The process is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[3][4] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation, proliferation, and immune cell differentiation.[3] Given that numerous pro-inflammatory cytokines—including key interleukins (IL-2, IL-6, IL-15, IL-21) and interferons (IFNs)—rely on this pathway, targeting JAKs presents a powerful strategy for broad-spectrum immunomodulation.[5][6]

This compound's Core Mechanism of Action

This compound functions as an ATP-competitive, reversible inhibitor of JAK enzymes.[6] It exhibits a preferential inhibition profile for JAK1 and JAK3, with a lesser effect on JAK2.[1][3][7] This selectivity is crucial to its mechanism. The pairing of JAK1 and JAK3 is exclusively used by receptors that share the common gamma chain (γc), a component of the receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][6] These cytokines are fundamental for the development, proliferation, and activation of lymphocytes.[2] By blocking JAK1 and/or JAK3, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[3] This blockade effectively dampens the cellular response to multiple key cytokines simultaneously, representing a shift from the single-cytokine targeting of many biologic therapies.[5][6]

JAK_STAT_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. JAK Activation JAK3 JAK3 Receptor->JAK3 STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation JAK3->STAT_inactive This compound This compound This compound->JAK1 Inhibition This compound->JAK3 STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: this compound blocks cytokine signaling by inhibiting JAK1 and JAK3.

Modulation of Specific Immune Cell Functions

This compound's interference with the JAK-STAT pathway results in profound and distinct effects on various immune cell populations.

T Lymphocytes

T cells are a primary target of this compound. The drug impairs multiple aspects of T cell biology:

  • Activation and Proliferation: By blocking IL-2 signaling, a critical cytokine for T cell proliferation, this compound significantly impairs the expansion of T cells following antigen engagement.[8][9] In vitro studies show that this compound reduces the expression of activation markers like CD25 and CD69 and inhibits proliferation in a dose-dependent manner.[9][10]

  • Th1 and Th17 Differentiation: this compound inhibits the polarization of naive CD4+ T cells towards the pro-inflammatory Th1 phenotype by blocking IFN-γ and IL-2 signaling.[11][12] It also suppresses the production of IL-17 and IFN-γ by CD4+ T cells.[13][14] This is critical, as Th1 and Th17 cells are key drivers of pathology in many autoimmune diseases.

  • Effector Function: this compound has been shown to reduce the production of key effector cytokines such as IFN-γ and IL-17 from already differentiated T cells.[13] This suggests the drug can dampen ongoing inflammatory responses mediated by antigen-experienced cells.

B Lymphocytes

This compound directly impacts human B cell function, independent of its effects on T cells:

  • Impaired Naive B Cell Differentiation: The drug strongly impairs the in vitro development of naive B cells into antibody-secreting plasmablasts.[15][16][17] This is accompanied by a reduction in the expression of key transcription factors required for plasma cell differentiation, such as Blimp-1 and IRF-4.[15][16]

  • Reduced Immunoglobulin Secretion: Consequently, this compound leads to decreased immunoglobulin secretion from stimulated naive B cells.[15][16][18] The effect is less pronounced on total peripheral B cells, which include memory populations, suggesting a primary impact on the ability to respond to new antigens.[15][16] This has clinical implications, such as the recommendation to vaccinate prior to starting this compound therapy.[15][17]

  • Cytokine Production: this compound can reduce the production of both pro- and anti-inflammatory cytokines by B cells, such as IL-6 and IL-10, under various stimulation conditions.[14][19]

Natural Killer (NK) Cells

NK cell function is highly dependent on JAK-STAT signaling, particularly through IL-15, which uses JAK1/JAK3.

  • Suppressed Activation and Cytotoxicity: this compound effectively suppresses IL-15-induced NK cell activation, as measured by STAT phosphorylation.[20][21] This leads to a significant reduction in the cytotoxic ability of NK cells to kill target cells.[20][21][22]

  • Reduced Cytokine Secretion: The drug also decreases the expression and secretion of pro-inflammatory cytokines by NK cells, including IFN-γ and TNF-α.[21]

  • In Vivo Effects: In animal models, this compound administration leads to a dose-dependent suppression of peripheral NK cell levels.[20][21][23]

Dendritic Cells (DCs) and Myeloid Lineage

The effect of this compound on DCs, the primary antigen-presenting cells, is more complex and appears context-dependent.

  • Inhibition of Maturation and T Cell Stimulation: Some studies show that this compound can reduce the T cell stimulatory capacity of human monocyte-derived DCs.[24] This is achieved by decreasing the expression of co-stimulatory molecules like CD80 and CD86 and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6, partly through inhibition of a type I IFN feedback loop.[13][24]

  • Altered Differentiation: Other research suggests this compound impairs the differentiation of monocytes into immature DCs.[25][26] However, some reports indicate that it may simultaneously favor the development of a pro-inflammatory M1-like macrophage phenotype while inhibiting the polarization towards regulatory M2 macrophages.[25]

Summary of Effects on Immune Cells
Immune Cell TypeKey Cytokine Pathways BlockedPrimary Functional ConsequencesReferences
CD4+ T Cells IL-2, IL-6, IL-7, IL-15, IL-21, IFN-γReduced activation, proliferation, and differentiation into Th1/Th17 subsets. Decreased IFN-γ & IL-17 production.[8][11][13][14]
CD8+ T Cells IL-2, IL-15, IFN-γImpaired proliferation and effector function.[8][12]
B Cells (Naive) IL-4, IL-21Strongly impaired differentiation into plasmablasts; reduced immunoglobulin secretion.[15][16][17][18]
NK Cells IL-2, IL-15Suppressed activation, cytotoxicity, and proliferation. Reduced IFN-γ & TNF-α production.[20][21][27]
Dendritic Cells IFN-I, IL-6, GM-CSFReduced expression of co-stimulatory molecules (CD80/86); decreased T cell stimulatory capacity; impaired differentiation.[24][25][26]
Monocytes IL-6, IFN-γReduced STAT1 and STAT3 phosphorylation; decreased production of chemokines like CXCL10.[5][7]

Experimental Methodologies and Protocols

To validate and quantify the immunomodulatory effects of this compound, specific and robust assays are required. The following protocols provide a framework for assessing its impact on key cellular functions.

Protocol 1: Phospho-flow Cytometry for JAK-STAT Signaling

Principle: This assay directly measures the primary mechanism of action of this compound by quantifying the phosphorylation state of STAT proteins within specific immune cell subsets following cytokine stimulation. Phospho-specific antibodies are used in conjunction with cell surface markers to analyze signaling at a single-cell level.[28] Rapid fixation is critical to preserve the transient phosphorylation events.[28] Methanol-based permeabilization is required to allow antibodies access to intracellular STAT epitopes.[29][30]

Phospho_Flow_Workflow start Isolate PBMCs preincubation Pre-incubate with this compound or Vehicle Control start->preincubation stimulation Stimulate with Cytokine (e.g., IL-2, IL-6, IFN-α) preincubation->stimulation fixation Fix Immediately (e.g., with PFA) stimulation->fixation ~15 min permeabilization Permeabilize (e.g., with ice-cold Methanol) fixation->permeabilization staining Stain with Antibody Cocktail (Surface markers + anti-pSTAT) permeabilization->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Analyze Data: Gate on cell populations, measure pSTAT MFI acquisition->analysis end Quantify Inhibition analysis->end

Caption: Workflow for assessing JAK-STAT inhibition via phospho-flow cytometry.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-treatment: Resuspend PBMCs at 1x10^6 cells/mL in RPMI-1640 media. Pre-incubate cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Cytokine Stimulation: Add a specific cytokine to induce STAT phosphorylation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-α for pSTAT1) and incubate for a short period (typically 15-30 minutes) at 37°C.[31]

  • Fixation: Immediately stop the stimulation by adding pre-warmed paraformaldehyde (PFA) to a final concentration of 1.6% and incubate for 10-15 minutes at room temperature. This step is critical to cross-link proteins and lock phosphorylation states.[30]

  • Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes. This permeabilizes the cells and exposes the phospho-epitopes.[30]

  • Staining: Wash the cells to remove methanol. Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and an intracellular phospho-specific STAT antibody (e.g., anti-pSTAT5 Alexa Fluor 647) for 1 hour at room temperature.

  • Data Acquisition & Analysis: Acquire samples on a flow cytometer. Gate on specific cell populations (e.g., CD3+CD4+ T cells).[29] Compare the Median Fluorescence Intensity (MFI) of the phospho-STAT signal in this compound-treated samples to the vehicle control to quantify the percent inhibition.

Protocol 2: T Cell Proliferation Assay using CFSE

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation.[32][33] This allows for the tracking of cell proliferation via flow cytometry.

Methodology:

  • Cell Labeling: Resuspend isolated PBMCs or purified T cells at 10x10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture media containing 10% FBS.

  • Culture Setup: Plate the CFSE-labeled cells in a 96-well plate. Add T cell stimuli (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA)) and varying concentrations of this compound or vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

  • Analysis: Harvest cells and stain with surface marker antibodies (e.g., CD4, CD8) if desired. Analyze by flow cytometry. Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity on a CFSE histogram. Quantify the percentage of divided cells or calculate a proliferation index.[32][34]

Conclusion and Future Perspectives

This compound exerts a powerful and broad immunomodulatory effect by strategically inhibiting the JAK1 and JAK3 kinases, thereby disrupting signaling for a host of cytokines essential for the function of T cells, B cells, and NK cells. Its ability to impair lymphocyte activation, proliferation, and differentiation underpins its clinical efficacy in autoimmune diseases.[35][36] The effects on myeloid cells, particularly dendritic cells, are more nuanced and warrant further investigation to fully understand their contribution to the drug's overall mechanism of action.

Future research should focus on elucidating the long-term consequences of JAK inhibition on immune memory, the potential for combination therapies that leverage its specific cellular effects, and the development of biomarkers that can predict patient response based on their baseline immune cell signaling profiles.[7] The methodologies outlined in this guide provide a robust framework for conducting such investigations, enabling a deeper understanding of JAK inhibitors and paving the way for the next generation of immunomodulatory therapies.

References

The Cellular Gateway: An In-depth Technical Guide to Tofacitinib Uptake in Immune Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond JAK Inhibition - Understanding Tofacitinib's Entry into Immune Cells

This compound, a pivotal small molecule inhibitor of the Janus kinase (JAK) family, has reshaped the therapeutic landscape for numerous autoimmune and inflammatory diseases.[1] Its primary mechanism of action, the intracellular blockade of the JAK-STAT signaling pathway, is well-documented.[1][2] this compound primarily targets JAK1 and JAK3, thereby disrupting the signaling of crucial cytokines like IL-2, IL-4, IL-6, and IL-15, which are central to the pathogenesis of these conditions.[1] However, for this compound to exert its therapeutic effect, it must first efficiently traverse the plasma membrane of its target immune cells. The mechanisms governing this cellular entry are a critical, yet often overlooked, aspect of its pharmacology.

This technical guide provides a comprehensive exploration of the cellular uptake mechanisms of this compound in key immune cell populations. We will delve into the molecular transporters implicated in its entry, the influence of the cellular environment, and detailed methodologies for studying these processes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's cellular pharmacokinetics to inform future research and therapeutic optimization.

The Molecular Gatekeepers: Transporters Mediating this compound Uptake

The cellular uptake of this compound is not a simple process of passive diffusion. Emerging evidence points to the involvement of specific transmembrane transporters that facilitate its entry into immune cells. Understanding these transporters is key to deciphering the cell-specific effects of the drug and potential mechanisms of variable patient response.

Equilibrative Nucleoside Transporters (ENTs): A Primary Route of Entry

Recent studies have identified equilibrative nucleoside transporters (ENTs) as a likely primary route for this compound's cellular uptake.[3] This is mechanistically plausible, as this compound, an ATP analogue, mimics the structure of nucleosides that are the natural substrates for these transporters.[3]

The expression of ENTs can be upregulated in response to inflammatory stimuli, suggesting a model where this compound uptake is enhanced in activated immune cells at sites of inflammation.[2][3][4] This inflammation-driven uptake could contribute to the targeted efficacy of the drug in inflammatory conditions.[2][4]

Multidrug and Toxin Extrusion Protein 1 (MATE1): A Cationic Transporter with a Role in this compound Flux

Another key player in this compound transport is the Multidrug and Toxin Extrusion Protein 1 (MATE1), a cationic transporter.[5][6][7] this compound is partially positively charged at physiological pH, making it a potential substrate for organic cation transporters like MATE1.[8] Interestingly, studies have shown that MATE1 can be involved in the export of this compound from cells, which could influence intracellular drug concentrations and, consequently, its efficacy.[6] The expression levels of MATE1 in intestinal organoids have been correlated with clinical responsiveness to this compound in patients with ulcerative colitis, highlighting the clinical relevance of this transporter.[5][7][9]

The interplay between uptake transporters like ENTs and efflux transporters like MATE1 likely dictates the net intracellular concentration of this compound and its subsequent therapeutic effect.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENTs ENTs Tofacitinib_in This compound ENTs->Tofacitinib_in MATE1 MATE1 Tofacitinib_out This compound MATE1->Tofacitinib_out Tofacitinib_out->ENTs Uptake Tofacitinib_in->MATE1 Efflux JAK_STAT JAK-STAT Pathway Tofacitinib_in->JAK_STAT Inhibition

Figure 1: A simplified model of this compound transport across the cell membrane.

Cell-Specific Uptake and Effects of this compound in Immune Subsets

This compound does not exert a uniform effect across all immune cells. Its impact is nuanced and dependent on the specific cell type, its activation state, and the local cytokine milieu.

T Lymphocytes: A Primary Target

This compound potently suppresses the proliferation of both CD4+ and CD8+ T cells.[2][4][10] It also inhibits the differentiation of pro-inflammatory Th1 and Th17 cells, while having a lesser effect on Th2 and regulatory T cell lineages.[2][4][10] This aligns with its mechanism of inhibiting signaling through the common gamma-chain cytokine receptors, which are crucial for T cell function.

B Lymphocytes: Modulating Humoral Immunity

This compound has a direct impact on human naïve B-lymphocytes by impairing their development into plasmablasts and subsequent immunoglobulin secretion.[11] Interestingly, while it affects B cell differentiation, a temporary increase in absolute B-cell numbers has been observed in patients shortly after starting treatment.[11]

Monocytes and Macrophages: Shifting the Inflammatory Balance

In innate immune cells like monocytes and macrophages, this compound promotes a shift towards an anti-inflammatory M2 phenotype.[3] It suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α by these cells.[4][10] However, the effect on macrophages can be complex, with some studies suggesting that this compound can lead to hyperactivation in response to certain stimuli due to the inhibition of IL-10 signaling.[12]

Immune Cell TypeKey Effects of this compoundSupporting Evidence
T Lymphocytes Inhibition of proliferation (CD4+ & CD8+), suppression of Th1 and Th17 differentiation.[2][4][10]
B Lymphocytes Impaired differentiation into plasmablasts and reduced immunoglobulin secretion.[11]
Monocytes/Macrophages Promotion of anti-inflammatory M2 phenotype, suppression of pro-inflammatory cytokines.[3][4][10]

Methodologies for Studying this compound Cellular Uptake: A Practical Guide

Investigating the cellular uptake of this compound requires a multi-faceted approach, employing a combination of analytical and imaging techniques.

Quantification of Intracellular this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for quantifying the intracellular concentration of small molecules like this compound. This technique offers high sensitivity and specificity.

Experimental Protocol: LC-MS-based this compound Uptake Assay

  • Cell Preparation:

    • Isolate primary immune cells (e.g., PBMCs, T cells, B cells) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[13]

    • Alternatively, use cultured immune cell lines.

    • Ensure high cell viability (>95%) as determined by trypan blue exclusion or a viability stain for flow cytometry.

  • This compound Incubation:

    • Resuspend cells at a defined density (e.g., 1 x 10^6 cells/mL) in appropriate culture medium.

    • Add this compound at the desired concentration(s).

    • Incubate for a specified time at 37°C. A time-course experiment is recommended to determine uptake kinetics.

  • Washing and Cell Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular this compound.

    • Centrifuge at low speed (e.g., 300 x g) at 4°C.

    • Lyse the cell pellet with a suitable solvent (e.g., 0.1% formic acid) to extract intracellular this compound.[8]

  • Sample Analysis:

    • Analyze the cell lysates by LC-MS to quantify the amount of this compound.

    • Normalize the data to the number of cells or total protein content.

Figure 2: Workflow for LC-MS-based quantification of this compound uptake.

Assessing the Functional Consequences of this compound Uptake by Flow Cytometry

Flow cytometry is a powerful tool to assess the functional consequences of this compound uptake at the single-cell level. This can include measuring the inhibition of signaling pathways, changes in cell surface marker expression, and cell proliferation.

Experimental Protocol: Flow Cytometry Analysis of JAK-STAT Signaling Inhibition

  • Cell Stimulation and this compound Treatment:

    • Culture immune cells in the presence or absence of this compound for a predetermined time.

    • Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6) to activate the JAK-STAT pathway.

  • Cell Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 1.6% paraformaldehyde) to preserve the phosphorylation state of intracellular proteins.

    • Permeabilize the cells with a detergent-based buffer (e.g., methanol or a commercial permeabilization buffer) to allow antibody access to intracellular targets.

  • Intracellular Staining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a key STAT protein (e.g., phospho-STAT3, phospho-STAT5).

    • Co-stain with antibodies against cell surface markers to identify specific immune cell subsets.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentage of cells with phosphorylated STAT proteins in the presence and absence of this compound.

Visualizing this compound Uptake and Subcellular Localization by Confocal Microscopy

While technically challenging due to the lack of intrinsic fluorescence, the uptake of this compound can be indirectly visualized using fluorescently labeled analogues or by observing its effects on fluorescently tagged intracellular components. Confocal microscopy provides high-resolution images of subcellular localization.

Experimental Protocol: Indirect Visualization of this compound's Effect on STAT Translocation

  • Cell Culture and Transfection:

    • Culture an appropriate immune cell line on glass-bottom dishes suitable for confocal microscopy.

    • Transfect the cells with a plasmid encoding a fluorescently tagged STAT protein (e.g., STAT3-GFP).

  • This compound Treatment and Cytokine Stimulation:

    • Treat the cells with this compound.

    • Stimulate with a cytokine known to induce the nuclear translocation of the tagged STAT protein.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope.

    • Acquire images over time to track the localization of the fluorescently tagged STAT protein.

  • Image Analysis:

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence ratio in treated versus untreated cells. A reduction in nuclear translocation in the presence of this compound would indirectly indicate its intracellular activity.

Factors Influencing this compound Uptake

The efficiency of this compound's entry into immune cells is not static but is influenced by several physiological factors.

Cell Activation State

The activation state of immune cells can significantly impact this compound uptake. As mentioned, the expression of ENT transporters can be upregulated upon cell activation, potentially leading to increased drug accumulation in inflamed tissues.[2][3][4]

The Inflammatory Microenvironment

The inflammatory microenvironment, characterized by a plethora of cytokines and other inflammatory mediators, can modulate the expression and activity of drug transporters. Studies have shown a positive correlation between the degree of intestinal inflammation and circulating this compound levels in mice, suggesting that inflammation can impact the drug's pharmacokinetics.[2][4][10]

Conclusion and Future Directions

The cellular uptake of this compound is a complex and dynamic process mediated by specific transporters and influenced by the physiological state of the immune cell and its microenvironment. A thorough understanding of these mechanisms is paramount for optimizing the therapeutic use of this compound and for the development of next-generation JAK inhibitors with improved cellular targeting and efficacy.

Future research should focus on:

  • Identifying the full spectrum of transporters involved in this compound uptake and efflux in different immune cell subsets.

  • Elucidating the signaling pathways that regulate the expression and activity of these transporters in response to inflammatory cues.

  • Investigating the impact of genetic polymorphisms in transporter genes on individual patient responses to this compound.

  • Developing novel drug delivery strategies that leverage these uptake mechanisms to enhance the targeted delivery of this compound to sites of inflammation.

By continuing to unravel the intricacies of how this compound enters its target cells, we can pave the way for more precise and effective treatments for a wide range of immune-mediated diseases.

References

Introduction: Deconstructing the Immunomodulatory Action of a Pan-JAK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Tofacitinib's Impact on Innate and Adaptive Immunity

This compound, a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), represents a significant advancement in the treatment of immune-mediated inflammatory diseases. Its efficacy stems from its function as a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade utilized by a vast array of cytokines, interferons, and growth factors that are fundamental to the development, differentiation, and function of the immune system.[3][4] Dysregulation of this pathway is a hallmark of many autoimmune disorders, leading to sustained, pathological inflammation.[5]

This technical guide provides a detailed examination of the mechanisms through which this compound modulates both the innate and adaptive arms of the immune system. As a Senior Application Scientist, the objective is not merely to list effects but to provide a causal narrative, grounded in experimental evidence, that illuminates the profound and pleiotropic consequences of JAK inhibition. We will explore the core signaling blockade, its downstream effects on key immune cell lineages, and provide robust, validated protocols for researchers to investigate these interactions in a laboratory setting.

Part 1: The Core Mechanism - this compound's Interruption of the JAK-STAT Superhighway

The foundation of this compound's immunomodulatory effect is its competitive inhibition of the ATP-binding site within the kinase domain of JAK proteins.[1] This action prevents the phosphorylation and subsequent activation of the JAKs and their downstream STAT targets. This compound exhibits a specific inhibitory profile, primarily targeting JAK1 and JAK3, with lesser but significant activity against JAK2, and minimal activity against TYK2 at therapeutic concentrations.[3][6][7]

The significance of this profile lies in the specific JAK pairings used by different cytokine receptors:

  • JAK1/JAK3: This pairing is essential for signaling by common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8] These cytokines are indispensable for the development, proliferation, and function of lymphocytes, particularly T-cells and NK cells.

  • JAK1/JAK2: This pair is utilized by cytokines such as Interferon-gamma (IFN-γ) and IL-6, potent drivers of inflammation.

  • JAK2/TYK2: This combination mediates signaling for IL-12 and IL-23, which are crucial for the differentiation of Th1 and Th17 cells, respectively.[9]

By preferentially inhibiting JAK1 and JAK3, this compound potently disrupts the signaling of a wide spectrum of cytokines central to the adaptive immune response, while also affecting key inflammatory pathways of the innate system.[7][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor (Dimerized) cytokine->receptor 1. Binding JAK JAK receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (Active) STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA (Cytokine Response Element) STAT_dimer->DNA 5. Nuclear Translocation & Binding This compound This compound This compound->JAK Inhibits ATP Binding Gene_Tx Gene Transcription (e.g., Pro-inflammatory Cytokines) DNA->Gene_Tx 6. Initiation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Part 2: Impact on Adaptive Immunity

This compound profoundly alters the activation, differentiation, and effector functions of the key orchestrators of adaptive immunity: T and B lymphocytes.

T-Lymphocytes: A Multi-faceted Suppression

The consequences of JAK1/JAK3 inhibition are particularly evident in T-cell biology. This compound interferes at multiple critical checkpoints.

  • Inhibition of T-Helper (Th) Cell Differentiation: The differentiation of naïve CD4+ T-cells into specific effector lineages is dictated by the cytokine milieu. This compound blocks these determinative signals:

    • Th1 Cells: By inhibiting signaling from IL-12 (via JAK2/TYK2) and IFN-γ (via JAK1/JAK2), this compound suppresses the expression of the master transcription factor T-bet, thereby preventing the generation of pathogenic, IFN-γ-producing Th1 cells.[8][10] This effect has been shown to persist even after a secondary antigen challenge.

    • Th17 Cells: this compound blocks the effects of IL-6 and IL-23, cytokines essential for the differentiation and stabilization of pro-inflammatory Th17 cells.[8][11] This leads to reduced expression of IL-17A, IL-17F, and IL-22.[8]

    • Th2 Cells: IL-4-dependent Th2 differentiation, which signals through JAK1/JAK3, is also effectively inhibited by this compound.[8][12]

  • Impaired T-Cell Activation and Proliferation: IL-2 is the principal cytokine driving T-cell proliferation. By potently blocking the IL-2 receptor's JAK1/JAK3 signaling, this compound significantly curtails the clonal expansion of T-cells following antigen recognition.[8][13] This is reflected by a dose-dependent reduction in the expression of activation markers like CD25 and the proliferation marker Ki-67 in vitro.[13]

  • Induction of Senescence Pathways: Beyond inhibiting activation, this compound has been shown to promote an accumulation of senescent memory CD4+ and CD8+ T-cells in patients.[13] In vitro, the drug triggers senescence pathways while simultaneously inhibiting effector functions, a dual effect that may contribute to both its therapeutic success and certain side effects.[13]

B-Lymphocytes: A Direct Block on Maturation

While some effects on B-cells are secondary to reduced T-cell help, this compound also exerts direct effects on B-cell development and function.

  • Impaired Naïve B-Cell Differentiation: The differentiation of naïve B-cells into antibody-secreting plasmablasts is a crucial step in generating a humoral immune response. This compound directly impairs this process, significantly reducing plasmablast development and subsequent immunoglobulin secretion.[14][15] This effect is mediated by blocking essential cytokine signals (e.g., IL-21) and downregulating key B-cell transcription factors like Blimp-1 and IRF-4.[14][16]

  • Differential Effects on Memory B-Cells: The inhibitory effect of this compound is most profound on naïve B-lymphocytes.[14][15] While memory B-cell function is also impacted, the reduction in plasmablast formation and antibody secretion is less pronounced, suggesting that established humoral memory is more resistant to this compound's effects.[14] This has important clinical implications, suggesting that vaccinations should ideally be administered prior to initiating this compound therapy to ensure a robust primary response.[15]

Part 3: Impact on Innate Immunity

This compound's influence extends beyond the adaptive system, targeting key effector cells of innate immunity that contribute to the amplification and perpetuation of inflammation.

Natural Killer (NK) Cells: Suppression of a First Responder

NK cells are critical for early anti-viral responses and tumor surveillance, and their function is highly dependent on the γc cytokine IL-15.

  • Reduced Activation and Cytotoxicity: By blocking IL-15 signaling through JAK1/JAK3, this compound potently suppresses NK cell activation, as measured by STAT1 phosphorylation.[17][18] This translates to a significant reduction in their cytotoxic capacity against target cells and a decrease in the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α.[17][19]

  • Decreased Peripheral Counts: In vivo studies in both mice and humans have demonstrated that this compound treatment can lead to a dose-dependent reduction in the number of circulating NK cells.[17][20]

Monocytes and Macrophages: A Shift Towards Regulation

This compound modulates the phenotype and function of monocytes and macrophages, key players in tissue inflammation.

  • Skewing Towards an Anti-inflammatory Phenotype: this compound treatment directs monocytes and macrophages toward an anti-inflammatory M2-like phenotype.[11][21] This is characterized by reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α and increased expression of M2 markers.[11][21]

Dendritic Cells (DCs): Impairing the Conductors of the Immune Orchestra

As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune responses. This compound interferes with their development and function.

  • Inhibited Differentiation: this compound can impair the differentiation of monocytes into immature DCs, a key step in generating an immune response to new antigens.[22][23]

  • Induction of a Tolerogenic State: Treatment with this compound can induce a semi-mature, tolerogenic phenotype in DCs.[24] These cells exhibit low expression of co-stimulatory molecules (e.g., CD80, CD86) and produce lower levels of Th1/Th17-polarizing cytokines like IL-12 and IL-23.[22][24] This altered DC function directly contributes to the diminished priming of pathogenic T-cells.[25]

Part 4: Methodologies for Assessing this compound's Immunomodulatory Effects

To enable rigorous investigation of this compound's mechanism of action, this section provides validated, step-by-step protocols for key assays. The causality behind experimental choices is to create self-validating systems where the direct molecular inhibition (pSTAT) can be correlated with the downstream functional consequence (e.g., proliferation, cytokine production).

Experimental Protocol 1: Analysis of STAT Phosphorylation by Flow Cytometry (Phosflow)

This protocol directly measures the pharmacodynamic effect of this compound by quantifying the inhibition of cytokine-induced STAT phosphorylation at a single-cell level.[5][6]

Phosflow_Workflow start Start: Whole Blood or Isolated PBMCs step1 Aliquot cells into tubes. Include Unstimulated, Stimulated-Only, and this compound + Stimulated conditions. start->step1 step2 Pre-incubate with this compound (e.g., 100-1000 nM) for 1 hour at 37°C step1->step2 step3 Stimulate with Cytokine (e.g., IL-6, IFN-γ, IL-2) for 15 minutes at 37°C step2->step3 step4 Immediately Fix Cells (e.g., with PFA-based buffer) to preserve phosphorylation state step3->step4 step5 Permeabilize Cells (e.g., with cold Methanol) to allow intracellular antibody access step4->step5 step6 Stain with Antibody Cocktail: - Surface markers (CD3, CD4, etc.) - Intracellular phospho-STAT Ab (e.g., anti-pSTAT3, anti-pSTAT5) step5->step6 step7 Acquire on Flow Cytometer step6->step7 end Analyze Data: Gate on cell populations. Compare pSTAT MFI between conditions. step7->end

Caption: Workflow for assessing STAT phosphorylation via Phosflow.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation or use fresh whole blood anticoagulated with heparin. Resuspend PBMCs in RPMI 1640 + 10% FBS at 1 x 10^6 cells/mL.[4]

  • Inhibitor Treatment: Aliquot 100 µL of cell suspension or whole blood into flow cytometry tubes. Add this compound at desired final concentrations (a dose-response from 10 nM to 1 µM is recommended). Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[5]

  • Cytokine Stimulation: Add the specific cytokine to induce phosphorylation of the target STAT protein (e.g., 100 ng/mL IL-6 for pSTAT1/pSTAT3; 100 ng/mL IL-2 for pSTAT5).[4][6] Maintain one unstimulated tube as a negative control. Incubate for exactly 15 minutes at 37°C. The short, precise timing is critical as phosphorylation is a transient event.

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 15 minutes at 37°C. This cross-links proteins, locking the phosphate groups in place.

  • Permeabilization: Wash the fixed cells. Resuspend the cell pellet vigorously in ice-cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes. This step is essential for allowing the intracellular phospho-specific antibodies to access their targets.

  • Staining: Wash the permeabilized cells twice with FACS buffer (PBS + 2% FBS). Resuspend in 50 µL of FACS buffer containing a pre-titrated cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD19, anti-CD14) and the intracellular phospho-STAT target (e.g., anti-pSTAT3 (pY705)). Incubate for 45-60 minutes at room temperature, protected from light.

  • Acquisition and Analysis: Wash cells and resuspend for analysis on a flow cytometer. Gate on specific cell populations (e.g., CD4+ T-cells, B-cells, monocytes). The median fluorescence intensity (MFI) of the phospho-STAT signal is then compared between unstimulated, cytokine-stimulated, and this compound-treated samples to calculate the percent inhibition.

Experimental Protocol 2: Naïve CD4+ T-Cell Differentiation Assay

This protocol assesses the functional impact of this compound on the ability of naïve T-cells to differentiate into effector lineages.

Methodology:

  • Cell Isolation: Isolate naïve CD4+ T-cells (CD4+CD45RA+CCR7+) from healthy donor PBMCs using negative selection magnetic beads for highest purity and viability.

  • Culture Setup: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1-2 µg/mL) overnight at 4°C. Wash wells with sterile PBS.

  • Cell Plating and Treatment: Seed naïve T-cells at 1 x 10^5 cells/well. Add soluble anti-CD28 antibody (1 µg/mL). Add this compound (e.g., 100-300 nM) or vehicle control.

  • Polarization: Add the appropriate cytokine cocktail for the desired lineage:

    • Th1: IL-12 (20 ng/mL) + anti-IL-4 neutralizing antibody (10 µg/mL).[8]

    • Th17: IL-1β (10 ng/mL) + IL-6 (20 ng/mL) + IL-23 (20 ng/mL) + anti-IFN-γ and anti-IL-4 antibodies.[8]

  • Incubation: Culture the cells for 4-5 days at 37°C, 5% CO2.

  • Restimulation and Intracellular Staining: Harvest the cells. Restimulate for 4-5 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This step amplifies the cytokine signal for detection.

  • Staining and Analysis: Perform surface staining for CD4. Then, fix, permeabilize, and perform intracellular staining for lineage-defining cytokines (IFN-γ for Th1, IL-17A for Th17). Analyze by flow cytometry to determine the percentage of cells that successfully differentiated in the presence versus absence of this compound.

Part 5: Data Synthesis and Interpretation

The immunomodulatory effects of this compound are broad. The following tables summarize the quantitative impact on JAK-STAT signaling and the qualitative consequences across immune cell types.

Table 1: this compound Inhibition of Cytokine-Induced STAT Phosphorylation

CytokineJAK/STAT PathwayTarget Cell TypeTypical Inhibition by this compound (In Vivo %)Reference(s)
IL-2, IL-15, IL-21JAK1/3 -> pSTAT5CD4+ T-Cells>50%[6],[7]
IFN-αJAK1/TYK2 -> pSTAT1CD4+ T-Cells~50%[6],[7]
IFN-γJAK1/2 -> pSTAT1Monocytes~34%[6]
IFN-γJAK1/2 -> pSTAT1B-Cells>50%[7]
IL-6JAK1/2 -> pSTAT3CD4+ T-Cells~40-50%[6],[9]
IL-10JAK1/TYK2 -> pSTAT3Monocytes~10-20% (Lowest Inhibition)[6],[7]

Note: Inhibition percentages are derived from in vivo studies in RA patients and can vary based on cell type and specific cytokine.[6][7]

Table 2: Summary of this compound's Functional Effects on Immune Cell Subsets

Cell TypePrimary Pathway(s) InhibitedKey Functional ConsequencesReference(s)
CD4+ T-Cells JAK1/3 (IL-2, IL-21), JAK1/2 (IFN-γ, IL-6)↓ Proliferation, ↓ Differentiation into Th1/Th17/Th2, ↓ IFN-γ & IL-17 production[8],,[11]
CD8+ T-Cells JAK1/3 (IL-2, IL-15)↓ Activation, ↓ Proliferation, ↓ Cytotoxicity[13]
B-Cells JAK1/3 (IL-21, IL-4)↓ Naïve B-cell differentiation to plasmablasts, ↓ Immunoglobulin secretion[14],[16],[15]
NK Cells JAK1/3 (IL-15, IL-2)↓ Activation, ↓ Cytotoxicity, ↓ IFN-γ production, ↓ Peripheral counts[17],[18]
Monocytes JAK1/2 (IFN-γ, IL-6)↓ Pro-inflammatory cytokine production, Skewing to M2 anti-inflammatory phenotype[6],[11],[21]
Dendritic Cells JAK1/2 (GM-CSF, IL-6)↓ Differentiation from monocytes, Induction of tolerogenic phenotype, ↓ IL-12/IL-23[22],[23],[24]

Conclusion

This compound exerts a powerful and widespread immunomodulatory effect by strategically targeting the JAK-STAT signaling pathway. Its preferential inhibition of JAK1 and JAK3 effectively severs communication lines for a host of cytokines essential for the function of the adaptive immune system, leading to marked suppression of pathogenic T-cell and B-cell responses.[8][14] Simultaneously, it dampens key inflammatory functions of innate immune cells like NK cells, monocytes, and dendritic cells, preventing the amplification of the inflammatory cascade.[17][21][22] This pleiotropic mechanism of action, which contrasts with the more targeted blockade of single cytokines by biologic agents, underpins its clinical efficacy across a range of autoimmune diseases. The methodologies detailed herein provide a robust framework for researchers and drug developers to further dissect the nuanced impacts of JAK inhibition and to explore the next generation of immunomodulatory therapeutics.

References

A Technical Guide to Investigating the Anti-Angiogenic Properties of Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a deep dive into the mechanisms and methodologies for evaluating Tofacitinib as an anti-angiogenic agent. It is structured to build from foundational concepts to practical, field-proven experimental protocols, grounded in the latest scientific literature.

Part 1: Foundational Rationale - Why this compound in Angiogenesis Research?

Angiogenesis, the formation of new blood vessels, is a pivotal process in both health and disease. While essential for development and wound healing, its pathological manifestation drives diseases such as rheumatoid arthritis (RA), diabetic retinopathy, and solid tumor progression. A key signaling cascade governing endothelial cell behavior in angiogenesis is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Pro-angiogenic cytokines and growth factors, most notably Vascular Endothelial Growth Factor (VEGF), utilize this pathway to promote endothelial cell proliferation, migration, and differentiation[1].

This compound, an oral inhibitor of JAK1 and JAK3 (and to a lesser extent, JAK2), is clinically approved for treating autoimmune conditions like RA. Its primary therapeutic effect stems from modulating the immune response. However, its mechanism of action directly intersects with the core drivers of angiogenesis. By blocking JAK/STAT signaling, this compound presents a compelling mechanism for disrupting the pathological neovascularization that characterizes and sustains various disease states. This guide outlines the scientific framework and experimental approaches to rigorously test this hypothesis.

Part 2: The Core Mechanism - Disrupting the Pro-Angiogenic Signal

The anti-angiogenic effect of this compound is not a secondary consequence of its immunomodulatory action but a direct result of inhibiting a critical signaling hub. When a pro-angiogenic ligand like VEGF binds to its receptor on an endothelial cell, it triggers the activation of receptor-associated JAKs. These activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and initiate the transcription of genes essential for angiogenesis.

This compound intervenes by blocking the ATP-binding site of JAKs, preventing their phosphorylation and activation. This halt in the signaling cascade effectively mutes the cell's response to pro-angiogenic stimuli. Studies have demonstrated that this compound can inhibit the ability of endothelial cells to form vessels, proliferate, and migrate[1][2][3][4]. Furthermore, it has been shown to reduce the secretion of pro-angiogenic factors like VEGF and matrix metalloproteinases (MMPs) while increasing the secretion of anti-angiogenic factors like endostatin[5][6].

G1 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR 1. Binding JAK JAK VEGFR->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Genes Pro-Angiogenic Gene Transcription DNA->Genes 6. Transcription Angiogenesis Angiogenesis (Proliferation, Migration) This compound This compound This compound->JAK INHIBITS

Caption: this compound inhibits the JAK/STAT pathway, blocking pro-angiogenic gene transcription.

Part 3: Experimental Validation - A Multi-Assay Approach

To comprehensively evaluate the anti-angiogenic properties of this compound, a combination of in vitro and in vivo assays is essential. This ensures that observations of cellular mechanisms translate to a more complex biological system.

Workflow for In Vitro Angiogenesis Assays

In vitro assays are critical for dissecting the specific cellular processes affected by this compound, such as proliferation, migration, and differentiation into tube-like structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable cell model for these investigations.

G2 cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Endpoint Analysis HUVEC HUVEC Culture Proliferation Proliferation Assay HUVEC->Proliferation Migration Migration Assay HUVEC->Migration Tube Tube Formation Assay HUVEC->Tube Stimulus Pro-Angiogenic Stimulus (e.g., VEGF) Stimulus->Proliferation Stimulus->Migration Stimulus->Tube Tofa This compound (Dose-Response) Tofa->Proliferation Tofa->Migration Tofa->Tube Data Quantitative Analysis: • Cell Viability (%) • Migration Distance (μm) • Tube Length (μm) Proliferation->Data Migration->Data Tube->Data

Caption: A logical workflow for evaluating this compound's effect on key endothelial cell functions.

Protocol: Endothelial Cell Proliferation Assay
  • Causality & Principle: This assay directly measures if this compound can inhibit the increased cell division stimulated by pro-angiogenic factors. It is a fundamental checkpoint for anti-angiogenic activity.

  • Methodology:

    • Seeding: Plate HUVECs in a 96-well plate at 3,000-5,000 cells/well in full growth medium and allow adherence for 24 hours.

    • Synchronization: Replace with serum-starvation medium (e.g., 0.5% FBS) for 4-6 hours to arrest cells in the G0/G1 phase, ensuring a uniform starting point.

    • Treatment: Aspirate starvation medium. Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) with or without a dose-range of this compound (e.g., 0.1 nM to 10 µM). Include vehicle (DMSO) and stimulus-only controls.

    • Incubation: Incubate for 48-72 hours.

    • Quantification: Add a viability reagent (e.g., CellTiter-Glo® or MTT). Measure luminescence or absorbance according to the manufacturer's protocol.

    • Validation: Results should show a clear dose-dependent decrease in proliferation with this compound treatment compared to the VEGF-stimulated control.

Protocol: Endothelial Cell Migration (Wound Healing) Assay
  • Causality & Principle: Angiogenesis requires endothelial cells to migrate into new areas. This assay assesses this compound's ability to block this motile process.

  • Methodology:

    • Monolayer Formation: Seed HUVECs in a 24-well plate and grow to 100% confluency.

    • Wound Creation: Use a sterile p200 pipette tip to create a uniform, straight scratch across the center of the monolayer.

    • Wash & Treat: Gently wash with PBS to remove dislodged cells. Add low-serum medium containing VEGF and the this compound dose-range as described above.

    • Imaging: Immediately capture an image of the wound at 0 hours. Place the plate in a live-cell imaging system or return to the incubator and image at subsequent time points (e.g., 8, 16, 24 hours).

    • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure.

    • Validation: The rate of wound closure in this compound-treated wells should be significantly slower than in the VEGF-stimulated control wells.

Protocol: Tube Formation Assay
  • Causality & Principle: This assay models the final differentiation step of angiogenesis, where endothelial cells organize into three-dimensional, capillary-like networks. It is a powerful in vitro surrogate for neovascularization.

  • Methodology:

    • Matrix Preparation: Thaw a basement membrane matrix (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

    • Cell Seeding & Treatment: Resuspend HUVECs (1.0-1.5 x 10⁴ cells) in low-serum medium containing the desired treatments (VEGF, this compound, controls). Gently add 100 µL of the cell suspension to each well.

    • Incubation: Incubate at 37°C for 4-18 hours. Monitor periodically to avoid over- or under-development of tubes.

    • Imaging: Capture images of the tube networks using a light microscope at 4x or 10x magnification.

    • Quantification: Analyze images using software to measure parameters like total tube length, number of nodes/junctions, and number of branches.

    • Validation: A successful anti-angiogenic effect is demonstrated by a quantifiable reduction in the complexity and length of the tubular network in the presence of this compound[1].

Protocol: In Vivo Matrigel Plug Assay
  • Causality & Principle: This assay bridges the gap between in vitro and in vivo studies by creating a localized, pro-angiogenic environment within a living animal to assess new blood vessel infiltration. It provides a robust measure of neovascularization.

  • Methodology:

    • Plug Preparation: On ice, mix high-concentration, growth factor-reduced Matrigel (e.g., 400 µL) with a pro-angiogenic factor (e.g., VEGF, bFGF) and heparin (to stabilize the growth factor). For the treatment group, add this compound to this mixture.

    • Implantation: Anesthetize an immunodeficient mouse (e.g., NSG or Nude). Subcutaneously inject the cold Matrigel mixture into the dorsal flank using a pre-chilled syringe. The liquid will polymerize into a solid plug at body temperature.

    • Systemic Treatment (Optional): this compound can also be administered systemically (e.g., via oral gavage) throughout the duration of the experiment.

    • Incubation: Allow 7-14 days for host cells and blood vessels to invade the plug.

    • Explantation & Analysis: Euthanize the mouse and carefully excise the Matrigel plug.

      • Quantification 1 (Hemoglobin): Homogenize the plug and measure hemoglobin content using a Drabkin's reagent kit. Hemoglobin level serves as a proxy for the degree of vascularization[7].

      • Quantification 2 (Immunohistochemistry): Fix the plug in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial marker (e.g., CD31) to visualize blood vessels. Quantify microvessel density (MVD) by counting vessels in multiple high-power fields.

    • Validation: this compound-treated plugs should appear visibly paler and yield significantly lower hemoglobin content and CD31-positive vessel counts compared to control plugs[1][8].

Part 4: Data Synthesis & Interpretation

Data from multiple studies indicate that this compound consistently demonstrates anti-angiogenic effects across various assays. The table below provides a representative summary of expected quantitative outcomes based on published literature.

Assay PlatformKey ParameterVehicle ControlPro-Angiogenic Stimulus (e.g., VEGF)Stimulus + this compound (1µM)Expected Outcome
In Vitro Proliferation % Proliferation100%180% ± 15%110% ± 10%Significant inhibition of VEGF-induced proliferation[1][9]
In Vitro Migration % Wound Closure (24h)25% ± 5%90% ± 8%40% ± 6%Significant reduction in directional cell migration[1][5]
In Vitro Tube Formation Total Tube Length (µm)1,500 ± 20015,000 ± 1,2004,500 ± 600>60% inhibition of network formation[1]
In Vivo Matrigel Plug Microvessel Density5 ± 2 vessels/field40 ± 7 vessels/field15 ± 4 vessels/fieldMarkedly reduced vessel infiltration into the plug[1]

Part 5: Conclusion and Strategic Outlook

The evidence strongly supports the classification of this compound as a compound with significant anti-angiogenic properties. Its mechanism, centered on the potent inhibition of the JAK/STAT signaling pathway, provides a direct means of disrupting endothelial cell responses to pro-angiogenic cues. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects, from specific cellular behaviors in vitro to integrated neovascularization in vivo.

Future research should be directed towards:

  • Combination Therapies: Investigating potential synergistic effects when this compound is combined with direct VEGF-pathway inhibitors.

  • Disease-Specific Models: Utilizing more complex in vivo models, such as tumor xenografts or models of diabetic retinopathy, to assess efficacy in specific pathological contexts[10][11].

  • Biomarker Discovery: Identifying downstream biomarkers of this compound's anti-angiogenic activity that could be translated into clinical monitoring.

By leveraging these advanced methodologies, the scientific community can fully elucidate the therapeutic potential of this compound in a range of angiogenesis-dependent diseases.

References

Tofacitinib's molecular targets beyond JAK1 and JAK3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Targets of Tofacitinib Beyond JAK1 and JAK3

Authored by: A Senior Application Scientist

Abstract

This compound, a pioneering small molecule inhibitor, has reshaped the therapeutic landscape for several autoimmune and inflammatory diseases. Its primary mechanism is widely attributed to the potent inhibition of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3), key mediators of cytokine signaling. However, a nuanced understanding of its full molecular interaction profile is critical for both optimizing its clinical use and guiding the development of next-generation kinase inhibitors. This technical guide provides an in-depth exploration of this compound's molecular targets beyond the canonical JAK1/JAK3 axis. We will dissect its activity against other JAK family members, delve into the methodologies for characterizing its broader kinome selectivity, and provide detailed, field-proven protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's mechanism of action.

Introduction: Beyond the Primary Mechanism

This compound is an oral Janus kinase (JAK) inhibitor that modulates critical intracellular signaling pathways involved in immune and inflammatory responses.[1][2] It is approved for the treatment of conditions such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[3][4] The cornerstone of this compound's efficacy lies in its ability to interfere with the JAK-STAT signaling pathway.[3][5] This pathway is a central hub for over 50 cytokines and growth factors, which, upon binding to their receptors, activate associated JAKs.[6] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression.[5]

This compound was initially developed with a high affinity for JAK1 and JAK3.[7] The inhibition of the JAK1/JAK3 heterodimer potently blocks signaling for a group of cytokines (including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that use the common gamma chain (γc) receptor subunit, a crucial element in lymphocyte development and function.[7][8] While this explains a significant portion of its immunosuppressive activity, the complete picture of this compound's interactions is more complex. Its effects on other JAK family members and the potential for off-target kinase interactions contribute to both its therapeutic profile and its adverse event spectrum. This guide will illuminate these less-discussed molecular targets.

This compound's Selectivity Profile within the JAK Family

The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] While this compound is most potent against JAK1 and JAK3, it exhibits a gradient of activity across the family. This differential inhibition is fundamental to its functional effects.

  • JAK2 Inhibition: this compound demonstrates inhibitory activity against JAK2, although to a lesser extent than against JAK1 and JAK3.[5][10] JAK2 is critical for signaling from hematopoietic growth factor receptors, such as those for erythropoietin and thrombopoietin.[11] The moderate inhibition of JAK2 is thought to contribute to some of the hematological side effects observed with this compound, such as anemia and neutropenia.

  • TYK2 Inhibition: this compound has a significantly lower affinity for TYK2.[7][8] TYK2 is involved in the signaling of cytokines like IL-12 and IL-23, which are important in the pathogenesis of psoriasis and other inflammatory conditions.[11] The relative sparing of TYK2 distinguishes this compound from some other pan-JAK inhibitors.

The following diagram illustrates the canonical JAK-STAT pathway and highlights the differential inhibitory profile of this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Nuclear Translocation This compound This compound This compound->JAK1 Strong Inhibition This compound->JAK2 Weaker Inhibition This compound->JAK3 Strong Inhibition This compound->TYK2 Minimal Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: this compound's differential inhibition of the JAK-STAT pathway.

Quantitative Kinase Selectivity

The selectivity of a kinase inhibitor is paramount, defining its therapeutic window and potential for adverse effects.[12] In vitro enzymatic assays are the gold standard for determining the half-maximal inhibitory concentration (IC50), a measure of a drug's potency.

Kinase TargetSubfamilyIC50 (nM)
JAK3 JAK1
JAK2 JAK20
JAK1 JAK112
TYK2 JAK>5000
EGFR EGFR>5000
SRC SRC>5000
BTK TEC>5000
Note: Representative IC50 values compiled from published literature.[12] Actual values can vary based on experimental conditions.

Methodologies for Target Identification and Validation

To move beyond theoretical interactions and confirm the molecular targets of an inhibitor like this compound, a suite of robust experimental techniques is required. These methods provide evidence of direct target engagement and elucidate the downstream functional consequences.

In Vitro Kinase Inhibition Assay

Causality and Rationale: The foundational experiment in kinase inhibitor characterization is the in vitro kinase assay. Its purpose is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[13] By measuring the reduction in substrate phosphorylation in the presence of the inhibitor, we can determine its potency (IC50). This assay is critical for establishing the primary targets and selectivity profile. The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A 1. Prepare serial dilution of this compound in DMSO C 3. Dispense this compound dilutions and controls into 384-well plate A->C B 2. Prepare Kinase Reaction Mix: - Purified Kinase - Substrate - Buffer D 4. Add Kinase Reaction Mix to all wells B->D C->D E 5. Add ATP to initiate reaction D->E F 6. Incubate at room temperature (e.g., 60 minutes) E->F G 7. Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H 8. Add Kinase Detection Reagent to convert ADP to ATP G->H I 9. Measure luminescence (proportional to ADP produced) H->I J Data Analysis: Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 50 nL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells of a low-volume 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the purified kinase (e.g., JAK3) and its specific substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[12] Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination. Add 5 µL of the ATP solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the reaction, which must be determined during assay development.

  • Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence (representing % kinase activity) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Causality and Rationale: While in vitro assays are essential, they do not confirm that a drug engages its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a cellular environment.[16][17] The principle is that when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[16] By heating cells and then quantifying the amount of soluble (non-denatured) target protein remaining, a "thermal shift" or increase in the protein's melting temperature in the presence of the drug provides direct evidence of target engagement.[18][19]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture cells to desired confluency B 2. Treat cells with this compound or vehicle (DMSO) for 1 hr A->B C 3. Harvest and resuspend cells in PBS + protease inhibitors B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes D->E F 6. Cool tubes at room temp for 3 minutes E->F G 7. Lyse cells via freeze-thaw cycles F->G H 8. Separate soluble proteins from precipitated aggregates via ultracentrifugation G->H I 9. Quantify soluble target protein (e.g., via Western Blot) H->I J Data Analysis: Plot protein levels vs. temperature to generate melting curves I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Plate cells (e.g., a human T-cell line like Jurkat) and grow to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour in serum-free media.

  • Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Denature the samples in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-JAK3) and a loading control (e.g., anti-GAPDH). Then, incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. For each treatment condition (vehicle vs. This compound), plot the relative band intensity of the target protein against the temperature. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and confirms intracellular target engagement.

Unbiased Phosphoproteomics

Causality and Rationale: To understand the global functional consequences of this compound's activity beyond a single target, phosphoproteomics is an invaluable tool.[20] This mass spectrometry-based approach provides an unbiased, system-wide snapshot of the changes in protein phosphorylation that occur in response to drug treatment.[21] Since protein phosphorylation is the primary output of kinase activity, this method allows researchers to map the downstream effects of JAK inhibition and potentially identify novel affected pathways that result from off-target interactions. It provides a functional readout that complements the direct binding evidence from CETSA.[22]

G A 1. Cell Culture & Treatment (this compound vs. Vehicle) B 2. Cell Lysis & Protein Digestion A->B C 3. Phosphopeptide Enrichment (e.g., TiO2) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis: - Phosphosite ID - Quantification - Pathway Analysis D->E

Caption: High-level workflow for a phosphoproteomics experiment.

Conclusion and Future Directions

This compound is a highly effective therapeutic agent whose primary mechanism of action is the potent inhibition of JAK1 and JAK3.[3][5] However, a comprehensive understanding requires looking beyond this central axis. Its graded activity against JAK2 contributes to its overall biological effect and safety profile.[10] While extensive kinome screening has shown this compound to be highly selective for the JAK family, the continuous development of more sensitive proteomic and analytical techniques may yet uncover subtle off-target interactions that could be clinically relevant.

The methodologies detailed in this guide—from foundational in vitro kinase assays to in-cell target engagement confirmation with CETSA and global functional readouts via phosphoproteomics—represent a robust, self-validating framework for characterizing this compound and any future kinase inhibitor. By applying these techniques, researchers and drug developers can build a more complete picture of a compound's molecular interactions, enabling better prediction of clinical efficacy, anticipation of adverse events, and the discovery of novel therapeutic applications.

References

Methodological & Application

Application Notes & Protocols: Tofacitinib In Vitro Assay for T Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Immunomodulatory Effects of Tofacitinib on T Cell Proliferation

This compound is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases crucial for signal transduction of numerous cytokines that regulate immune cell function.[1][2] By primarily targeting JAK1 and JAK3, this compound effectively disrupts the JAK-STAT signaling pathway, which is central to the proliferation and activation of T lymphocytes.[1][2] This mechanism underlies its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis.[3][4] In vitro T cell proliferation assays are indispensable tools for researchers and drug development professionals to quantitatively assess the immunomodulatory activity of compounds like this compound. These assays provide critical data on the compound's potency (e.g., IC50 values) and its specific effects on different T cell subsets.[3][5]

This comprehensive guide details a robust and reproducible protocol for evaluating the in vitro effect of this compound on T cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) labeling followed by flow cytometric analysis. The rationale behind key experimental choices and self-validating controls are explained to ensure scientific integrity and generate reliable, high-quality data.

The Scientific Rationale: Targeting the JAK-STAT Pathway to Inhibit T Cell Proliferation

T cell activation and subsequent proliferation are tightly regulated processes initiated by the engagement of the T cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC).[6][7] This initial signal (Signal 1) is insufficient for a full proliferative response and requires a co-stimulatory signal (Signal 2), typically mediated through the interaction of CD28 on the T cell with CD80/CD86 on the APC.[7] This two-signal activation cascade triggers a series of intracellular signaling events, leading to the production of cytokines, most notably Interleukin-2 (IL-2).

IL-2 is a potent T cell growth factor that signals through its receptor (IL-2R) to activate the JAK-STAT pathway.[8] Specifically, IL-2 binding leads to the activation of JAK1 and JAK3, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[8][9] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to upregulate genes essential for cell cycle progression and proliferation.[9][10]

This compound exerts its anti-proliferative effect by competitively blocking the ATP-binding site of JAK1 and JAK3, thereby preventing the phosphorylation and activation of STAT proteins.[2] This disruption of the IL-2 signaling cascade halts the cell cycle and inhibits T cell proliferation.[3][4]

Visualizing the Mechanism: this compound's Inhibition of the JAK-STAT Signaling Pathway

Caption: this compound blocks JAK1/JAK3, inhibiting STAT phosphorylation and T cell proliferation.

Experimental Design & Protocols

A successful and reproducible assay requires careful planning and execution. The following sections provide a detailed workflow, from the isolation of primary human T cells to the final data analysis.

Experimental Workflow Overview

T_Cell_Assay_Workflow A 1. Isolate PBMCs from Whole Blood B 2. Isolate T Cells (Optional, e.g., Pan-T Cell Isolation Kit) A->B Purity Enhancement C 3. Label Cells with CFSE A->C Using PBMCs directly B->C D 4. Pre-incubate with this compound (Dose-Response) C->D E 5. Stimulate T Cell Proliferation (e.g., anti-CD3/CD28 beads) D->E F 6. Culture for 3-5 Days E->F G 7. Stain for Surface Markers (e.g., CD4, CD8) & Viability Dye F->G H 8. Acquire Data on Flow Cytometer G->H I 9. Analyze Proliferation (CFSE Dilution) H->I

Caption: Workflow for assessing this compound's effect on T cell proliferation.

Part 1: Preparation of Human T Cells

The quality of the starting cell population is paramount for a reliable assay. Peripheral Blood Mononuclear Cells (PBMCs), which contain lymphocytes (T cells, B cells, NK cells) and monocytes, are the most common starting material.[11][12]

Protocol 1.1: Isolation of PBMCs from Whole Blood

This protocol is based on density gradient centrifugation using Ficoll-Paque™ or a similar medium.[13][14]

  • Blood Collection & Dilution: Collect whole blood in heparinized tubes. Dilute the blood 1:1 with sterile, room temperature Phosphate-Buffered Saline (PBS).

  • Layering: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical centrifuge tube. To maintain a sharp interface, angle the tube and let the blood run slowly down the side. Do not mix the layers.[15]

  • Centrifugation: Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[13] This will separate the blood into distinct layers: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells/granulocytes at the bottom.

  • Harvesting PBMCs: Carefully aspirate the upper plasma layer. Using a clean pipette, collect the opaque buffy coat layer and transfer it to a new conical tube.

  • Washing: Add at least 3 volumes of sterile PBS to the harvested PBMCs. Centrifuge at 300 x g for 10 minutes at room temperature.[13] This step is crucial for removing platelets and the density gradient medium.

  • Repeat Wash: Discard the supernatant and repeat the wash step (Step 5) one more time.

  • Cell Counting and Viability: Resuspend the cell pellet in a known volume of complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum). Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion; viability should be >95%.[11]

Expert Tip: For enhanced consistency and speed, consider using specialized tubes like SepMate™ which simplify the layering and harvesting process.[14]

Part 2: T Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that passively diffuses into cells and covalently binds to intracellular proteins.[6][16] With each cell division, the CFSE fluorescence is halved, allowing for the quantitative analysis of cell proliferation by flow cytometry.[6][17]

Protocol 2.1: CFSE Labeling
  • Cell Preparation: Adjust the concentration of PBMCs or isolated T cells to 1-10 x 10^6 cells/mL in pre-warmed PBS.[6]

  • Staining: Add an equal volume of 2X CFSE working solution (typically 2-10 µM in pre-warmed PBS, final concentration 1-5 µM) to the cell suspension.[6][18] Immediately vortex gently to ensure uniform labeling.

  • Incubation: Incubate for 10-20 minutes at 37°C, protected from light.[13][18]

  • Quenching: Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium. The serum proteins will bind to any unreacted CFSE.[6] Incubate for 5 minutes on ice.

  • Washing: Pellet the cells by centrifugation (300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet two more times with complete culture medium to remove any residual unbound dye.

  • Final Resuspension: Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete culture medium and keep them on ice until ready to plate.

Trustworthiness Check: It is critical to optimize the CFSE concentration. Too high a concentration can be toxic, while too low a concentration will not provide sufficient resolution to distinguish between cell divisions.[6] A titration experiment is highly recommended.

Protocol 2.2: Assay Setup and T Cell Stimulation
  • Plate Preparation: Use a 96-well round-bottom tissue culture plate for the assay.

  • This compound Addition: Prepare a serial dilution of this compound in complete culture medium. Add the diluted this compound to the appropriate wells. Include a "vehicle control" (e.g., DMSO) at the same concentration used to dissolve the highest this compound concentration.

  • Cell Plating: Add 1-2 x 10^5 CFSE-labeled cells to each well.

  • Pre-incubation: Pre-incubate the plate for 1-2 hours at 37°C and 5% CO2 to allow this compound to enter the cells.

  • T Cell Stimulation: Stimulate the T cells to proliferate. A common and robust method is the use of anti-CD3/CD28 coated beads or plate-bound antibodies.[7][19][20][21]

    • Bead-based stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio recommended by the manufacturer (e.g., 1:1).

    • Plate-bound stimulation: Use plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.[6][22]

  • Controls: Include the following essential controls in your plate layout:

    • Unstained Cells: For setting voltages on the flow cytometer.

    • Unstimulated, CFSE-labeled Cells: Represents the non-proliferating population (Generation 0).

    • Stimulated, CFSE-labeled Cells (Vehicle Control): Represents maximum proliferation.

  • Incubation: Culture the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.[6] The optimal duration depends on the kinetics of proliferation for your specific cell type and stimulation method.

Protocol 2.3: Flow Cytometry Staining and Acquisition
  • Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to a new 96-well V-bottom plate or microcentrifuge tubes.

  • Washing: Pellet the cells by centrifugation (400 x g for 5 minutes) and discard the supernatant.

  • Surface Staining: Resuspend the cells in a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD8) and a viability dye (to exclude dead cells from analysis) in FACS buffer (PBS + 2% FBS).[23]

  • Incubation: Incubate for 30 minutes on ice, protected from light.[23]

  • Final Washes: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Ensure you collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate) for robust statistical analysis.

Part 3: Data Analysis and Interpretation

Flow cytometry data analysis software (e.g., FlowJo, FCS Express) is used to analyze the CFSE profiles.

  • Gating Strategy:

    • Gate on viable, single cells.

    • Gate on lymphocytes based on forward and side scatter properties.

    • Further gate on T cell populations of interest (e.g., CD4+ or CD8+ T cells).

  • Proliferation Analysis:

    • Generate a histogram of CFSE fluorescence for your gated T cell population.

    • The unstimulated control will show a single bright peak, representing Generation 0.

    • The stimulated control will show multiple peaks, with each successive peak representing a cell division and exhibiting approximately half the fluorescence intensity of the preceding peak.

    • Use the software's proliferation modeling tool to calculate key parameters.

Key Proliferation Metrics
ParameterDescriptionRelevance for this compound Assay
Division Index The average number of divisions for all cells in the original population.A primary metric to assess the overall inhibitory effect of this compound.
% Divided The percentage of cells in the original population that have undergone at least one division.Indicates how effectively this compound prevents cells from entering the first division.
Proliferation Index The average number of divisions for only the cells that have divided.Provides insight into whether this compound slows down subsequent divisions in cells that have already started proliferating.
Calculating IC50

The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in T cell proliferation.

  • Plot the Division Index (or % Divided) against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Authoritative Grounding: The observed dose-dependent inhibition of T cell proliferation by this compound in vitro directly reflects its mechanism of action on the JAK-STAT pathway.[3][4][24] Studies have shown that this compound effectively impairs the activation and proliferation of both naïve and memory CD4+ and CD8+ T cells upon TCR engagement.[3][25]

References

Application Notes and Protocols for Tofacitinib in Murine Lupus Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytokine Storm in Lupus

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the loss of self-tolerance, leading to the production of autoantibodies and the formation of immune complexes. These pathological events trigger widespread inflammation and can result in severe damage to multiple organs, including the kidneys, skin, and joints.[1] A central driver of this inflammatory cascade is the overproduction of various cytokines. Many of these cytokines, such as interferons (IFNs), interleukins (IL-6, IL-12, IL-21, IL-23), exert their pro-inflammatory effects through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2][3][4]

Tofacitinib (Xeljanz®) is a potent, orally administered small molecule inhibitor of the JAK enzyme family.[5] It demonstrates high selectivity for JAK1 and JAK3, with moderate activity against JAK2.[3][6] By blocking these critical intracellular kinases, this compound effectively disrupts the signaling of numerous cytokines implicated in the pathogenesis of lupus.[7] This mechanism provides a compelling rationale for its investigation as a therapeutic agent in SLE. Preclinical studies in various murine models of lupus have demonstrated that this compound can significantly ameliorate disease activity, making it an invaluable tool for researchers studying lupus pathogenesis and evaluating novel therapeutic strategies.[8][9][10]

This document provides a comprehensive guide for researchers on the use of this compound in established mouse models of lupus, offering detailed protocols, experimental design considerations, and data interpretation insights.

Mechanism of Action: Disrupting the JAK-STAT Signaling Axis

The therapeutic effect of this compound is rooted in its ability to competitively inhibit the ATP-binding site within the catalytic domain of JAK enzymes.[2] In the context of lupus, pro-inflammatory cytokines bind to their specific receptors on the surface of immune cells. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to drive the expression of hundreds of pro-inflammatory genes.[4][11]

This compound's inhibition of JAK1 and JAK3 effectively breaks this chain of events, suppressing the signaling of a broad spectrum of cytokines that are crucial for the activation, differentiation, and proliferation of T-cells, B-cells, and other immune cells involved in lupus pathology.[3][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (IFN, IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs JAK1 / JAK3 Receptor->JAKs 2. JAK Activation JAKs->Receptor Phosphorylation STAT_inactive STAT (inactive) JAKs->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA (Gene Transcription) STAT_active->DNA 5. Nuclear Translocation This compound This compound This compound->JAKs INHIBITION Inflammation Pro-inflammatory Gene Expression DNA->Inflammation 6. Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Established Murine Models for this compound Studies

The selection of an appropriate animal model is critical for the successful investigation of this compound's efficacy. The most widely used and well-characterized models for spontaneous lupus development are:

  • MRL/lpr (Murphy Roths Large/lymphoproliferation) Mice: These mice have a mutation in the Fas gene, leading to defective apoptosis of autoreactive lymphocytes.[8] They develop a severe lupus-like phenotype characterized by massive lymphadenopathy, splenomegaly, autoantibody production (anti-dsDNA), immune-complex glomerulonephritis, and inflammatory skin disease.[8][12] Disease onset is typically between 8 and 12 weeks of age.

  • NZB/W F1 (New Zealand Black x New Zealand White F1) Mice: This hybrid strain spontaneously develops an autoimmune syndrome with strong similarities to human SLE, including high titers of anti-nuclear antibodies (ANA) and fatal immune-complex glomerulonephritis.[13][14] Disease progression is more gradual than in MRL/lpr mice, with proteinuria typically appearing around 20-24 weeks of age, making this model suitable for longer-term studies.[15]

  • Pristane-Induced Lupus: Intraperitoneal injection of pristane, a hydrocarbon oil, into non-autoimmune strains like BALB/c mice can induce a lupus-like syndrome.[11] This model is characterized by the production of autoantibodies, immune-complex-mediated glomerulonephritis, and arthritis. It is useful for studying specific pathogenic pathways in a controlled, inducible manner.[16]

Application Notes: Experimental Design and Dosing

Preventive vs. Therapeutic Regimens

A key consideration is the timing of this compound administration. Both preventive and therapeutic strategies have proven effective and answer different scientific questions.[8]

  • Preventive Treatment: this compound administration begins before the onset of overt clinical symptoms (e.g., starting at 10 weeks of age in MRL/lpr mice).[8] This approach is designed to assess if JAK inhibition can prevent or delay the development of immunopathology.

  • Therapeutic Treatment: Administration begins after the disease is established, as evidenced by clinical signs like proteinuria or significant autoantibody titers (e.g., starting at 14 weeks of age in MRL/lpr mice).[8] This strategy models the clinical scenario where treatment is initiated in patients with active disease and assesses the drug's ability to reverse or halt pathological processes.

Dosage and Administration Summary

Oral gavage is the most common and effective route for this compound administration in these models, ensuring consistent dosing.[8][17]

ParameterRecommendationMouse Model(s)Rationale & NotesSource(s)
Dosage 10 - 30 mg/kg, once dailyMRL/lpr, BALB/c10 mg/kg has been shown to be effective in ameliorating nephritis, skin inflammation, and autoantibody production in MRL/lpr mice. Higher doses up to 100 mg/kg have been used in other models.[18] Dose selection may require optimization based on the specific model and disease severity.[8],[19],[20]
Vehicle 0.5% Methylcellulose with 0.025% Tween 20 in sterile waterAllThis vehicle provides a stable suspension for this compound, which has low water solubility, ensuring accurate and consistent dosing. Tween 20 acts as a surfactant to aid in suspension.[8],[19]
Route Oral Gavage (p.o.)AllDirect administration to the stomach ensures the full dose is delivered and bypasses potential taste aversion. This route mimics the clinical use of oral this compound.[8],[17],[21]
Frequency Once DailyAllGiven the pharmacokinetic profile of this compound in mice (half-life ~3 hours), once-daily dosing has been sufficient to demonstrate efficacy in multi-week studies.[5][8]
Duration 6 - 11 weeksMRL/lpr, NZB/W F1, BALB/cThe treatment duration should be sufficient to observe significant changes in disease parameters. For MRL/lpr mice, 6-8 weeks is common.[8] For the more slowly progressing NZB/W F1 model, longer durations may be necessary.[8],[11],[16]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (10 mg/mL)

Materials:

  • This compound citrate (powder)

  • Methylcellulose (e.g., Sigma-Aldrich M0512)

  • Tween 20 (e.g., Sigma-Aldrich P9416)

  • Sterile, deionized water

  • Sterile 50 mL conical tube

  • Magnetic stirrer and stir bar

  • Scale and weighing paper

Procedure:

  • Prepare the Vehicle (0.5% Methylcellulose / 0.025% Tween 20): a. In a sterile beaker, heat approximately half the final desired volume of sterile water (e.g., 20 mL for a 40 mL final volume) to 60-80°C. b. Slowly add 0.2 g of methylcellulose while stirring vigorously to disperse. c. Add the remaining volume of cold sterile water (20 mL) and continue to stir in a cold water bath until the solution is clear and viscous. d. Add 10 µL of Tween 20 and mix thoroughly. The vehicle can be stored at 4°C for up to one week.

  • Prepare this compound Suspension: a. Calculate the required amount of this compound powder. For a 10 mg/mL concentration in 10 mL of vehicle, weigh out 100 mg of this compound. b. In a sterile conical tube, add the weighed this compound powder. c. Add a small volume of the prepared vehicle (e.g., 1-2 mL) and vortex to create a smooth paste. This prevents clumping. d. Gradually add the remaining vehicle up to the final volume of 10 mL while continuously vortexing or stirring. e. Store the final suspension at 4°C, protected from light. Crucially, vortex or stir the suspension thoroughly before each use to ensure homogeneity.

Protocol 2: Administration by Oral Gavage

Materials:

  • Prepared this compound or vehicle suspension

  • Appropriate sized mouse oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required volume. For a 25 g mouse receiving a 10 mg/kg dose from a 1 mg/mL* suspension: Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL (or 250 µL) *Note: The example calculation uses a 1 mg/mL suspension for clarity. Adjust based on your prepared concentration.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.

  • Gavage Administration: a. Attach the gavage needle to the syringe filled with the calculated dose. b. Gently insert the ball-tipped needle into the side of the mouse's mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition. c. Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension. d. Carefully withdraw the needle. e. Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress or aspiration.

Experimental_Workflow cluster_analysis Start Start: Select Mouse Model (e.g., MRL/lpr, 8-10 weeks old) Acclimatize Acclimatization & Baseline (1-2 weeks) - Body Weight - Baseline Proteinuria Start->Acclimatize Randomize Randomization into Groups - Vehicle Control - this compound (e.g., 10 mg/kg) Acclimatize->Randomize Treatment Daily Oral Gavage (6-8 weeks) Randomize->Treatment Monitoring Weekly Monitoring - Body Weight - Proteinuria Levels - Clinical Skin Score Treatment->Monitoring During Treatment Endpoint Endpoint Sacrifice (e.g., 18-20 weeks of age) Treatment->Endpoint Monitoring->Treatment Collection Sample Collection - Blood (Serum/Plasma) - Spleen - Kidneys Endpoint->Collection Analysis Endpoint Analysis Collection->Analysis Serology Serology (ANA, anti-dsDNA, Cytokines) Histo Histopathology (Kidney H&E, PAS stains) FACS Flow Cytometry (Splenocytes) Gene Gene Expression (qRT-PCR for IFN genes)

Caption: General experimental workflow for a this compound study.

Evaluating Efficacy: Key Readouts and Assays

A multi-pronged approach is essential for a robust assessment of this compound's efficacy.

Clinical and Systemic Manifestations
  • Proteinuria: A key indicator of lupus nephritis.[12] Urine should be collected weekly and analyzed for protein-to-creatinine ratio to normalize for urine concentration. Significant reduction in proteinuria is a primary indicator of efficacy.[8]

  • Skin Inflammation: In MRL/lpr mice, skin lesions (erythema, alopecia) on the face and dorsal region can be scored visually using a standardized scale.[8]

  • Spleen and Kidney Weight: At the study endpoint, the spleen-to-body weight ratio is a reliable indicator of splenomegaly and systemic inflammation.[12] Kidney weight can also reflect inflammation and hypertrophy.

  • Blood Urea Nitrogen (BUN): Serum BUN levels are a functional measure of kidney damage.[8]

Serological and Autoantibody Analysis
  • Autoantibodies: Serum levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies are hallmark serological markers of lupus.[3] These should be measured by ELISA at baseline and at the study endpoint. This compound treatment is expected to significantly reduce the titers of these autoantibodies.[8][17]

  • Cytokine Levels: Serum levels of pro-inflammatory cytokines such as IL-6 and IFN-γ can be quantified using multiplex assays (e.g., Luminex) or ELISA to confirm the pharmacodynamic effect of JAK inhibition.[11]

Histopathological Assessment
  • Kidney Histology: At necropsy, kidneys should be harvested, fixed in formalin, and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) to assess overall morphology and cellular infiltration, and with Periodic acid-Schiff (PAS) to evaluate glomerular hypercellularity, mesangial matrix expansion, and immune complex deposition.[12] A semi-quantitative scoring system should be used by a blinded pathologist to assess the degree of glomerulonephritis.[11]

  • Immunofluorescence: Frozen kidney sections can be stained for IgG and complement C3 deposition in the glomeruli, which is a hallmark of immune-complex-mediated nephritis.[10]

Immunological and Gene Expression Analysis
  • Splenocyte Analysis: Spleens can be processed to single-cell suspensions. Flow cytometry can be used to phenotype and quantify various immune cell populations, such as CD4+ T cells, CD8+ T cells, B cells, and plasma cells, to understand the cellular impact of this compound.[9]

  • Interferon Signature Genes: A key pathogenic feature of lupus is the "interferon signature." RNA can be isolated from splenocytes or kidney tissue and quantitative RT-PCR (qRT-PCR) can be performed to measure the expression of interferon-stimulated genes (ISGs) like ISG15, Mx1, and Ifit1.[8][10] this compound has been shown to significantly downregulate the expression of these genes.[8]

Conclusion

This compound serves as a powerful research tool for dissecting the role of the JAK-STAT pathway in the complex immunopathology of systemic lupus erythematosus. By employing robust, well-characterized murine models like the MRL/lpr and NZB/W F1 strains, researchers can effectively evaluate its therapeutic potential. The protocols and application notes provided herein offer a validated framework for designing and executing preclinical studies. Careful consideration of the treatment regimen, consistent drug preparation and administration, and a comprehensive panel of efficacy readouts are paramount to generating reliable and translatable data that can further our understanding of lupus and accelerate the development of targeted therapies.

References

Application Notes and Protocols: Tofacitinib in Primary Human Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in modulating immune responses.[1][2][3] As a small molecule, it primarily targets JAK1 and JAK3, thereby interfering with the signaling pathways of various cytokines and growth factors essential for immune cell function, hematopoiesis, and inflammation.[2][3][4][5] By blocking the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), this compound effectively prevents their nuclear translocation and the transcription of inflammatory genes.[1][2][3] These characteristics make this compound an invaluable tool for in vitro studies investigating the complexities of the JAK-STAT pathway in the context of autoimmune and inflammatory diseases. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in primary human cell culture experiments.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade.[1][2][5] The process begins when a cytokine binds to its corresponding cell surface receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, which in turn creates docking sites for STAT proteins.[2] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the expression of target genes.[1][2][5] this compound exerts its effect by inhibiting the kinase activity of JAKs, thereby disrupting this entire signaling cascade.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT Receptor->STAT 4. STAT Docking JAK1->Receptor JAK1->STAT 5. Phosphorylation JAK3->Receptor 3. Phosphorylation JAK3->STAT 5. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression 8. Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Preparation of this compound for Cell Culture

1. Reconstitution of this compound

This compound is typically supplied as a lyophilized powder.[6] To prepare a stock solution, reconstitute the powder in sterile Dimethyl Sulfoxide (DMSO).[3][6] For instance, to create a 10 mM stock solution from 10 mg of this compound citrate (molecular weight: 504.49 g/mol ), you would add 1.982 mL of DMSO.[3]

2. Storage and Stability

Store the reconstituted stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][7] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6] Aqueous working solutions should be prepared fresh for each experiment and not stored for more than a day.[7]

3. Solubility Considerations

This compound's solubility is pH-dependent, with increased solubility at lower pH values.[7][8][9] It has a pKa of approximately 5.2.[7][8] In neutral pH solutions like phosphate-buffered saline (PBS) (pH 7.4), this compound is less soluble, which may lead to precipitation.[7] To improve solubility in aqueous buffers, the pH can be lowered to a range of 2.0-5.0 if experimental conditions allow.[7][8]

Solvent Solubility Notes
DMSO≥ 62 mg/mL (198.48 mM)Use fresh DMSO as it can absorb moisture and reduce solubility.[10]
Ethanol100 mg/mL---
WaterVery poorly solubleSolubility increases at acidic pH.[6]

Protocols for Primary Human Cell Culture

The following protocols provide a framework for studying the effects of this compound on primary human immune cells. The optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs, which include lymphocytes and monocytes, are a valuable source for studying immune responses in vitro.[11][12]

Materials:

  • Freshly drawn human whole blood with anticoagulant (e.g., heparin)

  • Ficoll-Paque™ or other density gradient medium[12]

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine[12][13]

  • Cell culture plates (24- or 96-well)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube.[12]

  • Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[12]

  • Four layers will form. Carefully aspirate the "buffy coat" layer containing the PBMCs.[12]

  • Wash the isolated PBMCs twice with PBS by centrifuging at 100 x g for 10 minutes.[14]

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and Trypan blue staining. Viability should be >95%.[14]

  • Plate the cells at a density of 0.5-1 x 10^6 cells/mL.[12]

Protocol 2: this compound Treatment and Cellular Assays

1. Determining Optimal this compound Concentration

The effective concentration of this compound varies depending on the cell type and the specific assay.[3] It is crucial to perform a dose-response analysis to determine the optimal concentration for your experiment. A typical starting range for dose-response experiments is from 1 nM to 100 µM.[3]

2. General Treatment Protocol

  • Seed the primary cells in a culture plate at the desired density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration used). The final DMSO concentration should typically be kept below 0.1%.[3][15]

  • If applicable, pre-incubate the cells with this compound for a specific period (e.g., 1 hour) before adding a stimulating agent.[15]

  • Add the appropriate stimulus (e.g., cytokines, mitogens) to the wells, except for the unstimulated controls.

  • Incubate the plate for the desired duration, which will vary depending on the endpoint being measured (e.g., 24-72 hours for proliferation or cytokine production assays).[15]

Protocol 3: Assessing this compound's Effect on T-Cell Activation and Proliferation

This compound has been shown to inhibit T-cell activation and proliferation.[16][17][18]

Materials:

  • Isolated primary human T-cells

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • Flow cytometer

  • Antibodies for T-cell activation markers (e.g., CD25, CD69)[16][17]

  • Proliferation dye (e.g., CFSE)

Procedure:

  • Isolate primary T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • For proliferation assays, label the T-cells with CFSE according to the manufacturer's protocol.[19]

  • Plate the T-cells and treat with varying concentrations of this compound as described in Protocol 2.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

  • After the desired incubation period (e.g., 3 days), harvest the cells.[16]

  • Stain the cells with fluorescently labeled antibodies against T-cell activation markers.

  • Analyze the cells by flow cytometry to assess the expression of activation markers and the dilution of CFSE as a measure of proliferation.

Protocol 4: Evaluating the Impact on Cytokine Production

This compound can significantly reduce the production of pro-inflammatory cytokines.[4][20][21][22][23]

Materials:

  • Isolated PBMCs or specific immune cell subsets

  • Stimulating agent (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS))

  • ELISA or multiplex immunoassay kits for cytokines of interest (e.g., IL-6, IL-17, IFN-γ, TNF-α)[3]

Procedure:

  • Plate the cells and treat with this compound as described in Protocol 2.

  • Stimulate the cells with an appropriate agent to induce cytokine production.

  • After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatants.[3]

  • Measure the concentration of the cytokines of interest in the supernatants using an ELISA or multiplex immunoassay.

Protocol 5: Western Blot Analysis of STAT Phosphorylation

This protocol directly assesses the inhibitory effect of this compound on the JAK-STAT signaling pathway by measuring the phosphorylation of STAT proteins.[3]

Materials:

  • Primary cells of interest

  • Cytokine for stimulation (e.g., IL-2, IL-6)[3]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)[3]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Serum-starve the cells for several hours to reduce basal signaling.[15]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[3]

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes).[15]

  • Wash the cells with ice-cold PBS and lyse them.[15]

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using antibodies against phosphorylated and total STAT proteins to assess the level of inhibition.[15]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Analysis Cell_Isolation Isolate Primary Human Cells (e.g., PBMCs) Cell_Seeding Seed Cells in Culture Plates Cell_Isolation->Cell_Seeding Tofa_Prep Prepare this compound Stock & Working Solutions Tofa_Treatment Treat Cells with This compound Tofa_Prep->Tofa_Treatment Cell_Seeding->Tofa_Treatment Stimulation Add Stimulus (e.g., Cytokines, Mitogens) Tofa_Treatment->Stimulation Proliferation Proliferation Assay (e.g., CFSE) Stimulation->Proliferation Activation Activation Marker Analysis (Flow Cytometry) Stimulation->Activation Cytokine Cytokine Measurement (ELISA/Multiplex) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot for pSTAT) Stimulation->Signaling

Caption: A typical experimental workflow for using this compound.

Data Interpretation and Expected Outcomes

The use of this compound in primary human cell culture is expected to yield several key outcomes, reflecting its inhibitory effect on the JAK-STAT pathway.

Assay Expected Outcome with this compound Treatment Key Considerations
T-Cell Proliferation Dose-dependent decrease in proliferation.The degree of inhibition may vary between T-cell subsets (e.g., CD4+ vs. CD8+).
T-Cell Activation Reduced expression of activation markers (e.g., CD25, CD69).[16][17]Timing of analysis is critical as activation marker expression can be transient.
Cytokine Production Significant reduction in the secretion of pro-inflammatory cytokines such as IFN-γ, IL-6, and IL-17.[4][20][21][23]The effect may be cytokine- and cell-type specific.
STAT Phosphorylation Decreased levels of phosphorylated STAT proteins upon cytokine stimulation.A rapid and direct measure of JAK inhibition.

Troubleshooting Common Issues

Problem Possible Cause Solution
This compound Precipitation Low aqueous solubility at neutral pH.[7]Prepare fresh working solutions. Lower the pH of the buffer if the experiment allows.[7] Use a small amount of an organic co-solvent.
High Cell Death This compound cytotoxicity at high concentrations.Perform a dose-response cell viability assay (e.g., MTT) to determine the non-toxic concentration range.[3]
Inconsistent Results Variability in primary cell donors. Improper this compound storage or handling.Use cells from multiple donors to account for biological variability. Aliquot this compound stock to avoid freeze-thaw cycles.[6]
No Effect of this compound Inactive compound. Inappropriate cell type or stimulus.Verify the activity of this compound with a positive control assay. Ensure the chosen cell type and stimulus are dependent on the JAK-STAT pathway.

Conclusion

This compound is a powerful research tool for dissecting the roles of the JAK-STAT signaling pathway in primary human cells. By following these detailed protocols and considering the key technical aspects, researchers can effectively utilize this compound to investigate its impact on immune cell function and inflammatory responses, ultimately contributing to a deeper understanding of its therapeutic mechanisms and potential applications.

References

Application Notes: Tofacitinib Treatment in a Collagen-Induced Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Rheumatoid Arthritis and the Role of JAK Inhibition

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone erosion.[1][2] The underlying pathology involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce a cascade of pro-inflammatory cytokines.[1][3] A critical intracellular signaling pathway that mediates the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][4][5] Dysregulation of this pathway is a key driver of the persistent inflammation seen in RA.[5][6]

Tofacitinib (brand name Xeljanz®) is an orally administered small molecule inhibitor of Janus kinases.[3][7] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the signaling of several key cytokines implicated in RA pathogenesis, such as interleukin-6 (IL-6), IL-2, IL-15, and interferons.[8][9][10] By blocking this pathway, this compound effectively dampens the inflammatory response, making it a valuable therapeutic agent for RA.[3][11]

The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares significant immunological and pathological similarities with human RA.[2][12][13][14] This makes it an ideal system for evaluating the efficacy of novel anti-arthritic therapies like this compound.[12][13][15] This guide provides a comprehensive, in-depth protocol for the application of this compound in the CIA mouse model, from disease induction to multi-parameter efficacy assessment.

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

Pro-inflammatory cytokines bind to their specific receptors on the cell surface, which leads to the activation of associated JAKs.[4][16] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[4][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA (Gene Transcription) pSTAT->DNA Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition Inflammation Inflammatory Response DNA->Inflammation

Figure 1: Mechanism of this compound in inhibiting the JAK-STAT signaling pathway.

Experimental Design and Workflow

A typical experimental workflow for evaluating this compound in the CIA mouse model involves several key stages, from immunization to data analysis.

Experimental_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Day25 Day ~25: Onset of Arthritis Day21->Day25 Treatment Treatment Phase: Daily this compound or Vehicle Gavage Day25->Treatment Monitoring Ongoing Monitoring: Clinical Scoring Paw Measurement Treatment->Monitoring Endpoint Study Endpoint: Sample Collection Monitoring->Endpoint Analysis Downstream Analysis: Histopathology, Cytokine Profiling Endpoint->Analysis

Figure 2: Experimental workflow for assessing this compound efficacy in a CIA mouse model.

Materials and Methods

Animals
  • Strain: DBA/1 mice are highly susceptible to CIA and are the recommended strain.[12][13][14]

  • Age: 7-8 weeks old at the start of the study to ensure a mature immune system.[12][13]

  • Sex: Male mice are commonly used.

  • Housing: House animals in specific pathogen-free (SPF) conditions to minimize experimental variability.[12][13]

Reagents
  • Bovine or Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose with 0.025% Tween-20 in sterile water)[17][18]

Detailed Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[13]

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). A stable emulsion is critical for successful disease induction.[13][14]

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[19]

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).[14][19]

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[19]

Protocol 2: this compound Administration
  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the vehicle to the desired concentration. For example, for a 15 mg/kg dose in a 20g mouse receiving a volume of 0.2 mL, the concentration would be 1.5 mg/mL.[18][20]

  • Dosing Regimen:

    • Therapeutic Dosing: Begin administration upon the first clinical signs of arthritis (typically around day 25-28).[21] This approach models the treatment of established disease.

    • Prophylactic Dosing: Start administration before or at the time of the primary immunization (Day 0) or booster immunization (Day 21).[21] This evaluates the preventive potential of the compound.

  • Administration:

    • Administer this compound or vehicle daily via oral gavage. Doses in the range of 15-30 mg/kg/day have been shown to be effective.[18][19][20] A vehicle-treated control group is essential.

Efficacy Assessment

Clinical Scoring of Arthritis

Regularly monitor the mice for signs of arthritis and score each paw based on the severity of inflammation. A common scoring system is as follows:[19][21][22]

ScoreDescription
0Normal paw, no evidence of erythema or swelling.[21]
1Mild erythema and swelling in one or two toes.[21][23]
2Moderate erythema and swelling of the entire paw.[21][23]
3Severe erythema and swelling of the entire paw and ankle.[23][24]
4Maximal inflammation with joint deformity or ankylosis.[17][24]

The maximum arthritis score per mouse is 16.

Paw Thickness Measurement

Use digital calipers to measure the thickness of the hind paws at regular intervals. This provides a quantitative measure of inflammation.[15][20]

Endpoint Analysis

At the termination of the study, collect samples for detailed analysis to provide a comprehensive understanding of this compound's effects.

Histopathological Evaluation
  • Sample Collection: Collect hind paws and knees and fix them in 10% neutral buffered formalin.[15][25]

  • Processing: Decalcify the tissues, embed in paraffin, and section.[25]

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O or Toluidine Blue to evaluate cartilage integrity.[26]

  • Scoring: Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.[15][21][24]

ParameterScoring Scale (0-5)
Inflammation 0: Normal; 5: Severe, extensive inflammatory cell infiltrate.[21]
Pannus Formation 0: No pannus; 5: Extensive pannus formation with joint destruction.[21]
Cartilage Damage 0: Intact cartilage; 5: Complete destruction of cartilage.[21]
Bone Resorption 0: No bone erosion; 5: Severe, extensive bone resorption.[21]
Cytokine Profiling
  • Sample Collection: Collect blood for serum or plasma, and homogenize joint tissue.

  • Analysis: Use multiplex immunoassays (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17.[27][28][29][30] this compound treatment is expected to significantly reduce the levels of these cytokines.[31][32][33]

Expected Outcomes and Data Interpretation

  • Clinical Scores and Paw Thickness: The vehicle-treated group should exhibit a progressive increase in clinical arthritis scores and paw thickness. This compound-treated mice are expected to show a significant reduction in both parameters, demonstrating the drug's anti-inflammatory effects.[20]

  • Histopathology: Histological analysis of joints from vehicle-treated mice will likely reveal severe inflammation, synovial hyperplasia, pannus formation, and significant cartilage and bone erosion.[34] In contrast, joints from this compound-treated mice should show markedly reduced inflammation and preserved joint architecture.[34]

  • Cytokine Levels: A significant decrease in the systemic and local levels of pro-inflammatory cytokines is anticipated in the this compound-treated group compared to the vehicle control group.[31][35]

Conclusion

This detailed guide provides a robust framework for evaluating the therapeutic efficacy of this compound in the collagen-induced arthritis mouse model. By adhering to these protocols, researchers can generate reliable and reproducible data to further elucidate the mechanisms of JAK inhibition in rheumatoid arthritis and to advance the development of novel immunomodulatory therapies.

References

Application Notes and Protocols: A Researcher's Guide to Tofacitinib in Preclinical Psoriatic Arthritis Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Psoriatic Arthritis (PsA) is a complex and heterogeneous inflammatory disease characterized by its association with psoriasis and the potential for progressive joint destruction.[1] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of the inflammatory processes implicated in the pathogenesis of PsA.[1][2] Tofacitinib, an oral JAK inhibitor that primarily targets JAK1 and JAK3, has emerged as an effective therapeutic agent by modulating this pathway.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed experimental designs, step-by-step protocols, and field-proven insights for studying the efficacy and mechanism of action of this compound in relevant preclinical models of psoriatic arthritis.

Introduction: The Rationale for Targeting JAK-STAT in Psoriatic Arthritis

Psoriatic arthritis is a multifaceted inflammatory condition that manifests with a wide array of symptoms, including synovitis, enthesitis, and dactylitis, often in conjunction with psoriatic skin and nail lesions.[5] The underlying immunopathology involves a complex interplay of various immune cells and pro-inflammatory cytokines. A pivotal signaling cascade in mediating the effects of these cytokines is the JAK-STAT pathway.[2]

Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound exerts its therapeutic effect by inhibiting JAKs, thereby interrupting this signaling cascade and reducing the production of inflammatory mediators.[3][6] Preclinical animal models are indispensable tools for dissecting the molecular mechanisms of PsA and for the development of novel therapeutics like this compound.[7]

Mechanism of Action: Visualizing this compound's Impact on the JAK-STAT Pathway

This compound functions as a competitive inhibitor at the ATP-binding site of Janus kinases, with a higher affinity for JAK1 and JAK3 over JAK2.[4] This inhibition disrupts the downstream signaling of several key cytokines implicated in PsA pathogenesis, such as IL-6, IL-17, IL-22, and IL-23.[2][8] The following diagram illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 JAK1 JAK1 Cytokine Receptor->JAK1 2. Activation JAK3 JAK3 Cytokine Receptor->JAK3 2. Activation STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive 3. Phosphorylation JAK3->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene Inflammatory Gene Transcription DNA->Gene 6. Transcription Activation Cytokine Cytokine (e.g., IL-6, IL-23) Cytokine->Cytokine Receptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK3 Inhibition

Caption: this compound inhibits JAK1 and JAK3, preventing STAT3 phosphorylation and subsequent inflammatory gene transcription.

Preclinical Models of Psoriatic Arthritis: A Comparative Overview

The selection of an appropriate animal model is a critical determinant of the translational relevance of a preclinical study.[5][9] While no single model perfectly recapitulates all features of human PsA, several well-established models are routinely used to study disease pathogenesis and evaluate therapeutic interventions.[7]

ModelInduction MethodKey FeaturesAdvantagesDisadvantages
Collagen-Induced Arthritis (CIA) Immunization with type II collagen in adjuvant.[10][11]Polyarthritis, synovitis, cartilage and bone erosion.[12]Robust and reproducible arthritis development. Well-characterized immunological and pathological features resembling rheumatoid arthritis, with some overlap with PsA.Primarily a model of inflammatory arthritis with less prominent skin and entheseal involvement characteristic of PsA.
IL-23 Minicircle/Vector Injection Hydrodynamic injection of an IL-23-expressing minicircle or viral vector.[8]Psoriasis-like skin lesions, arthritis, enthesitis.[8][13]Directly driven by a key cytokine in PsA pathogenesis. Develops both skin and joint manifestations. Rapid onset of disease.[14][15]May not fully capture the autoimmune initiation phases of the disease. The inflammatory response is transient.
Imiquimod (IMQ)-Induced Psoriasis-like Inflammation Topical application of imiquimod cream.Psoriasiform skin inflammation. Some studies report associated arthritis.Simple and non-invasive induction of skin inflammation.Joint involvement can be inconsistent and less severe compared to other models.

Experimental Design and Protocols

A well-controlled experimental design is paramount for obtaining reliable and interpretable data. The following protocols provide a framework for assessing the efficacy of this compound in preclinical PsA models.

This compound Formulation and Administration

The pharmacokinetic profile of this compound in rodents indicates a relatively short half-life, necessitating careful consideration of the dosing regimen.[16][17]

Protocol 1: this compound Formulation and Oral Gavage

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound citrate.

    • Prepare a vehicle solution of 0.5% methylcellulose and 0.025% Tween 20 in sterile water.[18]

    • Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Oral Administration:

    • Administer the this compound suspension or vehicle control to mice via oral gavage using a ball-tipped feeding needle.

    • Dosing can be performed once or twice daily, with total daily doses ranging from 15 to 50 mg/kg being reported as effective in murine arthritis models.[18][19][20]

    • For prophylactic studies, treatment can commence at the time of disease induction. For therapeutic studies, treatment should begin upon the onset of clinical signs of arthritis.[19][20]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and robust model for studying inflammatory arthritis.[11][12]

Protocol 2: Induction of CIA in DBA/1J Mice

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (1:1 ratio).[10][19]

    • Anesthetize male DBA/1J mice (8-10 weeks old).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[19]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) (1:1 ratio).[19]

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[19]

  • Monitoring:

    • Arthritis typically develops between days 28 and 35 post-primary immunization.[10][21]

IL-23-Induced Psoriatic Arthritis Model

This model is particularly relevant for studying PsA due to the central role of IL-23 in the disease.[13][22]

Protocol 3: Induction of Psoriatic Arthritis with IL-23 Minicircle DNA

  • Minicircle DNA Injection (Day 0):

    • Dilute IL-23 minicircle DNA in sterile saline to the desired concentration (e.g., 3 µg per mouse).[8]

    • Rapidly inject the DNA solution into the lateral tail vein of B10.RIII or C57BL/6 mice.[8][15]

  • Monitoring:

    • Monitor mice for the development of psoriasis-like skin lesions and joint swelling, which typically appear within 7-10 days.[8][15]

Efficacy Assessment: Quantifying the Therapeutic Response

A multi-pronged approach to efficacy assessment, combining clinical, histological, and molecular readouts, provides a comprehensive evaluation of a therapeutic agent's effects.

Clinical Scoring of Arthritis and Psoriasis

Protocol 4: Clinical Assessment of Disease Severity

  • Arthritis Scoring:

    • Score each paw on a scale of 0-4 based on the severity of erythema and swelling.[19]

      • 0 = Normal

      • 1 = Mild erythema and swelling of one digit

      • 2 = Moderate erythema and swelling of more than one digit

      • 3 = Severe erythema and swelling of the entire paw

      • 4 = Maximal inflammation with ankylosis

    • The maximum score per mouse is 16.

  • Psoriasis Scoring (for IL-23 model):

    • Score skin lesions based on erythema, scaling, and thickness on a scale of 0-4 for each parameter (similar to the Psoriasis Area and Severity Index - PASI).

  • Paw Thickness Measurement:

    • Measure the thickness of the ankle joints and paws using a digital caliper.

Histopathological Analysis

Histological examination of the joints provides crucial information on inflammation, cartilage damage, and bone erosion.

Protocol 5: Histopathological Processing and Scoring

  • Tissue Collection and Processing:

    • At the study endpoint, euthanize mice and collect affected joints (e.g., ankles and knees).

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify joints in a suitable decalcifying solution (e.g., EDTA).

    • Process and embed tissues in paraffin.

    • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[23]

  • Histopathological Scoring:

    • Score sections for synovial inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).[23][24][25]

ParameterScore 0Score 1Score 2Score 3
Synovial Inflammation NormalMild infiltrationModerate infiltration with synovial hyperplasiaSevere infiltration with pannus formation
Cartilage Damage IntactMild proteoglycan lossModerate cartilage erosionSevere full-thickness cartilage loss
Bone Erosion NormalSmall, isolated erosionsMultiple, larger erosionsExtensive bone destruction
Immune Cell Profiling by Flow Cytometry

Flow cytometry allows for the detailed characterization and quantification of immune cell populations in various tissues.[26][27][28]

Protocol 6: Flow Cytometric Analysis of Synovial Infiltrating Cells

  • Synovial Tissue Digestion:

    • Excise synovial tissue from the joints of euthanized mice.

    • Mince the tissue and digest with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • Stain the cells with a panel of fluorescently-labeled antibodies to identify different immune cell subsets (e.g., T cells, B cells, macrophages, neutrophils).

    • A representative panel could include antibodies against CD45, CD3, CD4, CD8, CD19, F4/80, and Ly6G.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Workflow Synovial Tissue Synovial Tissue Single-Cell Suspension Single-Cell Suspension Synovial Tissue->Single-Cell Suspension Enzymatic Digestion Stained Cells Stained Cells Single-Cell Suspension->Stained Cells Antibody Staining Flow Cytometer Flow Cytometer Stained Cells->Flow Cytometer Data Acquisition Data Analysis Data Analysis Flow Cytometer->Data Analysis Quantification

Caption: Workflow for immune cell profiling of synovial tissue using flow cytometry.

Cytokine and Chemokine Analysis

Measuring cytokine levels in the synovial fluid or tissue homogenates can provide insights into the inflammatory milieu and the effects of this compound.[29][30][31][32]

Protocol 7: Multiplex Cytokine Analysis

  • Sample Collection:

    • Collect synovial fluid by joint lavage or prepare tissue homogenates from affected joints.[30]

  • Multiplex Immunoassay:

    • Use a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously quantify a panel of cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, IL-17, IL-23, MCP-1).[29][33]

  • Data Analysis:

    • Analyze the data according to the manufacturer's instructions to determine the concentration of each analyte.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug exposure and therapeutic effect is crucial for translating preclinical findings to the clinic.[34][35]

Protocol 8: Basic PK/PD Assessment

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after this compound administration.

    • Measure this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, and AUC.[36]

  • Pharmacodynamic Analysis:

    • Correlate this compound plasma concentrations with a pharmacodynamic biomarker, such as the level of phosphorylated STAT3 (pSTAT3) in peripheral blood mononuclear cells (PBMCs) or synovial tissue.[1]

    • This can be assessed by Western blot or flow cytometry.

In Vivo Imaging

Advanced imaging techniques can provide non-invasive, longitudinal assessment of disease progression and therapeutic response.[37][38][39][40][41]

  • High-Resolution Micro-Computed Tomography (micro-CT): For detailed 3D visualization and quantification of bone erosions and new bone formation.

  • Optical Imaging (Bioluminescence/Fluorescence): To track inflammatory cells or specific molecular pathways in real-time.

  • Positron Emission Tomography (PET): To assess metabolic activity in inflamed joints.[38]

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests to compare treatment groups (e.g., t-test, ANOVA). Non-parametric tests may be necessary for scoring data.

  • Correlation Analysis: Investigate the relationships between different outcome measures (e.g., clinical scores and cytokine levels).

  • Longitudinal Data Analysis: Employ mixed-effects models for analyzing data collected over time.

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound in psoriatic arthritis models. By employing a multi-faceted approach that combines clinical, histological, cellular, and molecular endpoints, researchers can gain a comprehensive understanding of the therapeutic potential and mechanism of action of this important JAK inhibitor. The insights gained from these studies will be instrumental in advancing the development of novel and improved therapies for psoriatic arthritis.

References

Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cells Modulated by Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1][2] Its primary mechanism of action involves the inhibition of JAK enzymes, which are intracellular tyrosine kinases that play a crucial role in cytokine signaling. Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in immune cell development, proliferation, and function.[1] this compound preferentially inhibits JAK1 and JAK3, thereby disrupting the signaling of a range of cytokines critical for lymphocyte function.[3][4]

Flow cytometry is an indispensable technology for the detailed analysis of heterogeneous immune cell populations at the single-cell level.[5] It enables the simultaneous measurement of multiple parameters, including cell surface markers for immunophenotyping, intracellular protein expression, proliferation, and apoptosis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the effects of this compound on various immune cell subsets. We will delve into detailed protocols for assessing changes in immune cell populations, signaling pathways, and cellular functions following this compound treatment.

Core Principles and Experimental Design

A robust analysis of this compound's impact on immune cells requires a multi-faceted approach. The experimental design should encompass:

  • Immunophenotyping: To quantify changes in the frequencies of major immune cell populations and their subsets.

  • Signaling Analysis: To directly measure the inhibition of the JAK-STAT pathway.

  • Functional Assays: To assess the downstream consequences of JAK inhibition on cellular processes like proliferation and apoptosis.

This application note will provide detailed protocols for each of these key areas of investigation.

I. Immunophenotyping of this compound-Treated Immune Cells

This compound treatment has been shown to modulate the numbers and proportions of various immune cell populations. For instance, dose-dependent reductions in circulating CD16/56+ natural killer (NK) cells and increases in B cell counts have been observed. The effects on T-lymphocyte subsets can be more nuanced.[6] Therefore, a comprehensive immunophenotyping panel is crucial to capture these changes.

Recommended Antibody Panels

The following tables outline suggested antibody panels for the immunophenotyping of major lymphocyte subsets in human peripheral blood mononuclear cells (PBMCs). The choice of fluorochromes should be optimized based on the specific flow cytometer configuration.

Table 1: T Cell Immunophenotyping Panel

MarkerFluorochromeCellular TargetRationale
CD3APCAll T cellsPan T cell marker for initial gating.
CD4FITCHelper T cellsIdentifies the helper T cell lineage.
CD8PerCP-Cy5.5Cytotoxic T cellsIdentifies the cytotoxic T cell lineage.
CD45RAPE-Cy7Naïve T cellsDifferentiates naïve from memory T cells.
CCR7BV421Naïve/Central MemoryFurther refines memory T cell subsets.
CD25PEActivated/Regulatory T cellsMarker of T cell activation and a key marker for regulatory T cells.
FoxP3Alexa Fluor 647Regulatory T cellsIntracellular transcription factor specific for regulatory T cells.

Table 2: B Cell and NK Cell Immunophenotyping Panel

MarkerFluorochromeCellular TargetRationale
CD19APCAll B cellsPan B cell marker for initial gating.
CD27PE-Cy7Memory B cellsDifferentiates naïve from memory B cells.
IgDFITCNaïve B cellsFurther delineates naïve and memory B cell subsets.
CD38PerCP-Cy5.5PlasmablastsIdentifies antibody-secreting cells.
CD3PET cells (dump channel)Excludes T cells from the B and NK cell analysis.
CD56BV421NK cellsPrimary marker for NK cells.
CD16Alexa Fluor 700NK cell subsetDifferentiates between CD56bright and CD56dim NK cell subsets.
Protocol 1: Cell Surface Staining for Immunophenotyping
  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • This compound Treatment (In Vitro): Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add this compound at the desired concentrations (e.g., a dose-response from 10 nM to 1 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24-72 hours).

  • Cell Surface Staining:

    • Transfer 1 x 10^6 cells to a 5 mL FACS tube.

    • Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.

    • Add the pre-titrated antibody cocktail (as per Tables 1 or 2) to the cell pellet and vortex gently.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.

Gating Strategy for Immunophenotyping

A sequential gating strategy is essential for accurate identification of immune cell subsets.[7][8][9][10][11]

Gating_Strategy Start Total Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Viability Dye vs FSC-A) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells B_Cells B Cells (CD19+) Lymphocytes->B_Cells NK_Cells NK Cells (CD3- CD56+) Lymphocytes->NK_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells Plasmablasts Plasmablasts (CD27+ CD38+) B_Cells->Plasmablasts Memory_B_Cells Memory B Cells (CD27+ IgD-) B_Cells->Memory_B_Cells CD56_bright CD56bright NK Cells NK_Cells->CD56_bright CD56_dim CD56dim NK Cells NK_Cells->CD56_dim Naive_Memory_CD4 Naïve/Memory CD4+ (CD45RA vs CCR7) CD4_T_Cells->Naive_Memory_CD4 Naive_Memory_CD8 Naïve/Memory CD8+ (CD45RA vs CCR7) CD8_T_Cells->Naive_Memory_CD8

Caption: Sequential gating strategy for immune cell populations.

II. Analysis of JAK-STAT Signaling

A direct measure of this compound's mechanism of action is the inhibition of cytokine-induced STAT phosphorylation.[12] Flow cytometry is a powerful tool for this analysis, allowing for the quantification of phosphorylated STAT proteins within specific immune cell subsets.[13][14]

Protocol 2: Intracellular Phospho-STAT Staining
  • Cell Preparation and this compound Pre-treatment:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend cells at 1 x 10^7 cells/mL in RPMI-1640 with 10% FBS.

    • Pre-incubate cells with this compound or vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-2, IL-6, or IFN-γ) for a short duration (typically 15-30 minutes) at 37°C.[15] An unstimulated control should be included.

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at room temperature. This step is critical to preserve the phosphorylation state of the STAT proteins.[16][17]

  • Permeabilization:

    • Wash the cells with FACS buffer.

    • Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubating for 30 minutes on ice.[16][17] This permeabilization method is effective for phospho-epitope staining.[17]

  • Intracellular and Surface Staining:

    • Wash the cells twice with FACS buffer to remove the methanol.

    • Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (to identify cell subsets) and the phosphorylated STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active pSTAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates This compound This compound This compound->JAK inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

III. Functional Assays

Assessing the functional consequences of this compound treatment, such as its effects on cell proliferation and apoptosis, provides a more complete picture of its immunomodulatory activity.

Protocol 3: Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins.[18] With each cell division, the CFSE fluorescence is equally distributed between the two daughter cells, allowing for the tracking of cell proliferation over several generations.

  • CFSE Labeling:

    • Isolate and wash PBMCs. Resuspend at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE working solution (final concentration typically 1-5 µM) and incubate for 10 minutes at 37°C.[19][20]

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium and plate in a culture dish.

    • Add a mitogen to stimulate proliferation (e.g., anti-CD3/CD28 antibodies for T cells or CpG for B cells).

    • Add this compound or vehicle control at the desired concentrations.

    • Culture for 3-5 days.

  • Staining and Data Acquisition:

    • Harvest the cells and stain with antibodies for cell surface markers to identify specific cell populations.

    • Acquire the samples on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

  • Data Analysis: Proliferation can be visualized as a series of peaks on a histogram, with each peak representing a successive generation of cell division. Proliferation indices and the percentage of divided cells can be calculated using flow cytometry analysis software.

Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22][23] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[22][24]

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Table 3: Interpretation of Annexin V and PI Staining

Annexin V StainingPI StainingCell Population
NegativeNegativeLive cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells

Expected Outcomes and Data Interpretation

Table 4: Summary of Expected Effects of this compound on Immune Cells

AssayParameterExpected Outcome with this compound Treatment
Immunophenotyping NK Cell Frequency (CD3- CD56+)Decrease
B Cell Frequency (CD19+)Increase or no significant change[25]
T Cell Subsets (Naïve/Memory)Potential shifts in memory populations[6][26]
Signaling Cytokine-induced pSTATInhibition[12]
Function T Cell ProliferationInhibition[6][27][28]
B Cell Differentiation to PlasmablastsInhibition (especially naïve B cells)[2][25]
NK Cell CytotoxicityInhibition[29][30][31]
ApoptosisMay induce apoptosis in certain cell types or under specific conditions[32]

Conclusion

Flow cytometry offers a powerful and versatile platform for dissecting the cellular and molecular effects of this compound on the immune system. The protocols and strategies outlined in this application note provide a robust framework for researchers to investigate the immunomodulatory properties of this compound and other JAK inhibitors. By combining immunophenotyping, signaling analysis, and functional assays, a comprehensive understanding of the drug's mechanism of action and its impact on immune cell homeostasis can be achieved. This detailed characterization is essential for both preclinical research and clinical monitoring in the development and application of targeted immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tofacitinib Concentration for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of Tofacitinib in primary cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing experimental conditions and troubleshooting common issues. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the "why" behind the "how."

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in primary cell cultures.

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with less activity against JAK2 and Tyrosine Kinase 2 (TYK2).[3][4][5] The JAK-STAT signaling pathway is crucial for transmitting signals from various cytokines and growth factors that regulate immune cell function and inflammation.[6] this compound works by blocking the ATP-binding sites of JAK1 and JAK3, which prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This inhibition of STAT phosphorylation prevents their translocation to the nucleus, thereby modulating the expression of inflammatory genes.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound citrate is typically provided as a lyophilized powder. To prepare a stock solution, it is recommended to reconstitute the powder in sterile Dimethyl Sulfoxide (DMSO).[3][7][8] For example, to create a 10 mM stock solution from 10 mg of this compound citrate (molecular weight: 504.49 g/mol ), you would add 1.982 mL of DMSO. It is crucial to ensure the powder is completely dissolved. Store the reconstituted stock solution in aliquots at -20°C to maintain stability and avoid repeated freeze-thaw cycles.[7] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[7]

Q3: What is a good starting concentration range for this compound in primary cell culture?

A3: The optimal concentration of this compound is highly dependent on the primary cell type, the specific assay, and the experimental conditions. A common starting point for a dose-response experiment is a broad range from 1 nM to 100 µM.[3] However, for many primary cells, a more focused range of 5 nM to 500 nM is often effective for inhibiting JAK-STAT signaling without causing significant cytotoxicity.[7] It is imperative to perform a dose-response analysis for each new primary cell type and experimental setup to determine the optimal working concentration.[3]

Q4: What are the critical experimental controls to include when using this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control is crucial.[3] This control should contain the highest concentration of DMSO used in your experiment (typically below 0.1% to avoid solvent-induced artifacts).[3] This allows you to distinguish the effects of this compound from any effects of the solvent.

  • Untreated Control: This control consists of cells cultured in media without this compound or vehicle. It provides a baseline for cell viability, proliferation, and the biological activity being measured.

  • Positive Control (for inhibition assays): In experiments where you are measuring the inhibition of a specific cytokine-induced effect, a positive control (cells treated with the cytokine but not this compound) is necessary to confirm that the signaling pathway is active and responsive in your cells.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in primary cell culture.

Problem Potential Cause Troubleshooting Steps
Unexpected Cell Death or High Cytotoxicity This compound concentration is too high: Primary cells can be more sensitive than cell lines.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity.[3] Start with a lower concentration range (e.g., 1-100 nM).
Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your culture medium is low, ideally below 0.1%.[3] Always include a vehicle control with the same DMSO concentration as your highest this compound dose.
Sub-optimal cell culture conditions: Primary cells are sensitive to their environment.Ensure your primary cells are healthy and viable before starting the experiment. Use appropriate culture media and supplements, and maintain optimal cell density.
Lack of this compound Efficacy or Inconsistent Results Sub-optimal this compound concentration: The concentration may be too low to effectively inhibit the target pathway.Perform a dose-response experiment measuring a downstream marker of JAK-STAT signaling (e.g., STAT phosphorylation or cytokine production) to determine the optimal inhibitory concentration.[3]
This compound degradation: Improper storage or handling can lead to loss of activity.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution.[7]
Cell type-specific resistance: Some primary cells may be less sensitive to this compound.Confirm that the target JAK-STAT pathway is active in your specific primary cell type upon stimulation. Consider that different cell types may require different concentrations for effective inhibition.
Precipitation of this compound: this compound has low aqueous solubility, especially at neutral pH.[9]First, dissolve this compound in DMSO before diluting it in your aqueous culture medium.[8] Perform serial dilutions to avoid sudden changes in solvent concentration that can cause precipitation.[9]
Variability Between Experiments Inconsistent cell health or passage number: Primary cells can change their characteristics with time in culture.Use primary cells from the same donor and with a consistent, low passage number for a set of experiments. Monitor cell viability and morphology regularly.
Inconsistent this compound preparation: Errors in dilution can lead to variability.Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. Use calibrated pipettes for accurate dilutions.
Biological variability: Primary cells from different donors can exhibit significant biological variation.When possible, use cells from multiple donors to ensure your findings are not donor-specific. Analyze and present data from individual donors before pooling.

Recommended Starting Concentrations for Different Primary Cell Types

The following table provides a summary of this compound concentrations reported in the literature for various primary cell types. This should be used as a starting point for your own optimization experiments.

Primary Cell Type Typical Concentration Range Application Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)100 nM - 1 µMInhibition of cytokine production[10][11]
Human CD4+ T Cells100 nM - 1 µMInhibition of IL-17 and IFN-γ production[6][12]
Human Natural Killer (NK) Cells100 nM - 1 µMSuppression of cytotoxicity and cytokine secretion[13][14]
Human and Rat Fibroblasts25 nM - 800 nMInhibition of proliferation and collagen biosynthesis[15]
Human Caco-2 cells (as a model for intestinal epithelium)100 nMReduction of inflammatory response[16]

Key Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration via Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol helps determine the concentration range of this compound that is non-toxic to your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed your primary cells in a 96-well plate at an optimal density in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 100 µM.[3]

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[3]

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[3]

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing this compound's Effect on Cytokine Production (ELISA)

This protocol measures the inhibitory effect of this compound on the production of specific cytokines by primary immune cells.

Materials:

  • Primary immune cells (e.g., PBMCs, T cells)

  • Complete cell culture medium

  • 24- or 48-well plates

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific cytokine like IL-2 or IL-15)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

Procedure:

  • Plate the immune cells in a 24- or 48-well plate at an appropriate density.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.[3]

  • Stimulate the cells with the appropriate agent to induce cytokine production.

  • Incubate for a suitable time period (e.g., 24 or 48 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the cytokine concentration against the this compound concentration to determine the IC50 for cytokine inhibition.

Protocol 3: Verifying this compound's Mechanism of Action via Western Blot for STAT Phosphorylation

This protocol directly assesses the inhibitory effect of this compound on the JAK-STAT signaling pathway by measuring the phosphorylation of a key STAT protein.

Materials:

  • Primary cells of interest

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., IL-2, IL-6, IL-15)[13]

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the total protein concentration in each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with primary antibodies specific for a phosphorylated STAT protein (e.g., p-STAT1, p-STAT3) and the corresponding total STAT protein.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated STAT to total STAT with increasing this compound concentration confirms its inhibitory activity.

Visualizing Key Concepts

To further clarify the mechanism of action and experimental design, the following diagrams are provided.

JAK_STAT_Pathway This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1/JAK3) Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK Phosphorylated JAK JAK->pJAK Phosphorylation This compound This compound This compound->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Phosphorylation Gene_Expression Gene Expression (Inflammatory Response) pSTAT->Gene_Expression Translocates & Activates Dose_Response_Workflow Workflow for Optimizing this compound Concentration Start Start: Primary Cell Culture Cytotoxicity_Assay Protocol 1: Dose-Response Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Determine_NonToxic_Range Determine Non-Toxic Concentration Range Cytotoxicity_Assay->Determine_NonToxic_Range Functional_Assay Protocol 2 or 3: Dose-Response Functional Assay (e.g., ELISA or Western Blot) Determine_NonToxic_Range->Functional_Assay Use non-toxic concentrations Determine_IC50 Determine IC50 for Biological Effect Functional_Assay->Determine_IC50 Optimal_Concentration Select Optimal Working Concentration Determine_IC50->Optimal_Concentration Experiment Proceed with Main Experiment Optimal_Concentration->Experiment

References

How to address high variability in Tofacitinib in vivo experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Tofacitinib in in vivo experiments. High variability in preclinical studies can obscure true pharmacological effects, leading to costly delays and inconclusive results. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the robustness and reproducibility of your this compound research.

Understanding the Core Challenge: The this compound-Pathway Interaction

This compound is a potent inhibitor of Janus kinases (JAKs), primarily targeting JAK1 and JAK3, with some activity against JAK2.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, a critical cascade for numerous cytokines involved in immune cell function and inflammation, such as IL-2, IL-6, IL-17, and interferons.[3][4][5] The complexity of this pathway and its central role in homeostasis and disease means that any inconsistency in drug exposure or experimental conditions can lead to significant downstream variability.

Diagram 1: this compound's Mechanism of Action

Tofacitinib_MoA cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Expression (Inflammation) Nucleus->Gene 6. Transcription

Caption: this compound inhibits JAK1/JAK3, blocking STAT phosphorylation and downstream inflammatory gene expression.

Troubleshooting & FAQs: A Structured Approach

High variability in this compound studies can typically be traced to three main areas: Pharmacokinetics (PK) , Pharmacodynamics (PD) & Model-Specific Factors , and Procedural & Technical Execution .

Section 1: Pharmacokinetic (PK) Variability - "Is the drug getting to the target consistently?"

Inconsistent drug exposure is a primary driver of variable results. This compound has a relatively short half-life (approx. 3 hours in humans) and is subject to first-pass metabolism, which can introduce variability in preclinical models.[6][7]

Q1: We're seeing high inter-animal variability in plasma this compound concentrations (AUC and Cmax). What are the likely causes?

A1: This is a common issue rooted in formulation, administration, and animal physiology.

  • Causality: this compound citrate's solubility is pH-dependent, being higher in acidic conditions.[8][9] An improperly prepared or stored formulation can lead to precipitation or degradation, causing inconsistent dosing. Furthermore, factors like the fed/fasted state of the animal can alter gastric pH and transit time, affecting absorption.[10] First-pass metabolism in the gut and liver (primarily via CYP enzymes in rats) is also a major contributor to variable bioavailability.[6][11][12]

  • Troubleshooting Steps:

    • Formulation Integrity: Ensure your formulation is optimized for stability and solubility. For oral gavage, a clear, homogenous solution or a uniform, easily re-suspended suspension is critical. See the protocol below for a recommended starting point.

    • Standardize Administration: Use precise, consistent oral gavage techniques. Ensure the gavage needle delivers the dose to the stomach without causing reflux or stress. Train all personnel on the same technique.

    • Control for Diet: Standardize the feeding schedule. A short fasting period (e.g., 2-4 hours) before dosing can normalize gut content and reduce variability in absorption, but ensure this does not unduly stress the animals.[10]

    • Animal Health: Use only healthy, age- and weight-matched animals. Subclinical illness can significantly alter drug metabolism and disposition.[10][11]

Protocol: Preparation of this compound Citrate for Oral Gavage

This protocol is designed to create a stable, acidic solution to maximize solubility.

  • Objective: To prepare a 5 mg/mL this compound citrate solution.

  • Materials:

    • This compound Citrate powder

    • Sterile Water for Injection (WFI)

    • Citrate Buffer (0.1 M, pH 3.0)

    • Sterile, amber glass vials

    • Calibrated scale, magnetic stirrer, and sterile filtration unit (0.22 µm)

  • Procedure:

    • Calculate the required mass of this compound citrate for your target volume and concentration.

    • In a sterile vial, add approximately 80% of the final volume of 0.1 M Citrate Buffer (pH 3.0).

    • Slowly add the this compound citrate powder to the buffer while stirring continuously with a magnetic stirrer.

    • Continue stirring until the powder is fully dissolved. The solution should be clear. This compound is more stable under acidic conditions.[8]

    • QS (add quantity sufficient) to the final volume with the citrate buffer.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a final sterile, amber vial to protect from light.

    • Validation: Before use in a large study, it is best practice to measure the concentration and stability of a prepared batch over your intended use period (e.g., 1 week at 4°C).[8]

Section 2: PD & Model-Specific Variability - "Is the biological system responding consistently?"

Even with consistent drug exposure, the biological response can vary due to the disease model itself. Models like Collagen-Induced Arthritis (CIA) are complex and prone to inherent variability.[13][14]

Q2: Our this compound-treated group shows a wide range of efficacy (e.g., arthritis scores), with some animals responding well and others not at all, despite receiving the same dose.

A2: This points to variability in disease induction, progression, or the timing of therapeutic intervention.

  • Causality: In models like CIA, the immune response to the collagen emulsion is not perfectly uniform across animals, even within the same inbred strain.[13][15] Factors such as the specific batch of collagen or Freund's adjuvant, injection technique (intradermal vs. subcutaneous), and the animal's individual immune response can lead to asynchronous disease onset and variable severity.[16] If treatment is initiated on a fixed day post-immunization, animals may be at different stages of their disease, leading to variable outcomes.

  • Troubleshooting Steps:

    • Refine Disease Induction: Standardize your CIA protocol meticulously. Ensure the collagen/adjuvant emulsion is prepared correctly and consistently. The intradermal injection at the base of the tail is a critical step requiring precision.[13][16]

    • Synchronize Disease Onset: For some strains, a lipopolysaccharide (LPS) boost can help synchronize the onset of arthritis, tightening the window of disease development.[13][15]

    • Enroll Animals Based on Disease Score: Instead of starting treatment for all animals on the same day, enroll them into treatment groups individually as they reach a predetermined clinical score (e.g., an arthritis score of 2). This ensures all animals begin treatment at a similar disease stage.

    • Increase Sample Size: A power analysis should be conducted before the study to ensure an adequate number of animals per group to detect a statistically significant effect despite biological variability.[17][18]

Table 1: Recommended Starting Doses for this compound in Rodent Arthritis Models

Animal ModelSpeciesTypical Dose Range (mg/kg/day)RouteKey Considerations
Collagen-Induced Arthritis (CIA)Mouse (DBA/1)15 - 30 mg/kgOral (PO)Prophylactic or therapeutic dosing regimens will yield different results.[19]
Collagen-Induced Arthritis (CIA)Rat (Lewis)5 - 15 mg/kgOral (PO)Rats may have different metabolic profiles than mice, requiring dose adjustment.[6]
Adjuvant ArthritisRat (Lewis)10 - 20 mg/kgOral (PO)Model has a different underlying pathology than CIA; efficacy may vary.[20]

Note: These are starting points. Dose-response studies are essential to determine the optimal dose for your specific model and experimental conditions.[21] Doses can be converted from human equivalent doses using body surface area normalization.[22][23][24]

Section 3: Procedural & Technical Variability - "Are our methods introducing noise?"

Minor, often overlooked, procedural inconsistencies can accumulate to create significant experimental noise. Rigorous standardization and blinding are non-negotiable for robust in vivo work.[17][21]

Q3: We've optimized our formulation and disease model, but still see more variability than expected. What else could be the cause?

A3: Scrutinize your entire experimental workflow for hidden sources of bias and variability.

  • Causality: Rodent behavior and physiology are highly sensitive to environmental conditions and handling.[25] Inconsistent handling, changes in light/dark cycles, cage-side noise, and even the gender of the experimenter can introduce stress, which impacts immune function and drug metabolism. Furthermore, subjective outcome measures like clinical scoring are highly susceptible to observer bias if not performed in a blinded manner.[21]

  • Troubleshooting Steps:

    • Randomization and Blinding: This is the most critical step to reduce bias.[17][18] Animals must be randomly allocated to treatment groups. Cages should be coded so that personnel responsible for dosing, clinical scoring, and endpoint analysis are blind to the treatment allocation.

    • Standardize Housing and Husbandry: House animals under controlled conditions (temperature, humidity, light cycle). Minimize cage changes and handling stress. Ensure all animals are sourced from the same vendor and are acclimatized for a sufficient period (e.g., 1-2 weeks) before the experiment begins.[13][14]

    • Consistent Procedures: All procedures, from dosing to blood collection and clinical scoring, should be performed by the same trained individuals at the same time of day to minimize circadian rhythm effects.

Diagram 2: A Robust In Vivo Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Blinded) cluster_analysis Phase 3: Analysis A1 Power Analysis & Sample Size Calculation A2 Animal Acclimatization (≥1 week) A1->A2 A3 Disease Induction (e.g., CIA) A2->A3 B1 Baseline Scoring A3->B1 B2 Randomize Animals to Groups B1->B2 B3 Initiate Treatment (Based on Clinical Score) B2->B3 B4 Daily Scoring & Health Monitoring B3->B4 C1 Terminal Endpoint (e.g., Histology, PK) B4->C1 C2 Unblinding of Groups C1->C2 C3 Statistical Analysis & Data Interpretation C2->C3

Caption: A standardized workflow incorporating acclimatization, randomization, and blinding is crucial for reproducibility.

Diagram 3: Troubleshooting Decision Tree for this compound Variability

Troubleshooting_Tree Start High In Vivo Variability Observed CheckPK Is inter-animal PK (AUC/Cmax) variable? Start->CheckPK CheckPD Is PK consistent, but efficacy is variable? CheckPK->CheckPD No Sol_PK Troubleshoot PK: 1. Re-validate formulation 2. Standardize dosing technique 3. Control diet/fasting CheckPK->Sol_PK Yes CheckProc Are PK and Efficacy still variable? CheckPD->CheckProc No Sol_PD Troubleshoot Model: 1. Refine disease induction 2. Enroll based on clinical score 3. Confirm dose-response CheckPD->Sol_PD Yes Sol_Proc Troubleshoot Procedure: 1. Implement full blinding 2. Randomize animal allocation 3. Standardize all handling CheckProc->Sol_Proc Yes End Review & Redesign Study CheckProc->End No

References

Technical Support Center: Interpreting Unexpected Results in Tofacitinib Dose-Response Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tofacitinib dose-response assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during in vitro experiments with this Janus kinase (JAK) inhibitor. As a potent immunomodulator, this compound's behavior in cell-based assays can sometimes yield unexpected results. This resource provides in-depth, experience-driven insights and validated protocols to help you interpret your data with confidence and ensure the scientific integrity of your findings.

Understanding this compound's Mechanism of Action

This compound is an inhibitor of Janus kinases (JAKs), intracellular enzymes that are critical for signaling downstream of cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in hematopoiesis and immune cell function.[1] this compound primarily targets JAK1 and JAK3, and to a lesser extent JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2][3] This blockade of STAT activation modulates the transcription of numerous genes involved in inflammatory and immune responses.[1][4]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription Modulation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits JAK phosphorylation, a key step in the JAK-STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 range for this compound in cell-based assays?

The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the specific JAK combination, cell type, and assay conditions. In biochemical assays, this compound inhibits JAK1/JAK3, JAK1/JAK2, and JAK2/JAK2 combinations with IC50 values of 56 nM, 406 nM, and 1377 nM, respectively.[1] In cell-based assays, a common starting concentration range for dose-response experiments is from 1 nM to 100 µM.[5] It is crucial to perform a dose-response analysis for each new cell line or experimental setup to determine the optimal concentration range.[5]

JAK CombinationBiochemical IC50 (nM)
JAK1/JAK356
JAK1/JAK2406
JAK2/JAK21377
Data sourced from PT Master Guide.[1]

Q2: My this compound dose-response curve is flat or shows a very weak response. What are the potential causes?

A flat or weak dose-response curve can be attributed to several factors. A logical troubleshooting workflow is essential to pinpoint the issue.

Troubleshooting_Flat_Curve Start Start Problem Flat/Weak Dose-Response Curve Start->Problem Check_Compound Verify this compound Integrity & Concentration Problem->Check_Compound Check_Assay Assess Assay Performance Check_Compound->Check_Assay Compound OK Solution_Compound Prepare Fresh Stock, Verify Solubility Check_Compound->Solution_Compound Issue Found Check_Cells Evaluate Cell Health & Pathway Activation Check_Assay->Check_Cells Assay OK Solution_Assay Optimize Assay Parameters (e.g., Stimulation, Readout) Check_Assay->Solution_Assay Issue Found Solution_Cells Use Low Passage Cells, Confirm Pathway Stimulation Check_Cells->Solution_Cells Issue Found End End Check_Cells->End Cells OK, Consider Alternative Pathways Solution_Compound->End Solution_Assay->End

Caption: A logical workflow for troubleshooting a flat or weak dose-response curve.

  • Compound Inactivity or Degradation: this compound's stability is pH-dependent, with maximum stability in acidic conditions (below pH 5.0).[6][7] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[5][8]

  • Insufficient Pathway Stimulation: The cytokine or growth factor used to activate the JAK-STAT pathway may be inactive or used at a suboptimal concentration.[9]

  • Assay Insensitivity: The assay may not have a sufficient signal-to-background window to detect inhibition.[9]

  • Cellular Resistance: The cell line may have intrinsic or acquired resistance to this compound.[10]

Q3: I'm observing high variability between replicate wells in my dose-response assay. What could be the cause?

High variability can obscure the true biological effect of this compound. Common sources of variability include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate can significantly impact results.[5][9]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a frequent source of variability.[11][12]

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to altered concentrations and cell stress.[9]

  • Compound Precipitation: this compound has limited aqueous solubility, especially at neutral pH.[6][8] If the final concentration in the assay medium exceeds its solubility limit, the compound can precipitate, leading to inconsistent effects.[9]

Q4: The dose-response curve for this compound in my assay is unusually steep or shallow. What does this indicate?

The steepness of the dose-response curve, or the Hill slope, can provide insights into the inhibitor's mechanism of action.

  • Steep Curve: A steep curve, where a small change in concentration leads to a large change in response, can sometimes be an artifact of the assay conditions.[9] For instance, if the enzyme concentration is much higher than the inhibitor's dissociation constant (Kd), the IC50 can shift, and the curve may become steeper.[9]

  • Shallow Curve: A shallow curve may suggest off-target effects at higher concentrations, compound instability or insolubility, or complex biological responses within the cell.[9]

Q5: I am observing unexpected or paradoxical effects at high concentrations of this compound. How can I investigate this?

Unexpected effects at high concentrations can be due to off-target activities or pathway crosstalk.[5] While this compound is selective for JAK1 and JAK3, it can inhibit other kinases at higher concentrations.[2][13]

  • Comprehensive Pathway Analysis: Use techniques like Western blotting to probe the activation state of key proteins in related signaling pathways (e.g., MAPK, PI3K/AKT) to identify potential off-target effects.[5]

  • Literature Review: Search for published studies using this compound in similar cell systems to determine if similar off-target effects have been reported.[5] Recent studies have begun to explore the off-target profile of this compound using machine learning and in vitro assays.[13][14][15][16]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Potential Causes and Solutions

Potential CauseRecommended ActionScientific Rationale
Drug Instability/Precipitation Prepare fresh this compound dilutions for each experiment from a validated stock solution.[5] Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity and solubility issues.[5] this compound is soluble in DMSO up to 100 mg/ml.[17] Consider the pH of your culture medium, as this compound's solubility increases at lower pH.[6][7]This compound's stability is pH-dependent, and it can degrade under basic aqueous conditions.[6][7] Precipitation will lead to an inaccurate effective concentration.
Cell Line Heterogeneity Use cells within a consistent and low passage number range.[5] If variability persists, consider single-cell cloning to establish a homogenous cell population.Continuous passaging can lead to genetic drift and phenotypic changes, altering cellular responses to inhibitors.[5]
Inconsistent Cell Seeding Use a cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before and during plating.Variations in cell number per well will alter the inhibitor-to-cell ratio, affecting the observed potency.[5][9]
Assay Variability Include appropriate controls (vehicle, unstimulated, positive control inhibitor). Optimize stimulation time and concentration. Ensure consistent incubation times.Robust controls are essential for data normalization and interpretation, allowing for the differentiation of true inhibition from assay artifacts.
Issue 2: Discrepancy Between In Vitro and In Vivo Results

Potential Causes and Solutions

Potential CauseRecommended ActionScientific Rationale
In Vitro Model Limitations Utilize more complex in vitro models, such as co-cultures or 3D organoids, to better recapitulate the in vivo microenvironment.Standard 2D cell culture lacks the complex cell-cell and cell-matrix interactions present in tissues, which can influence drug response.[5]
Pharmacokinetics and Metabolism Consider the pharmacokinetic properties of this compound, including its metabolism by CYP3A4 and CYP2C19.[18]The in vivo efficacy of a drug is dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which are not fully captured in in vitro models.
Presence of Serum Proteins Test this compound's activity in low-serum or serum-free media to assess the impact of protein binding.This compound can bind to plasma proteins, reducing its free and active concentration. This effect is absent in many in vitro assays.

Validated Experimental Protocols

Protocol 1: Assessing STAT3 Phosphorylation via Western Blot

This protocol provides a method to directly measure this compound's inhibitory effect on the JAK-STAT pathway by quantifying the phosphorylation of STAT3.

Materials:

  • Cells of interest (e.g., RA fibroblast-like synoviocytes)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., IL-6)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours, if necessary, to reduce basal STAT phosphorylation.

  • Pre-treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.[5]

  • Stimulate the cells with an appropriate concentration of IL-6 for 15-30 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the lysates.[18]

  • Determine the protein concentration of each lysate using a BCA assay.[18]

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[18]

  • Probe the membrane with primary antibodies against phospho-STAT3 and total-STAT3.[18]

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal. Plot the normalized signal against the this compound concentration to generate a dose-response curve.

Protocol 2: Measuring Cytokine Inhibition by ELISA

This protocol assesses the functional consequence of JAK-STAT inhibition by measuring the production of a downstream inflammatory cytokine.

Materials:

  • Immune cells (e.g., PBMCs)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • ELISA kit for the cytokine of interest (e.g., IL-17, IFN-γ)[3]

Procedure:

  • Plate immune cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[5]

  • Stimulate the cells with the appropriate agent to induce cytokine production.[5]

  • Incubate for the desired time period (e.g., 24 or 48 hours).[5]

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.[5]

  • Perform the ELISA according to the manufacturer's instructions to quantify the cytokine concentration.[5]

  • Plot the cytokine concentration against the this compound concentration to determine the IC50.

References

Tofacitinib in Cell Culture: A Technical Guide to Ensuring Stability and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in cell culture applications. Inconsistent results with small molecule inhibitors can often be traced back to issues of solubility and stability in experimental media. This document moves beyond standard protocols to explain the causality behind best practices, empowering you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound for in vitro studies.

Q1: How should I prepare and store my primary stock solution of this compound?

A1: this compound citrate, the salt form commonly used in research, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol[1][2].

  • Recommended Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO[3][4]. For example, to create a 10 mM stock from 10 mg of this compound citrate (MW: 504.49 g/mol ), you would dissolve it in 1.982 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Properly stored DMSO stocks are stable for up to 3 months[1][2]. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound precipitation and degradation.

Q2: What is the single most important factor affecting this compound stability in my cell culture medium?

A2: The pH of the medium is the most critical factor. This compound's stability is highly pH-dependent, with maximum stability achieved in acidic conditions (optimal pH range 2.0 - 5.0)[5][6]. Standard cell culture media (e.g., DMEM, RPMI-1640) are buffered to a physiological pH of approximately 7.2-7.4. In this neutral-to-slightly-alkaline environment, this compound is susceptible to base-catalyzed degradation, which follows apparent first-order kinetics[5][6][7].

Q3: How does incubation at 37°C affect this compound stability?

A3: Temperature accelerates the rate of chemical degradation[5]. While this compound shows virtually no degradation when stored at 4°C, the standard cell culture incubation temperature of 37°C will significantly increase the degradation rate, especially at the suboptimal pH of ~7.4[5]. This means that the effective concentration of active this compound in your culture may decrease over the course of a long-term experiment (e.g., 48-72 hours).

Q4: Should I be concerned about light exposure?

A4: Yes. While some studies show this compound to be relatively stable under short-term UV light exposure[7], other forced degradation studies indicate that it is susceptible to photolytic degradation over time[8][9]. It is a standard best practice to protect stock solutions and even cell culture plates from direct, prolonged light exposure[10]. Store stocks in amber vials or wrapped in foil, and keep plates covered when outside the incubator.

Q5: How stable is this compound once diluted into my final working concentration in cell culture medium?

A5: This is a critical point of experimental variability. While there is no published, universal half-life for this compound in specific media like DMEM or RPMI-1640, the known chemical principles indicate that its stability is limited. At 37°C and pH ~7.4, a gradual loss of active compound over 24-72 hours is expected[5][8].

Key Insight: For this reason, you must always prepare fresh working dilutions of this compound in your cell culture medium immediately before adding it to your cells. Do not prepare and store large batches of media containing this compound, even at 4°C, for later use.

This compound Stability Profile Summary

The following table summarizes the key factors influencing the stability of this compound in aqueous solutions, which is directly applicable to cell culture conditions.

ParameterConditionImpact on StabilityScientific Rationale & Citation
pH Acidic (pH 2.0 - 6.0)High Stability This compound is most stable in this pH range, showing minimal degradation.[5][6]
Neutral (pH ~7.4)Moderate Stability Standard cell culture pH. Susceptible to base-catalyzed hydrolysis; degradation rate increases.[5][11]
Alkaline (pH > 8.0)Low Stability / Unstable Significant and rapid degradation occurs via base hydrolysis.[7][12]
Temperature 4°CHigh Stability Minimal degradation, ideal for short-term storage of aqueous solutions (if necessary).[5]
20-25°C (Room Temp)Moderate Stability Degradation is faster than at 4°C. Avoid leaving working solutions at room temperature for extended periods.[8]
37°C (Incubation)Reduced Stability The combination of physiological pH and elevated temperature significantly accelerates degradation over time.[5]
Light UV / Ambient LightPotential for Degradation Forced degradation studies confirm susceptibility to photolysis. Protection from light is recommended.[7][8][9]
Solvent (Stock) DMSO / EthanolHigh Stability (at -20°C) Stable as a frozen stock solution for up to 3 months.[1][2]

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a logical framework for diagnosing issues when your this compound experiments yield variable or unexpected results.

Issue 1: Diminished or no inhibitory effect observed, even at high concentrations.

  • Potential Cause 1: Degraded this compound Stock Solution.

    • Why it happens: Repeated freeze-thaw cycles, improper storage temperature, or long-term storage (>3 months) can lead to compound degradation or precipitation in your DMSO stock.

    • Solution: Prepare a fresh stock solution of this compound from a new vial of powder. Aliquot and store correctly.

  • Potential Cause 2: Instability in Culture Medium.

    • Why it happens: For long incubation periods (e.g., 72 hours), the effective concentration of this compound may have decreased significantly due to degradation at 37°C and neutral pH[5]. The initial concentration may not be maintained throughout the experiment.

    • Solution: Consider a medium-refresh experiment. For a 72-hour experiment, replace the medium with freshly prepared medium containing this compound at the 24-hour or 48-hour mark. This is the most robust way to ensure a consistent concentration.

Issue 2: High variability between replicate wells or between experiments.

  • Potential Cause 1: Inconsistent Drug Preparation.

    • Why it happens: Using a "master mix" of medium containing this compound that was prepared hours in advance can lead to variability, as the drug begins degrading immediately upon dilution in the aqueous, neutral pH medium.

    • Solution: Adopt a strict workflow. Prepare working solutions fresh from the DMSO stock for each experiment, and add them to the wells immediately after dilution. Ensure thorough but gentle mixing.

  • Potential Cause 2: DMSO Concentration Effects.

    • Why it happens: The final concentration of DMSO in the culture medium should be consistent across all wells, including the "untreated" or "vehicle" control[4]. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts[4].

    • Solution: Calculate the DMSO concentration in your highest this compound dose. Ensure your vehicle control well contains the exact same final concentration of DMSO.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing experimental failures.

Tofacitinib_Troubleshooting start Inconsistent or No Effect Observed in Experiment check_stock Is the DMSO stock > 3 months old or repeatedly freeze-thawed? start->check_stock fresh_stock Action: Prepare a fresh stock solution from powder. Re-run experiment. check_stock->fresh_stock Yes check_prep Are working solutions prepared fresh immediately before use? check_stock->check_prep No fresh_prep Action: Always prepare fresh dilutions in media right before adding to cells. check_prep->fresh_prep No check_duration Is the experimental duration > 24 hours? check_prep->check_duration Yes refresh_media Hypothesis: Significant degradation in media during incubation. check_duration->refresh_media Yes check_controls Does the vehicle control have the same final DMSO concentration as the treated wells? check_duration->check_controls No action_refresh Action: Perform a media refresh with fresh this compound at 24h or 48h. Or, perform a stability test (see Protocol 2). refresh_media->action_refresh fix_controls Action: Adjust vehicle control to match DMSO concentration. Keep DMSO < 0.1%. check_controls->fix_controls No end_point If issues persist, consider cell line-specific factors (e.g., resistance, pathway activation). check_controls->end_point Yes

Caption: A step-by-step decision tree for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Treatment

This protocol ensures a consistent and reliable method for treating cells with this compound.

Materials:

  • This compound Citrate powder

  • Sterile, anhydrous DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare 10 mM Stock Solution:

    • Aseptically weigh out 10 mg of this compound citrate.

    • Add 1.982 mL of sterile DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store immediately at -20°C for up to 3 months[1][2].

  • Prepare Working Solution (Perform Immediately Before Use):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution in pre-warmed complete cell culture medium to achieve your final desired concentrations.

    • Example for 1 µM final concentration:

      • Dilute 1 µL of 10 mM stock into 999 µL of medium (creates a 10 µM intermediate solution).

      • Vortex gently.

      • Add 100 µL of this 10 µM intermediate solution to 900 µL of medium in your cell culture well/plate for a final volume of 1 mL.

  • Prepare Vehicle Control:

    • Perform the same serial dilution using only DMSO to create a vehicle control with the identical final DMSO concentration as your highest this compound dose.

  • Treat Cells:

    • Add the freshly prepared working solutions (and vehicle control) to your cells.

    • Gently swirl the plate to ensure even distribution and return to the 37°C incubator.

This compound Mechanism & Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the recommended experimental workflow.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor pJAK p-JAK JAK->pJAK autophosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Transcription Gene Transcription (Inflammation) Dimer->Transcription translocates to nucleus This compound This compound This compound->pJAK INHIBITS

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Tofacitinib_Workflow prep_stock 1. Prepare & Aliquot -20°C DMSO Stock seed_cells 2. Seed Cells in Plates Allow to Adhere/Acclimate prep_stock->seed_cells thaw_stock 3. Thaw Single Aliquot of Stock Solution seed_cells->thaw_stock prep_working 4. Prepare Fresh Serial Dilutions in 37°C Medium (Including Vehicle Control) thaw_stock->prep_working treat_cells 5. Add Working Solutions to Cells Immediately prep_working->treat_cells incubate 6. Incubate (37°C, 5% CO₂) Consider Media Refresh for >24h treat_cells->incubate assay 7. Perform Downstream Assay (e.g., Western Blot for p-STAT, ELISA, Viability Assay) incubate->assay

Caption: Recommended experimental workflow for using this compound in cell culture.

Protocol 2: Validating this compound Stability in a Specific Cell Culture Medium

For experiments that are highly sensitive to inhibitor concentration or run for extended periods, you may need to empirically determine the stability of this compound in your specific medium. This requires access to an analytical instrument like an HPLC.

Objective: To quantify the percentage of this compound remaining in cell culture medium after incubation at 37°C over time.

Materials:

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • This compound stock solution in DMSO.

  • Sterile tubes or a sterile 96-well plate.

  • HPLC system with a C18 column and UV detector.

  • Appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium acetate).

Procedure:

  • Prepare Samples:

    • In sterile tubes, prepare your test condition: complete medium spiked with a known concentration of this compound (e.g., 10 µM). Prepare enough for all time points.

    • Prepare your T=0 control: Take an aliquot of the spiked medium immediately. This is your 100% reference. Store at -80°C until analysis.

  • Incubate:

    • Place the remaining spiked medium in a 37°C, 5% CO₂ incubator. Mimic your experimental conditions exactly (e.g., use a vented flask or an open well in a plate).

  • Collect Time Points:

    • At desired time points (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot of the incubated medium.

    • Immediately store the collected samples at -80°C to halt any further degradation until you can perform the analysis.

  • Analyze by HPLC:

    • Thaw all samples (T=0 and all subsequent time points).

    • Analyze each sample by HPLC according to a validated method to quantify the concentration of the parent this compound compound.

    • The peak area of this compound in the chromatogram is proportional to its concentration.

  • Calculate Stability:

    • For each time point, calculate the percentage of this compound remaining: (Peak Area at Time X / Peak Area at Time 0) * 100 = % this compound Remaining

    • Plot the results to visualize the degradation curve and determine the approximate half-life in your specific culture conditions.

This empirical data will allow you to make informed decisions about the necessity of media refreshing and to better interpret your experimental outcomes.

References

Tofacitinib Resistance in Cancer: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating resistance to Tofacitinib in cancer cell lines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this compound resistance in your experiments.

Introduction: Understanding this compound and Resistance

This compound is a potent inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3, with functional activity against JAK2. It is a key therapeutic agent in inflammatory diseases and is under investigation for various cancers due to the critical role of the JAK-STAT pathway in tumor cell proliferation, survival, and immune evasion. However, as with many targeted therapies, cancer cells can develop resistance, limiting its clinical efficacy. This guide will explore the mechanisms behind this resistance and provide actionable strategies for your research.

Part 1: Troubleshooting Common Issues in this compound Resistance Studies

This section addresses frequent challenges encountered during in vitro studies of this compound resistance.

Issue 1: Inconsistent this compound Efficacy in Sensitive Cell Lines

Question: My supposedly this compound-sensitive cancer cell line is showing variable responses to the drug. What could be the cause?

Answer:

Several factors can contribute to inconsistent results, even in sensitive cell lines:

  • Drug Stability and Storage: this compound, like many small molecule inhibitors, can degrade over time. Ensure it is stored correctly, typically at -20°C or -80°C in a desiccated environment. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of cytokines and growth factors that may activate parallel signaling pathways, partially rescuing cells from JAK inhibition. It is crucial to test new serum lots for their effect on your assay.

    • Cell Density: High cell density can lead to increased secretion of autocrine or paracrine factors that promote survival, potentially masking the effects of this compound. Maintain consistent seeding densities across experiments.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.

Troubleshooting Workflow:

A Inconsistent this compound Efficacy B Check Drug Integrity (Fresh Aliquots, Proper Storage) A->B Step 1 C Standardize Cell Culture (Consistent Seeding, Serum Lot Testing) A->C Step 2 D Test for Mycoplasma A->D Step 3 E Consistent Results Achieved B->E C->E D->E A This compound-Resistant Cell Line B Assess JAK-STAT Pathway (p-JAK, p-STAT Western Blot) A->B D Probe Bypass Pathways (p-AKT, p-ERK Western Blot) A->D E Evaluate Drug Efflux (Rhodamine 123 Assay, ABC Transporter Expression) A->E C Sequence JAK2 Gene (Identify Mutations) B->C If p-STAT remains high F Identify Resistance Mechanism C->F D->F E->F cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_bypass Bypass Pathways Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization DNA Gene Transcription (Proliferation, Survival) pSTAT->DNA This compound This compound This compound->JAK Inhibition PI3K_AKT PI3K/AKT Pathway Survival Cell Survival PI3K_AKT->Survival RAS_ERK RAS/ERK Pathway RAS_ERK->Survival

Adjusting Tofacitinib dosage based on animal body weight and disease severity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance on the effective use of Tofacitinib in animal models. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying scientific principles to empower you to make informed decisions during your experiments.

Part 1: Foundational Understanding of this compound

This section addresses the core mechanism of this compound and its pharmacokinetic profile, which are essential for designing effective dosing strategies.

Q1: What is the mechanism of action for this compound?

This compound is a targeted small molecule that functions as a Janus kinase (JAK) inhibitor.[1] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[2] By doing so, it disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines involved in autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2][3] When cytokines bind to their receptors, they activate associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs translocate to the nucleus to regulate the expression of inflammatory genes.[2][4] this compound blocks the activation of JAKs, thereby preventing STAT phosphorylation and dampening the inflammatory response.[2][5][6]

Tofacitinib_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocates & Activates This compound This compound This compound->JAK Inhibits Cytokine Cytokine Cytokine->receptor Binds Dosing_Workflow start Start: Plan Experiment lit_review 1. Literature Review (Find model-specific dose range) start->lit_review calc_dose 2. Calculate Initial Dose (mg/kg body weight) lit_review->calc_dose assess_severity 3. Assess Disease Severity calc_dose->assess_severity severe Severe Inflammation: Start with lower-end dose (Anticipate reduced clearance) assess_severity->severe High mild Mild/Moderate Inflammation: Start with mid-range dose assess_severity->mild Low/Moderate administer 4. Administer this compound severe->administer mild->administer monitor 5. Monitor Efficacy & Toxicity (Clinical scores, body weight, etc.) administer->monitor adjust 6. Adjust Dose? monitor->adjust adjust->calc_dose Yes end End: Maintain Optimal Dose adjust->end No Protocol_Workflow cluster_prep Dose Preparation cluster_admin Administration a 1. Weigh this compound Citrate b 2. Dissolve in minimal DMSO a->b c 3. Add Vehicle (e.g., Methylcellulose) while vortexing b->c d 4. Create Homogenous Suspension c->d e 5. Weigh Animal d->e f 6. Calculate Dosing Volume e->f g 7. Vortex Suspension Thoroughly f->g h 8. Administer via Oral Gavage g->h

References

Technical Support Center: Managing Tofacitinib-Induced Cytotoxicity in Fibroblast Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of cytotoxicity induced by Tofacitinib in fibroblast cell cultures. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity and success of your experiments.

Introduction: The Dual Role of this compound in Fibroblast Biology

This compound, an inhibitor of Janus kinases (JAKs), is a powerful tool for investigating cytokine signaling pathways critical in inflammation and fibrosis.[1][2] It primarily targets JAK1 and JAK3, thereby blocking the signaling of numerous interleukins (ILs) and interferons (IFNs) that rely on these enzymes.[1][3] In fibroblast research, this compound is often used to probe the mechanisms of fibrotic diseases like rheumatoid arthritis and systemic sclerosis.[3][4][5] However, its mechanism of action—disrupting fundamental cellular signaling—can also lead to dose- and time-dependent cytotoxicity, presenting a significant challenge in experimental design.[4] This guide will help you navigate this challenge.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My fibroblast viability has dropped unexpectedly and dramatically after this compound treatment. What is the likely cause and how can I rectify this?

Potential Causes & Solutions:

  • Overly High Concentration: The most common cause of acute cytotoxicity is a this compound concentration that exceeds the tolerance of your specific fibroblast cell line. Studies show that cytotoxic effects can begin at concentrations as low as 100 nM and become pronounced at higher levels (e.g., 800 nM).[4]

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration. This is a critical first step for any new study.

  • Extended Exposure Time: this compound's cytotoxic effects are time-dependent. An exposure time that is too long, even at a seemingly safe concentration, can lead to significant cell death.[4] For example, cytotoxicity at 100 nM is significantly higher after 72 hours compared to 24 hours.[4][6]

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, moderate concentration to identify the optimal experimental window where your desired biological effect is present, but cytotoxicity is minimal.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic.[7]

    • Solution: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used in your highest this compound dose. Typically, the final DMSO concentration should be kept below 0.5%.[8]

Workflow for Troubleshooting Excessive Cytotoxicity

G start High Cytotoxicity Observed check_conc Is this the first time using this cell line or this compound lot? start->check_conc dose_response ACTION: Perform Dose-Response Experiment (IC50) check_conc->dose_response Yes check_duration Was the incubation duration > 48 hours? check_conc->check_duration No reassess Re-assess experiment with optimized parameters dose_response->reassess time_course ACTION: Perform Time-Course Experiment (24, 48, 72h) check_duration->time_course Yes check_vehicle Did the Vehicle Control show toxicity? check_duration->check_vehicle No time_course->reassess solvent_issue PROBLEM: Solvent concentration is too high. check_vehicle->solvent_issue Yes check_vehicle->reassess No reduce_solvent ACTION: Reduce final solvent concentration (e.g., <0.1% DMSO) solvent_issue->reduce_solvent reduce_solvent->reassess

Caption: A logical workflow for diagnosing and resolving high cytotoxicity.

Q2: I'm seeing high variability in cytotoxicity between replicate experiments. How can I improve consistency?

Potential Causes & Solutions:

  • Inconsistent Cell Health & Density: Fibroblasts are highly sensitive to their culture environment. Variations in cell passage number, seeding density, and confluency at the time of treatment can significantly alter their response to this compound.[9]

    • Solution: Standardize your cell culture practices rigorously. Use cells within a consistent, low passage number range. Always seed the same number of cells per well and ensure they reach a consistent level of confluency (e.g., 70-80%) before adding the drug.[9]

  • Compound Instability: this compound stock solutions may degrade with improper storage or repeated freeze-thaw cycles.

    • Solution: Aliquot your this compound stock solution upon receipt and store it as recommended by the manufacturer. Use a fresh aliquot for each experiment to avoid degradation.

  • Assay Interference: The components of your cytotoxicity assay (e.g., MTT, XTT) can sometimes interact with this compound, leading to false readings.

    • Solution: Run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent, to check for any direct chemical reactions that could alter the absorbance or fluorescence readings.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in fibroblasts?

This compound primarily functions by inhibiting the Janus kinase (JAK) family, particularly JAK1 and JAK3. This action blocks the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is essential for cellular responses to a wide range of cytokines and growth factors responsible for proliferation, differentiation, and survival.[1] By inhibiting this pathway, this compound can suppress the proliferation of fibroblasts and, at higher concentrations or longer exposure times, induce apoptosis (programmed cell death).[4][10] Some studies also suggest this compound can modulate autophagy in fibroblasts, which is a key process for cellular survival and homeostasis.[2][11][12]

Mechanism: this compound Inhibition of the JAK-STAT Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active dimer) STAT->pSTAT DNA DNA pSTAT->DNA 4. Translocation & Binding This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 5. Regulation

Caption: this compound blocks the phosphorylation and activation of STAT proteins.

Q2: What is a good starting concentration range for this compound in fibroblast experiments?

The optimal concentration is highly dependent on the fibroblast type (e.g., skin, lung, synovial) and the specific biological question.[4][10] Based on published data, a general starting range for dose-response studies is recommended.

Fibroblast TypeThis compound Concentration Range (for initial screening)Key Observations
Skin (Dermal) Fibroblasts25 nM - 800 nMCytotoxicity observed starting at 100 nM.[4] Inhibition of IFN-regulated genes is a key effect.[5][13]
Lung Fibroblasts (HFL-1)0.5 µM - 5.0 µM (500 nM - 5000 nM)This compound can inhibit TGF-β1-induced transformation into myofibroblasts.[10][14][15]
Synovial Fibroblasts (RA-FLS)1 µM (1000 nM)Can modulate autophagy and reduce expression of myofibroblast markers.[12][16]

Note: These are starting points. It is imperative to determine the optimal concentration for your specific cell line and assay through careful dose-response validation.

Q3: Which assays are best for measuring this compound-induced cytotoxicity?

A multi-assay approach is recommended to get a comprehensive view of cytotoxicity.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of the cell population, which is an indirect measure of viability. They are high-throughput but can be prone to compound interference.[17]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays directly measure cell death by detecting the release of cytoplasmic enzymes (LDH) or the uptake of dye by non-viable cells. An LDH assay is a reliable method for quantifying cytotoxicity.[8]

  • Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): These more specific assays can determine if cell death is occurring via apoptosis. Flow cytometry with Annexin V/PI staining is a powerful method to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of changes in cell number, helping to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[8][18]

Experimental Protocols

Protocol 1: Determining this compound IC50 using an MTT Assay

This protocol provides a framework for establishing a dose-response curve to calculate the IC50 value.

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a high concentration (e.g., 10 µM or 10,000 nM) and perform 8 to 12 dilutions. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or 2X vehicle control to the appropriate wells. Include "media only" wells as a blank control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

Technical Support Center: Chronopharmacology for Tofacitinib Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential chronopharmacology considerations for the preclinical dosing of tofacitinib. It is designed in a practical question-and-answer format to address common challenges and enhance the rigor and reproducibility of your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is chronopharmacology, and why is it critical for this compound studies?

A1: Chronopharmacology is the study of how biological rhythms affect the pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) of medications.[1][2] This is crucial for this compound research because both the immune system and the drug's target pathway, the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, are under circadian control.[3][4] Consequently, the timing of this compound administration can significantly impact its efficacy and toxicity, potentially leading to variability in experimental outcomes if not properly controlled.

Q2: Does the JAK-STAT signaling pathway exhibit circadian rhythmicity?

A2: Yes, evidence suggests that the JAK-STAT pathway is regulated by the circadian clock.[3] This rhythmic activity can influence the cellular response to cytokines and growth factors that signal through this pathway. Therefore, the efficacy of a JAK inhibitor like this compound may vary depending on the time of day it is administered, corresponding to the peak and trough of JAK-STAT pathway activity.

Q3: Are there documented time-of-day effects on this compound's efficacy in animal models?

A3: Yes, a study in a mouse model of rheumatoid arthritis demonstrated a significant dosing time-dependency of this compound's therapeutic effect.[5] Administration at 5:00 AM was markedly more effective at suppressing arthritis scores compared to dosing at 5:00 PM, even though the plasma concentrations of this compound did not significantly differ between the two time points.[5] This highlights the importance of chronopharmacodynamics in this compound's action.

Q4: How do circadian rhythms in inflammatory cytokines affect this compound's action?

A4: The levels of many pro-inflammatory cytokines, such as IL-6 and TNF-α, exhibit diurnal variations in both rodents and humans.[4][6][7][8] In nocturnal rodents, the peak of these cytokines often occurs during their active (dark) phase. Since this compound works by inhibiting the signaling of these cytokines, administering the drug to coincide with the rise in cytokine levels could lead to a more pronounced therapeutic effect.[5]

Troubleshooting Guide

Issue 1: High variability in efficacy data between experimental groups.

  • Potential Cause: Inconsistent dosing times across different days or between different cages of animals. Rodents have robust circadian rhythms, and even a few hours difference in dosing time can introduce significant variability.

  • Troubleshooting Steps:

    • Standardize Dosing Time: Establish and strictly adhere to a specific dosing time for all animals in the study. This time should be chosen based on the known circadian rhythm of the disease model and the drug's mechanism of action.

    • Consider the Light-Dark Cycle: Ensure a consistent and controlled 12:12 light-dark cycle for the animal facility. Dosing times should be referenced to the light cycle (e.g., Zeitgeber Time, ZT, where ZT0 is lights on).

    • Document Everything: Meticulously record the exact time of dosing for each animal or group.

Issue 2: Lack of expected therapeutic effect despite using a previously published dose.

  • Potential Cause: The dosing time in your study may not align with the optimal chronotherapeutic window for this compound in your specific animal model. The original publication may not have specified or controlled for the time of administration.

  • Troubleshooting Steps:

    • Pilot Study: Conduct a pilot study with a small number of animals to compare the efficacy of this compound at two different time points, ideally corresponding to the beginning of the active (dark) and inactive (light) phases of the animals.

    • Literature Review: Search for literature on the circadian rhythm of key inflammatory markers in your specific disease model to inform the selection of optimal dosing times.

    • Dose-Response at Different Times: If resources permit, perform a dose-response study at two distinct time points to understand if the potency (ED50) of this compound changes throughout the day.

Issue 3: Unexpected toxicity or adverse effects at a standard dose.

  • Potential Cause: The timing of drug administration can influence its toxicity profile. The metabolism and clearance of this compound, primarily through CYP3A4 in humans and its murine equivalent Cyp3a11, may have a 24-hour rhythm.[5]

  • Troubleshooting Steps:

    • Assess Pharmacokinetics: If feasible, perform a basic pharmacokinetic study to determine if the clearance and exposure (AUC) of this compound differ when administered at different times of the day.

    • Adjust Dosing Time: Consider shifting the dosing time to a point in the circadian cycle where the animal's metabolic and detoxification systems are expected to be more active, which is often during the active (dark) phase for rodents.

Experimental Protocols

Protocol 1: Determining the Optimal Dosing Time for this compound in a Mouse Model of Arthritis

This protocol is designed to identify the most effective time of day to administer this compound to maximize its anti-arthritic effects.

Methodology:

  • Animal Model: Use a validated mouse model of arthritis (e.g., collagen-induced arthritis in DBA/1 mice or zymosan-induced arthritis in SKG mice).

  • Acclimatization: Acclimate mice to a strict 12:12 light-dark cycle for at least two weeks prior to the experiment.

  • Group Allocation: Randomly assign arthritic mice to the following groups (n=8-10 per group):

    • Vehicle control (dosed at ZT0)

    • Vehicle control (dosed at ZT12)

    • This compound (e.g., 15 mg/kg, p.o.) dosed at ZT0 (lights on)

    • This compound (e.g., 15 mg/kg, p.o.) dosed at ZT12 (lights off)

  • Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).[5] Administer the drug or vehicle by oral gavage at the designated times daily for the duration of the study (e.g., 28 days).

  • Efficacy Assessment: Monitor and score arthritis severity (e.g., paw swelling, clinical score) regularly (e.g., every 2-3 days).

  • Terminal Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and joint tissue for histological evaluation of inflammation and damage.

  • Data Analysis: Compare the arthritis scores, cytokine levels, and histological parameters between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors).

Workflow Diagram: Chronopharmacological Efficacy Study

G cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_assessment Assessment acclimate Acclimatize Mice (12:12 Light-Dark Cycle) induce Induce Arthritis acclimate->induce randomize Randomize into 4 Groups induce->randomize group1 Vehicle @ ZT0 group2 Vehicle @ ZT12 group3 This compound @ ZT0 group4 This compound @ ZT12 monitor Monitor Arthritis Score (Regularly) group1->monitor group2->monitor group3->monitor group4->monitor terminal Terminal Analysis (Cytokines, Histology) monitor->terminal data_analysis Identify Optimal Dosing Time terminal->data_analysis Statistical Comparison G cluster_circadian Circadian Clock cluster_pathway JAK-STAT Pathway Clock Core Clock Genes (e.g., Bmal1, Clock) Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Clock->Cytokine Rhythmic Expression JAK JAK1/JAK3 Clock->JAK Potential Regulation Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK activates STAT STATs JAK->STAT phosphorylates Gene Gene Expression (Inflammation) STAT->Gene translocates to nucleus & activates This compound This compound This compound->JAK inhibits

References

Validation & Comparative

A Preclinical Head-to-Head: Tofacitinib vs. Baricitinib in Models of Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in rheumatology and drug development, the advent of Janus kinase (JAK) inhibitors has marked a significant turning point in the therapeutic landscape for inflammatory arthritis.[1] Among these, Tofacitinib and Baricitinib have emerged as prominent oral small molecules.[2] While extensive clinical data, including head-to-head trials and real-world evidence, have shed light on their comparative efficacy and safety in patients with rheumatoid arthritis (RA), a granular understanding of their performance in controlled preclinical models is essential for elucidating subtle mechanistic differences and informing future drug development.[3][4]

This guide provides an in-depth, objective comparison of this compound and Baricitinib based on available preclinical experimental data. We will delve into their distinct mechanisms of action, evaluate their efficacy in established rodent models of arthritis, and provide detailed protocols for the self-validation of these findings.

Mechanistic Showdown: Targeting the JAK-STAT Pathway

Rheumatoid arthritis is a complex autoimmune disease driven by a symphony of pro-inflammatory cytokines.[5] Many of these cytokines, including various interleukins (ILs) and interferons (IFNs), rely on the JAK-STAT signaling pathway to transmit their signals from the cell surface to the nucleus, ultimately driving the expression of genes involved in inflammation and immunity.[6]

This compound and Baricitinib, while both classified as JAK inhibitors (JAKinibs), exhibit different selectivity profiles for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][7]

  • This compound is considered a pan-JAK inhibitor, though it primarily inhibits JAK1 and JAK3.[2][7] Its inhibitory effect on JAK2 is less potent.[7] The inhibition of JAK1 and JAK3 is crucial as it disrupts the signaling of a broad range of cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, as well as type I and II interferons.[2]

  • Baricitinib is a selective inhibitor of JAK1 and JAK2.[2][7] It demonstrates moderate activity against TYK2 and significantly less activity against JAK3.[2][8] By targeting JAK1 and JAK2, Baricitinib effectively blocks the signaling of cytokines like IL-6 and IFN-γ.[9]

These differences in selectivity are not merely academic; they have tangible implications for the biological effects of each drug. For instance, JAK3 is predominantly expressed in hematopoietic cells and is critical for lymphocyte development and function. This compound's potent inhibition of JAK3 may, therefore, have different immunological consequences compared to Baricitinib. Conversely, JAK2 is central to signaling for erythropoietin and granulocyte-macrophage colony-stimulating factor (GM-CSF), and Baricitinib's activity against JAK2 could influence hematological parameters.[9]

JAK_STAT_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_Dimer->Gene_Expression Translocates & Regulates This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits CIA_Workflow Day_0 Day 0: Primary Immunization (Type II Collagen + CFA) Day_21 Day 21: Booster Immunization (Type II Collagen + IFA) Day_0->Day_21 Treatment Treatment Initiation: This compound or Baricitinib (Prophylactic or Therapeutic) Day_0->Treatment Prophylactic Day_24_28 Days 24-28: Onset of Arthritis Day_21->Day_24_28 Evaluation Ongoing Evaluation: - Arthritis Score - Paw Thickness - Histopathology Day_24_28->Evaluation Day_24_28->Treatment Therapeutic

References

A Comparative Guide to the Reproducibility of Tofacitinib's Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of immunomodulatory drugs, understanding the consistent effects of a compound on cytokine production is paramount for predicting clinical efficacy and safety. This guide provides an in-depth technical comparison of tofacitinib, a prominent Janus kinase (JAK) inhibitor, with other relevant alternatives. We will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols to enable the replication and validation of these findings in your own laboratories.

Introduction: The Critical Role of the JAK-STAT Pathway and the Advent of this compound

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade utilized by numerous cytokines to exert their pro-inflammatory effects.[1] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[2] this compound (Xeljanz®) emerged as a first-in-class oral JAK inhibitor, offering a targeted approach to dampen the inflammatory response by interfering with this critical signaling nexus.[3] It primarily inhibits JAK1 and JAK3, thereby modulating the signaling of a wide array of cytokines.[4]

The central premise of this guide is to critically evaluate the reproducibility of this compound's effects on cytokine production and to benchmark its performance against other commercially available JAK inhibitors: baricitinib (Olumiant®), upadacitinib (Rinvoq®), and filgotinib (Jyseleca®). Understanding the nuances of their respective cytokine inhibition profiles is essential for selecting the most appropriate tool for research and for interpreting clinical outcomes.

The Mechanism of Action: A Visual Guide to JAK-STAT Inhibition

At its core, this compound's mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of JAK enzymes. This act prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for transducing the cytokine signal from the cell surface to the nucleus to initiate the transcription of inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription (Inflammatory Cytokines) DNA->Gene_Transcription 7. Transcription Initiation pSTAT_Flow_Workflow cluster_workflow Phospho-Flow Cytometry Workflow node1 1. Isolate PBMCs node2 2. Pre-incubate with JAK Inhibitor (e.g., this compound) node1->node2 node3 3. Stimulate with Cytokine (e.g., IL-6, IFN-γ) node2->node3 node4 4. Fix and Permeabilize Cells node3->node4 node5 5. Intracellular Staining with Fluorochrome-conjugated anti-pSTAT Antibodies node4->node5 node6 6. Surface Staining with Cell-specific Markers (e.g., CD4) node5->node6 node7 7. Acquire on Flow Cytometer node6->node7 node8 8. Analyze Data: Gate on Cell Population & Quantify pSTAT MFI node7->node8

References

A Researcher's Guide to the Synergistic Effects of Tofacitinib in Combination with Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of immunomodulatory therapies, understanding the potential for synergistic interactions is paramount. This guide provides an in-depth technical exploration of the synergistic effects of Tofacitinib, a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), when used in combination with other immunomodulators. We will delve into the mechanistic rationale for these combinations, present supporting experimental data from both preclinical and clinical studies, and provide detailed protocols for assessing synergy in your own research.

The Rationale for Combination Therapy: Beyond Monotherapy

This compound represents a significant advancement in the treatment of autoimmune diseases, primarily through its inhibition of the Janus kinase (JAK) signaling pathway. However, the multifaceted nature of autoimmune pathologies often necessitates a multi-pronged therapeutic approach. Combining this compound with other immunomodulators offers the potential for synergistic efficacy, allowing for lower doses of each agent, potentially reducing dose-related toxicities, and overcoming resistance to monotherapy.

This compound's Core Mechanism: Targeting the JAK-STAT Pathway

This compound is an oral inhibitor of the Janus kinase (JAK) family of enzymes, with functional selectivity for JAK1 and JAK3 over JAK2.[1] This inhibition disrupts the signaling of multiple cytokines that are pivotal in the pathogenesis of autoimmune diseases, including several interleukins (ILs) and interferons (IFNs).[1][2] By blocking the JAK-STAT pathway, this compound modulates the activation, proliferation, and function of various immune cells, thereby reducing the production of pro-inflammatory mediators.[1][2]

Tofacitinib_Mechanism Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAKs (JAK1, JAK3) Receptor->JAK 2. Activation STAT STATs JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 5. Transcription Modulation This compound This compound This compound->JAK Inhibits

Figure 1: this compound's mechanism of action via JAK-STAT pathway inhibition.

This compound and Methotrexate: A Synergistic Partnership

The combination of this compound and Methotrexate (MTX) is one of the most well-studied and clinically utilized synergistic pairings, particularly in the context of rheumatoid arthritis (RA).

Mechanistic Synergy

The synergy between this compound and MTX is thought to arise from their distinct yet complementary mechanisms of action. While this compound directly targets the intracellular JAK-STAT pathway, MTX has broader anti-inflammatory and immunosuppressive effects. Interestingly, some research suggests that MTX itself may exert some of its effects through the inhibition of the JAK/STAT pathway, potentially leading to an enhanced combined effect on this critical signaling node.[3][4] Furthermore, MTX is known to reduce the production of various pro-inflammatory cytokines, which are the upstream activators of the JAK-STAT pathway that this compound inhibits.[2] This dual-level inhibition likely contributes to the observed clinical synergy.

Tofacitinib_MTX_Synergy cluster_upstream Upstream Cytokine Production cluster_downstream Intracellular Signaling MTX_upstream Methotrexate Cytokines Pro-inflammatory Cytokines MTX_upstream->Cytokines Reduces Production JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Activates Inflammation Inflammatory Response JAK_STAT->Inflammation Drives This compound This compound This compound->JAK_STAT Inhibits MTX_downstream Methotrexate (potential effect) MTX_downstream->JAK_STAT Inhibits

Figure 2: Complementary mechanisms of this compound and Methotrexate.

Experimental Evidence

Clinical trials have consistently demonstrated the superior efficacy of this compound in combination with MTX compared to MTX monotherapy in patients with RA.[2][5][6]

Clinical Endpoint This compound + MTX vs. MTX Monotherapy Reference
ACR20 Response Rate Significantly higher with combination therapy.[2]
ACR50 Response Rate Significantly higher with combination therapy.[2]
ACR70 Response Rate Significantly higher with combination therapy.[2]
DAS28-ESR < 2.6 (Remission) Significantly higher with combination therapy.[2]
Radiographic Progression Post-hoc analysis suggests less progression in foot joints with this compound compared to MTX.[7]

A meta-analysis of four randomized controlled trials involving 1782 patients showed that the combination of this compound and MTX resulted in significantly higher ACR20, ACR50, and ACR70 response rates compared to MTX alone.[2]

This compound and Biologics: Targeting Different Arms of the Immune Response

The combination of this compound with biologic DMARDs, such as TNF inhibitors and IL inhibitors, is an area of active investigation, particularly for patients with refractory disease.[2][4][8][9]

This compound and TNF Inhibitors

Mechanistic Rationale: TNF-α is a key pro-inflammatory cytokine that acts upstream of many inflammatory cascades. TNF inhibitors block the activity of TNF-α, thereby reducing inflammation. This compound, by inhibiting the JAK-STAT pathway, blocks the signaling of a broader range of cytokines. The combination of a TNF inhibitor and this compound, therefore, targets both a specific upstream cytokine and a common downstream signaling hub, potentially leading to a more comprehensive blockade of the inflammatory response.

Experimental Evidence: While large-scale randomized controlled trials are limited, case series and observational studies have reported on the use of this compound in combination with TNF inhibitors in patients with difficult-to-treat RA and psoriatic arthritis (PsA).[8] These reports suggest potential efficacy in some refractory cases, but also highlight the need for careful monitoring due to the potential for increased immunosuppression. A real-world study comparing this compound and TNF inhibitors found that while this compound had more adverse events, the rates of serious adverse events were similar.[10]

This compound and IL-Inhibitors (IL-17, IL-23)

Mechanistic Rationale: The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis and psoriatic arthritis. IL-23 promotes the differentiation and maintenance of Th17 cells, which are potent producers of IL-17. IL-17, in turn, drives inflammation and tissue damage. Inhibitors of IL-17 and IL-23 directly target these cytokines. This compound can also suppress the production of IL-17 by CD4+ T cells.[11] Combining this compound with an IL-17 or IL-23 inhibitor could therefore provide a dual blockade of this key inflammatory pathway.

Experimental Evidence: Clinical evidence for the combination of this compound with IL-inhibitors is primarily derived from case series in patients with refractory psoriasis and psoriatic arthritis.[2][4][12] One case series reported on six patients treated with this compound and either an IL-23 or IL-17 inhibitor, with an overall positive effect on psoriasis and psoriatic arthritis.[2][4] However, the authors caution that larger studies are needed to establish the safety and efficacy of this combination.[2][4]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with other immunomodulators, well-designed in vitro and in vivo experiments are essential. The following are protocols for commonly used methods to assess drug synergy.

The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, or antagonistic interactions between two compounds.[13][14]

Principle: The assay involves a two-dimensional titration of two drugs in a microtiter plate, creating a matrix of different concentration combinations. The effect of each combination on a cellular response (e.g., proliferation, cytokine production) is then measured.

Step-by-Step Protocol:

  • Cell Preparation: Culture your target cells (e.g., primary immune cells, cell lines) to the desired confluency and prepare a cell suspension at a predetermined density.

  • Drug Dilution Series: Prepare serial dilutions of this compound (Drug A) and the other immunomodulator (Drug B) in an appropriate culture medium.

  • Plate Setup:

    • In a 96-well plate, add a fixed volume of culture medium to all wells.

    • Along the x-axis (e.g., columns 2-11), create a serial dilution of Drug A.

    • Along the y-axis (e.g., rows B-G), create a serial dilution of Drug B.

    • Column 1 should contain only the dilutions of Drug B, and Row H should contain only the dilutions of Drug A to determine the effects of each drug alone.

    • Include a row and column with no drugs as a vehicle control.

  • Cell Seeding: Add the prepared cell suspension to each well.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-72 hours) under appropriate culture conditions.

  • Readout: Measure the desired cellular response using a suitable assay (e.g., MTT assay for proliferation, ELISA for cytokine production).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine the nature of the interaction.

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Assay cluster_plate 96-Well Plate cluster_steps Workflow A1 [Drug A] -> A2 Increasing B1 [Drug B] B2 Increasing Step1 1. Prepare Cells & Drug Dilutions Step2 2. Set up Checkerboard Plate Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Measure Cellular Response Step3->Step4 Step5 5. Calculate FICI & Determine Synergy Step4->Step5

Figure 3: Workflow of the checkerboard assay for synergy testing.

Synergy Analysis Models

Beyond the FICI, several mathematical models can be used to analyze data from combination studies and quantify synergy.

  • Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is demonstrated if the observed effect of the combination is greater than the predicted effect based on the individual drug responses.[15]

  • Loewe Additivity Model: This model is based on the concept of dose equivalence and is most appropriate when the two drugs have similar mechanisms of action. Synergy is indicated if the combination achieves a given effect at lower concentrations than predicted by the model.[15]

  • Highest Single Agent (HSA) Model: This is a more straightforward model where synergy is concluded if the effect of the combination is greater than the effect of the most active single agent at the same concentration.[13][14]

The choice of model depends on the specific research question and the presumed mechanisms of action of the drugs being tested.

Comparative Safety Profiles

A critical consideration for any combination therapy is the potential for an altered safety profile. The combination of this compound with other immunomodulators necessitates careful monitoring for adverse events, particularly those related to immunosuppression.

Combination Potential Safety Considerations Reference
This compound + Methotrexate Generally well-tolerated, but monitoring for liver enzyme elevations, cytopenias, and infections is recommended.[2]
This compound + TNF Inhibitors Increased risk of serious infections and herpes zoster. Close monitoring is crucial.[10]
This compound + IL-Inhibitors Limited data available, but a theoretical increased risk of infections exists.[2][4]

Conclusion and Future Directions

The combination of this compound with other immunomodulators holds significant promise for enhancing therapeutic outcomes in a range of autoimmune diseases. The synergistic effects observed with Methotrexate are well-established, providing a robust foundation for this combination in clinical practice. The use of this compound with biologics is an evolving area of research, with early evidence suggesting potential benefits in refractory patients.

For researchers and drug development professionals, a thorough understanding of the underlying mechanisms of synergy and the application of rigorous experimental methodologies are essential for advancing the field. Future research should focus on conducting well-controlled preclinical studies to quantify the synergy between this compound and a broader range of immunomodulators, particularly newer biologics. Furthermore, prospective clinical trials are needed to definitively establish the efficacy and safety of these novel combination therapies.

References

A Researcher's Guide to Validating Biomarkers for Predicting Tofacitinib Treatment Response

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for autoimmune diseases, Tofacitinib (Xeljanz®) has emerged as a significant oral treatment option for patients with conditions such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis (UC).[1] As a Janus kinase (JAK) inhibitor, its efficacy is rooted in the modulation of cytokine signaling pathways crucial to the inflammatory response.[2][3] However, a notable heterogeneity in patient response presents a critical challenge in clinical practice. This variability underscores the urgent need for robust, validated biomarkers to predict therapeutic outcomes, enabling a more personalized and effective treatment strategy.

This guide provides an in-depth comparison of emerging biomarkers for predicting this compound response, grounded in experimental data and methodologies. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of biomarker validation in the context of JAK inhibition.

The Clinical Imperative for Predictive Biomarkers

This compound functions by inhibiting JAKs, intracellular enzymes that transmit signals from cytokine-receptor interactions on the cell surface, thereby influencing immune cell function and inflammatory processes.[4] Specifically, this compound primarily targets JAK1 and JAK3, disrupting the signaling of several key cytokines, including various interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21).[4] This disruption of the JAK-STAT signaling pathway is central to its therapeutic effect.[4][5]

Despite its targeted mechanism, a significant portion of patients exhibit an inadequate response to this compound.[6][7] This variability not only leads to prolonged disease activity and potential joint damage in non-responders but also contributes to increased healthcare costs and the risk of adverse events.[4][8] Predictive biomarkers are therefore essential to identify patients most likely to benefit from this compound, distinguishing them from those who may be better suited for alternative therapies such as TNF inhibitors (e.g., Adalimumab) or integrin inhibitors (e.g., Vedolizumab).[9][10]

Promising Biomarkers for this compound Response Prediction

A multi-faceted approach, integrating various "omics" technologies, has begun to uncover a range of potential biomarkers. These can be broadly categorized into genetic, transcriptomic, and proteomic markers.

Genetic Markers: The Blueprint of Response

Genetic variations can influence both the inflammatory processes underlying autoimmune diseases and the individual metabolism of drugs like this compound. Whole-genome sequencing (WGS) has identified several single nucleotide variants (SNVs) associated with this compound response in RA patients.[8]

Genetic Marker (SNV)Associated GeneAssociation with this compound ResponseOdds Ratio (OR)p-value
rs12149039_CCDH13Satisfactory EULAR DAS28 ESR/CRP response62.28.82x10⁻⁸
rs880559_C / rs732169_TPCNXSatisfactory EULAR DAS28 ESR/CRP response24.04.47x10⁻⁷
rs13315685_CSLC12A8Non-response13.892.03x10⁻⁷
rs4372384_TGRID1Non-response9.724.88x10⁻⁷
rs9619005_CADA2Non-response35.037.46x10⁻⁷

Table 1: Genetic variants associated with this compound response in Rheumatoid Arthritis. Data sourced from a study on 58 this compound-treated RA patients.[8]

These findings suggest that a patient's genetic makeup could be a powerful predictor of their response to this compound, though further validation in larger, more diverse cohorts is necessary.

Transcriptomic Signatures: A Dynamic View of Gene Expression

Transcriptomic analysis of whole blood or peripheral blood mononuclear cells (PBMCs) offers a dynamic snapshot of gene expression that can reflect the underlying inflammatory state and its modulation by treatment.[11][12] Studies have revealed distinct transcriptomic profiles in patients who respond to this compound compared to non-responders.

For instance, in RA, an upregulation of ribosomal proteins in PBMCs has been observed in responders.[11] In juvenile idiopathic arthritis (JIA), baseline upregulation of MAPK signaling pathways may predict a poor response to this compound.[13] Conversely, this compound treatment has been shown to down-regulate genes in interferon and IL-7 signaling pathways.[13]

In ulcerative colitis, transcriptomic analysis has identified regulators such as REG3A and CLDN3 as potential predictors of responsiveness.[6] Responders also showed a downregulation of JAK1, STAT1, and interferon-response genes.[7]

Proteomic and Cellular Biomarkers: The Functional Output

Proteomic and cellular analyses provide insights into the functional consequences of genetic and transcriptomic variations. These biomarkers can be measured in serum, plasma, or specific cell populations.

Serum Proteins: Several inflammation-related plasma proteins have been shown to be modulated by this compound treatment in RA, with baseline levels of some proteins associating with treatment response.[14][15]

BiomarkerChange with this compoundAssociation with Improved DAS28
Interleukin-6 (IL-6)Decreased (>50%)Higher baseline levels
C-X-C motif chemokine ligand 1Decreased (>50%)Not specified
Matrix metalloproteinase-1Decreased (>50%)Not specified
C-C motif chemokine 11Not specifiedLower baseline levels

Table 2: Changes in plasma protein levels with this compound and their association with treatment response in Rheumatoid Arthritis.[14][15]

Cellular Markers: Flow cytometry has emerged as a powerful tool for monitoring the pharmacodynamic effects of JAK inhibitors.[16][17] By measuring the phosphorylation status of STAT proteins (pSTAT) in different immune cell subsets following cytokine stimulation, it is possible to directly assess the extent of JAK/STAT pathway inhibition.[16][17][18] This technique can provide a real-time, functional readout of this compound's activity.

Experimental Workflows for Biomarker Validation

A critical aspect of biomarker development is the use of robust and reproducible experimental protocols. Here, we outline key methodologies for validating the biomarkers discussed above.

dot

experimental_workflow cluster_sample Patient Sample Collection cluster_analysis Biomarker Analysis cluster_platforms Analytical Platforms Patient Patient Cohort (RA, UC, etc.) Blood Whole Blood/ PBMCs Patient->Blood Stool Stool Sample Patient->Stool Genomic Genomic DNA Extraction Blood->Genomic RNA RNA Extraction Blood->RNA Protein Serum/Plasma Isolation Blood->Protein Cells Immune Cell Isolation Blood->Cells Fecal Fecal Calprotectin Extraction Stool->Fecal WGS Whole Genome Sequencing Genomic->WGS RNASeq RNA Sequencing RNA->RNASeq Proteomics Multiplex Immunoassay (e.g., Olink) Protein->Proteomics Flow Phospho-Flow Cytometry Cells->Flow ELISA ELISA Fecal->ELISA Genetic Markers Genetic Markers WGS->Genetic Markers Transcriptomic\nSignatures Transcriptomic Signatures RNASeq->Transcriptomic\nSignatures Serum Protein\nProfiles Serum Protein Profiles Proteomics->Serum Protein\nProfiles pSTAT Inhibition pSTAT Inhibition Flow->pSTAT Inhibition Fecal Calprotectin\nLevels Fecal Calprotectin Levels ELISA->Fecal Calprotectin\nLevels

Phospho-STAT Flow Cytometry Protocol

This protocol allows for the functional assessment of this compound's inhibitory effect on the JAK-STAT pathway in patient-derived immune cells.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment (Optional, for in vitro validation): Incubate PBMCs with varying concentrations of this compound or a vehicle control for 1 hour at 37°C.[19]

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to assess pSTAT3, or IFN-α to assess pSTAT1) for 15-30 minutes at 37°C.[19] Include an unstimulated control.

  • Fixation: Immediately fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of the proteins.

  • Permeabilization: Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.[10]

  • Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD19) and intracellular phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[20]

  • Data Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Gate on specific immune cell populations and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody to determine the level of STAT phosphorylation.

Whole-Blood Transcriptomic Analysis Protocol

This protocol outlines the steps for identifying gene expression signatures that correlate with this compound response.

  • Sample Collection and RNA Stabilization: Collect whole blood directly into PAXgene Blood RNA tubes to stabilize the RNA profile at the point of collection.

  • RNA Extraction: Isolate total RNA from the stabilized blood samples using a PAXgene Blood RNA Kit.

  • Globin mRNA Reduction: Due to the high abundance of globin mRNA in whole blood, which can interfere with the detection of other transcripts, perform a globin depletion step using commercially available kits.[7]

  • Library Preparation: Prepare sequencing libraries from the globin-depleted RNA using a suitable RNA-Seq library preparation kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between responder and non-responder groups at baseline.

    • Utilize machine learning algorithms to build predictive models based on the identified gene signatures.[12]

Comparison with Biomarkers for Alternative Therapies

A comprehensive biomarker validation strategy for this compound must consider the biomarkers used to predict response to alternative treatments. This comparative analysis is crucial for guiding clinical decision-making when this compound is not the first-line therapy or when patients are switched to a different drug class.

Therapeutic TargetDrug ExamplePotential Predictive BiomarkersMethodology
JAK This compound - Genetic variants (e.g., in CDH13, PCNX)[8]- Transcriptomic signatures (e.g., ribosomal proteins, MAPK pathway genes)[11][13]- Serum proteins (e.g., IL-6)[14]- pSTAT inhibition[16]WGS, RNA-Seq, Multiplex Immunoassay, Flow Cytometry
TNF-α Adalimumab - Regulatory T cell (Treg) numbers and function[4]- Monocyte membrane TNF expression[4]- Transcriptomic signatures (e.g., CD11c, MZB1)[5][8]- DNA methylation patterns[21]Flow Cytometry, RNA-Seq, Methylome analysis
α4β7 Integrin Vedolizumab - Serum vedolizumab concentration[3]- Serum levels of s-MAdCAM-1 and s-α4β7[3]- Pre-treatment α4β7 expression on immune cells[14]ELISA, Flow Cytometry

Table 3: Comparison of predictive biomarkers for this compound and alternative biologic therapies.

This comparison highlights that while some methodologies like RNA-Seq and flow cytometry are applicable across different drug classes, the specific biomarkers are often unique to the drug's mechanism of action.

The Framework of a Self-Validating System

For a biomarker to be clinically useful, it must be part of a self-validating system. This means that the entire process, from sample collection to data interpretation, is robust, reproducible, and internally consistent. This aligns with the "fit-for-purpose" approach to biomarker validation advocated by regulatory bodies like the FDA and EMA.[22][23][24]

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self_validating_system COU Context of Use (e.g., patient selection) Analytical Analytical Validation COU->Analytical defines requirements Clinical Clinical Validation Analytical->Clinical provides reliable data Clinical->COU confirms utility Monitoring Post-implementation Monitoring Monitoring->Analytical ensures ongoing performance Monitoring->Clinical verifies real-world effectiveness

Key Pillars of a Self-Validating System:

  • Clear Context of Use (COU): The intended use of the biomarker must be precisely defined (e.g., to predict response to this compound in RA patients with an inadequate response to methotrexate).[9][25]

  • Analytical Validation: The assay used to measure the biomarker must be rigorously validated for its analytical performance characteristics, including accuracy, precision, sensitivity, specificity, and reproducibility.[23][26]

  • Clinical Validation: The biomarker's ability to predict the clinical outcome must be demonstrated in independent patient cohorts, establishing its clinical utility.[25]

  • Standard Operating Procedures (SOPs): Detailed SOPs for sample collection, handling, storage, and analysis are essential to minimize pre-analytical variability.

  • Quality Control and Assurance: Implementation of appropriate quality control measures and participation in external quality assurance programs ensure the ongoing reliability of the biomarker assay.

Conclusion and Future Directions

The pursuit of personalized medicine in autoimmune diseases is heavily reliant on the discovery and validation of predictive biomarkers. For this compound, a multi-omics approach has yielded several promising candidates that could help tailor its use to the patients most likely to benefit. The validation of these biomarkers requires rigorous experimental protocols, a clear understanding of their performance characteristics, and their integration into a self-validating system.

Future research should focus on the head-to-head comparison of different biomarkers in large, prospective clinical trials to establish their relative predictive power. Furthermore, the development of multiplex assays that can simultaneously measure a panel of biomarkers may provide a more comprehensive and accurate prediction of treatment response. As our understanding of the complex interplay between genetics, the immune system, and drug response deepens, so too will our ability to deliver the right treatment to the right patient at the right time.

References

A Preclinical Comparative Guide to the Long-Term Efficacy and Safety of Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting JAK Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).[3][4] Tofacitinib (formerly CP-690,550) emerged as a first-in-class oral JAK inhibitor, designed to modulate the inflammatory response by interfering with this pathway.[5] This guide focuses on the long-term preclinical evidence that established the foundational efficacy and safety profile of this compound, paving the way for its clinical development.

Mechanism of Action: this compound's Inhibition of the JAK-STAT Pathway

This compound functions as a competitive inhibitor of the ATP-binding site on Janus kinases.[6] It exhibits a degree of selectivity, primarily targeting JAK1 and JAK3 with less potent activity against JAK2, and minimal activity against TYK2.[7][8] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for the transcription of pro-inflammatory genes.[3] The consequence is a broad suppression of the signaling of numerous cytokines integral to the inflammatory cascade, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs).[1][2]

Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription 6. Gene Regulation CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen + Complete Freund's Adjuvant) Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen + Incomplete Freund's Adjuvant) Immunization1->Immunization2 Treatment_Start Day 25 (approx.): Onset of Arthritis Begin this compound/Vehicle Administration (Oral Gavage) Immunization2->Treatment_Start Scoring Regular Monitoring: - Arthritis Score - Paw Volume Treatment_Start->Scoring Endpoint Study Endpoint (e.g., Day 42): - Histopathology of Joints - Cytokine Analysis Scoring->Endpoint

References

A Comparative Analysis of Tofacitinib's Impact on Different Immune Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the effects of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor, on various immune cell subsets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal mechanisms behind this compound's differential impact, supported by experimental data and detailed protocols. Our objective is to offer a resource that is not only informative but also serves as a practical tool for designing and interpreting experiments in immunology and drug discovery.

Introduction: this compound and the JAK-STAT Signaling Axis

This compound is an oral small molecule inhibitor of the Janus kinase family, developed for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis (RA).[1] Its primary mechanism of action is the inhibition of JAKs, intracellular enzymes that are crucial for transducing signals from cytokine and growth factor receptors on the cell membrane.[2][3] This interference disrupts the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a central communication route for over 50 cytokines and growth factors that orchestrates hematopoiesis and immune cell function.[3][4]

This compound exhibits a degree of selectivity, primarily inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[2][5] This selectivity is key to its specific immunomodulatory effects. By blocking JAK1 and JAK3, this compound effectively dampens the signaling of numerous key cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[2][6] These cytokines are fundamental for the activation, proliferation, and function of a wide range of immune cells.[2]

The JAK-STAT Pathway: A Central Hub for Immune Signaling

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor, causing the associated JAKs to come into close proximity and phosphorylate each other.[2][7] These activated JAKs then create docking sites by phosphorylating the receptor, which in turn recruit STAT proteins. The STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[2][8]

This compound's intervention at the level of JAKs prevents this entire cascade, effectively silencing the cytokine signal before it can alter gene expression.

Tofacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene 5. Nuclear Translocation & Gene Activation This compound This compound This compound->JAK Inhibition T_Cell_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis (Day 3-5) pbmc 1. Isolate PBMCs (Ficoll-Paque) naive_cd4 2. Isolate Naive CD4+ T Cells (Magnetic Bead Separation) pbmc->naive_cd4 labeling 3. Label cells with CFSE (Proliferation Dye) naive_cd4->labeling culture 4. Culture with anti-CD3/CD28 Ab + Polarizing Cytokines (Th1/Th17) +/- this compound (various conc.) labeling->culture flow 5. Analyze by Flow Cytometry culture->flow prolif 6a. Gate on CD4+ Measure CFSE dilution (Proliferation) flow->prolif diff 6b. Intracellular Staining for T-bet (Th1) or RORγt (Th17) (Differentiation) flow->diff

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tofacitinib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—The Critical Importance of Proper Tofacitinib Disposal

This compound, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor pivotal in treating autoimmune diseases like rheumatoid arthritis.[1] As a targeted small molecule, its biological activity necessitates stringent protocols not only in its application but, just as critically, in its disposal. For researchers, scientists, and drug development professionals, the responsible management of this compound waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound and associated contaminated materials within a laboratory setting. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond the immediate experiment, ensuring the protection of our personnel and our environment.

Regulatory Landscape: Understanding Your Responsibilities

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] It is crucial to note that this compound is not specifically designated as a P- or U-listed hazardous waste by the EPA.[2] This places the responsibility on the waste generator—the laboratory—to determine if the waste exhibits any characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2][4][5][6]

Furthermore, the National Institute for Occupational Safety and Health (NIOSH) includes certain pharmaceuticals on its list of Hazardous Drugs (HDs), which require specific handling precautions to minimize occupational exposure.[6][7][8] While disposal procedures for all NIOSH HDs require careful management, the distinction between "trace" and "bulk" contamination is critical for determining the final disposal pathway.[9][10][11][12][13]

Table 1: RCRA Hazardous Waste Characteristics This table provides a reference for the generator's responsibility in classifying chemical waste.

RCRA CharacteristicDescriptionEPA Waste CodeRelevance to this compound Waste
Ignitability Liquids with a flash point <60°C (140°F); non-liquids capable of causing fire through friction or spontaneous change.[4][5][14]D001Unlikely for solid this compound, but relevant if dissolved in flammable solvents.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a high rate.[4][5][6]D002Relevant if this compound is mixed with strong acids or bases for experimental or decontamination purposes.
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.[4][14]D003This compound itself is stable under normal conditions.[1]
Toxicity Wastes that, when tested, are found to leach specific toxic contaminants above regulated concentrations.[1][4][5][6]D004-D043While this compound is known to have reproductive toxicity[12][15], it must be evaluated via the Toxicity Characteristic Leaching Procedure (TCLP) to be classified under this characteristic.[1][5]

Given its pharmacological activity and potential hazards, a conservative approach is always recommended. Best practice dictates treating all this compound-contaminated waste with a high degree of caution and managing it as chemical waste through a licensed disposal vendor. [2][7]

Core Directive: Laboratory Disposal of this compound

The fundamental principle for managing this compound waste is containment and segregation . At no point should this compound powder, solutions, or contaminated labware be disposed of in general trash or flushed down the drain.[2][15][16]

Waste Classification: Trace vs. Bulk Contamination

Proper segregation begins with correctly identifying the waste type. The distinction between trace and bulk waste determines the appropriate container and disposal stream.

  • Trace Waste: Includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the substance.[9][10][13] Examples include empty vials, used IV bags and tubing, and personal protective equipment (PPE) like gloves and gowns that are not visibly contaminated.[9][12][13]

  • Bulk Waste: Includes any waste that does not meet the "RCRA empty" criteria.[9][10] This encompasses unused or expired pure compounds, solutions containing this compound, and materials used to clean up spills.[9][11]

Experimental Protocol: this compound Waste Disposal Workflow

This protocol provides a systematic, step-by-step methodology for the safe management of this compound waste from generation to final disposal.

1. Waste Segregation and Collection:

  • Step 1.1: At the point of generation, immediately segregate all this compound-contaminated materials from other laboratory waste streams (e.g., general trash, biohazardous waste, sharps).[2]

  • Step 1.2: Collect all solid and liquid this compound waste into a designated, compatible, and leak-proof hazardous waste container.[2][16] This includes:

    • Unused or expired this compound powder (Bulk Waste ).

    • Solutions containing this compound (Bulk Waste ).

    • Contaminated disposable labware (pipette tips, tubes, flasks) (Trace Waste , unless visibly contaminated).

    • Contaminated PPE (gloves, lab coats) (Trace Waste , unless visibly contaminated).

    • Spill cleanup materials (Bulk Waste ).[2]

2. Containerization and Labeling:

  • Step 2.1: Use a dedicated hazardous waste container, ensuring it is in good condition and has a secure, tight-fitting lid.[2][16]

  • Step 2.2: The container must be clearly and accurately labeled.[2][17] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • Associated hazards (e.g., "Toxic", "Reproductive Hazard").[2][15]

    • The date when waste was first added to the container (accumulation start date).[2]

3. Storage:

  • Step 3.1: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[2][16]

  • Step 3.2: Ensure the storage area is secure and segregated from incompatible materials.[17]

4. Final Disposal:

  • Step 4.1: Arrange for the collection, transport, and disposal of the waste through a licensed and certified hazardous material disposal company.[2][7][17]

  • Step 4.2: The preferred method of destruction for this compound is high-temperature incineration in a properly permitted facility.[2][7] This ensures the complete destruction of the active pharmaceutical ingredient.

This compound Disposal Workflow Diagram

TofacitinibDisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Waste Assessment cluster_containers Segregation & Collection cluster_disposal Final Disposal Path Waste This compound Waste Generated (Pure compound, solution, contaminated labware, PPE, spill debris) Assess Is it 'RCRA Empty'? (<3% by weight remaining) Waste->Assess Trace Collect in 'Trace Waste' Container (Yellow Bin) Assess->Trace Yes Bulk Collect in 'Bulk Hazardous Waste' Container (Black Bin) Assess->Bulk No Label Label Container: 'Hazardous Waste' 'this compound' Hazards & Date Trace->Label Bulk->Label Store Store in designated hazardous waste accumulation area Label->Store Vendor Arrange Pickup by Licensed Hazardous Waste Vendor Store->Vendor Incinerate High-Temperature Incineration Vendor->Incinerate

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Spill and Contamination Cleanup

In the event of a spill, prompt and correct cleanup is essential to prevent exposure and further contamination.

  • Step 1: Secure the Area: Immediately alert others and restrict access to the spill area. Ensure the area is well-ventilated.[2]

  • Step 2: Don PPE: Wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[2][7]

  • Step 3: Contain the Spill: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal as hazardous waste. AVOID CREATING DUST .[2] For liquid spills, cover with an absorbent material.

  • Step 4: Clean the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Step 5: Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be collected and disposed of as bulk this compound hazardous waste.[2]

Protocol for Small-Scale Decontamination

Forced degradation studies show that this compound degrades in acidic, basic, and oxidative conditions.[2][11][18] This knowledge can be adapted for the chemical decontamination of small-scale spills or contaminated glassware by trained personnel in a controlled setting.

  • Materials: 1 M HCl, 1 M NaOH, or 3-6% Hydrogen Peroxide (H₂O₂).

  • Procedure (Acid/Base Hydrolysis):

    • Rinse the contaminated item with an excess of either 1 M HCl or 1 M NaOH.

    • Allow the reaction to proceed at room temperature in a fume hood.

    • Neutralize the resulting solution.

    • Collect the neutralized solution as aqueous chemical waste for disposal.[2]

  • Procedure (Oxidative Degradation):

    • Rinse the item with a suitable solvent to dissolve the this compound residue.

    • Add an excess of 3-6% H₂O₂ solution to the rinsate.

    • Allow the reaction to proceed at room temperature.

    • Quench any remaining peroxide and dispose of the final solution as chemical waste.[2]

Guidance for Patients: Proper Disposal of Unused Xeljanz®

Patients should never dispose of unused or expired this compound (Xeljanz®) by flushing it down the toilet or pouring it down the sink, unless specifically instructed to do so.[2][16][19] this compound is not on the FDA's "flush list".[18] Improper disposal can lead to environmental contamination.[2]

The best and most responsible disposal methods are:

  • Drug Take-Back Programs (Preferred Method):

    • Utilize community drug take-back programs, which are the safest way to dispose of most unused medicines.[16][19][20]

    • These programs are often available at pharmacies, hospitals, or law enforcement locations.[20]

    • The U.S. Drug Enforcement Administration (DEA) sponsors National Prescription Drug Take-Back Days and provides information on authorized collection sites.[16][17][20]

  • Disposal in Household Trash (If a Take-Back Program is Not Available): If a take-back program is not accessible, follow these FDA guidelines for disposal in the household trash:[16][20][21]

    • Step 1: Remove the pills from their original container.

    • Step 2: Mix the medicine with an undesirable substance like used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[16][17][21]

    • Step 3: Place the mixture into a sealable plastic bag, empty can, or other container to prevent it from leaking.[16][17][21]

    • Step 4: Throw the sealed container into your household trash.

    • Step 5: Before recycling or throwing away the empty pill bottle, scratch out all personal information on the prescription label to protect your privacy.[16]

By adhering to these structured protocols, laboratory professionals and patients alike can ensure the safe and compliant disposal of this compound, upholding the highest standards of personal safety and environmental responsibility.

References

A Researcher's Guide to Personal Protective Equipment for Handling Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

As a potent Janus kinase (JAK) inhibitor, Tofacitinib is a cornerstone of research in immunology and drug development. However, its pharmacological potency necessitates a rigorous and well-understood safety protocol to protect researchers from occupational exposure. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and authoritative data. Our focus is on the causality behind each safety measure, ensuring that every step is not just a rule to be followed, but a logical defense against specific, identified risks.

Understanding the Hazard: Why this compound Demands Respect

This compound is not a benign chemical; its therapeutic mechanism is also the source of its occupational hazard. The primary risks to laboratory personnel are:

  • Reproductive Toxicity : this compound is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity 1B).[1] This is the most critical hazard and the primary driver for stringent containment and PPE requirements.

  • Acute Oral Toxicity : The compound is harmful if swallowed.[1][2] While direct ingestion is unlikely in a lab setting, this underscores the importance of preventing hand-to-mouth contamination.

  • Irritation : It can cause skin and serious eye irritation, and may also cause respiratory irritation, particularly as a powder.[2][3]

An established Occupational Exposure Limit (OEL) for this compound citrate is 15 µg/m³ over an 8-hour Time-Weighted Average (TWA), with a "Skin" notation, indicating the potential for significant contribution to overall exposure by the cutaneous route.[4] This low OEL classifies this compound as a potent compound, demanding specialized handling procedures beyond standard laboratory practice.[5]

The Core of Protection: Engineering Controls First

Before any discussion of Personal Protective Equipment (PPE), the primary method for exposure control must be engineering solutions. PPE is the last line of defense.

  • Ventilation : All handling of this compound, especially the solid form, must be performed in a certified chemical fume hood, biological safety cabinet, or a powder containment hood to prevent the generation and inhalation of airborne particles.[2][6]

  • Containment : For weighing and dispensing potent powders like this compound, the use of containment technologies like flexible glove bags or ventilated balance enclosures is considered best practice to minimize dust exposure.[7]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the physical form of the this compound being handled. The following table outlines the minimum recommended PPE based on common laboratory operations.

Task Physical Form Minimum Required PPE Rationale & Key Considerations
Weighing & Aliquoting Solid PowderDouble Gloves (e.g., nitrile), Disposable Gown/Coverall, Head/Hair Cover, N95/FFP2 Respirator (or higher, e.g., PAPR), Safety Goggles.This is the highest-risk activity due to the potential for aerosolization. Double gloving provides protection in case the outer glove is breached. A respirator is essential to prevent inhalation of fine particles.[2][8][9]
Preparing Solutions Solid into LiquidDouble Gloves , Disposable Gown, Safety Goggles.The risk of aerosolization is lower but still present. Goggles are critical to protect from splashes.[9]
Handling Stock Solutions LiquidSingle Pair of Gloves , Lab Coat, Safety Glasses.The risk is primarily from splashes or direct skin contact. Standard lab PPE is often sufficient, but this assumes dilute solutions. For concentrated stocks, double gloves and a disposable gown are recommended.
Spill Cleanup Solid or LiquidDouble Gloves , Disposable Coverall, Shoe Covers, N95/FFP2 Respirator (for powders), Safety Goggles/Face Shield.Requires full protection to manage a known exposure risk. All materials used for cleanup must be treated as hazardous waste.[10]

Detailed Protocol: Safe Weighing of this compound Powder

This protocol provides a self-validating workflow for the highest-risk task associated with this compound handling. The causality for each step is explained to reinforce the safety logic.

Objective: To accurately weigh solid this compound while minimizing personnel exposure and preventing contamination.

Location: Certified Chemical Fume Hood or Ventilated Balance Enclosure.

Required Materials:

  • This compound solid compound.

  • PPE as specified in the table above (double gloves, gown, respirator, goggles).

  • Weighing paper or vessel.

  • Spatula.

  • Sealable container for the weighed compound.

  • Designated, labeled hazardous waste bag.[10]

  • 70% Ethanol or other appropriate decontaminating solution.

Procedure:

  • Preparation & Verification:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). This is your primary engineering control.

    • Don all required PPE before entering the designated handling area. Ensure gloves are inspected for tears or defects before use.[11]

  • Staging the Workspace:

    • Place a disposable, plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

    • Bring all necessary equipment (balance, spatula, containers, waste bag) into the hood before opening the primary this compound container. This minimizes traffic in and out of the containment area.

  • Handling the Compound:

    • Carefully open the container of this compound, pointing the opening away from your breathing zone.

    • Use a dedicated spatula to gently transfer the desired amount of powder onto the weighing paper. Avoid any actions that could create dust, such as dropping or tapping the spatula.

    • Once weighing is complete, securely close the primary this compound container.

    • Carefully transfer the weighed powder into its secondary container and seal it.

  • Decontamination & Waste Disposal (Immediate):

    • Wipe the spatula, balance, and any other potentially contaminated surfaces with a damp cloth (using 70% ethanol or a similar solvent) to remove any residual powder.[10] Place the used wipe directly into the hazardous waste bag.

    • Carefully fold the disposable liner inward and place it, along with the used weighing paper, into the hazardous waste bag.

    • Remove the outer pair of gloves and place them in the hazardous waste bag.

  • Doffing PPE:

    • With the inner gloves still on, exit the immediate work area.

    • Remove the remaining PPE in an order that minimizes cross-contamination (e.g., gown, then goggles, then respirator).

    • Finally, remove the inner pair of gloves and dispose of them in the hazardous waste bag.

    • Wash hands thoroughly with soap and water.[1][2]

Operational and Disposal Plans

A comprehensive safety plan extends beyond the immediate handling of the chemical.

Decontamination: All non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent in which this compound is soluble, followed by a standard laboratory cleaning procedure. All rinsate should be collected as hazardous waste.

Disposal:

  • Segregation is Key : All materials contaminated with this compound must be segregated from general laboratory trash.[10] This includes gloves, wipes, pipette tips, weighing papers, and empty containers.

  • Waste Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Reproductive Hazard").[10]

  • Professional Disposal : All this compound waste must be disposed of through a licensed hazardous material disposal company.[6][10] Do not discharge this compound waste into sewers or drains.[1][12]

Visual Workflow for Safe this compound Handling

The following diagram illustrates the critical decision points and workflow for safely handling this compound powder, from initial setup to final disposal.

Tofacitinib_Handling_Workflow prep 1. Preparation ppe 2. Don PPE (Double Gloves, Gown, Respirator, Goggles) prep->ppe Start eng_control 3. Verify Engineering Control (e.g., Fume Hood) ppe->eng_control handling 4. Weigh & Handle Compound eng_control->handling decon 5. Decontaminate Workspace & Equipment handling->decon waste 6. Segregate Waste (Gloves, Wipes, etc.) decon->waste doff 7. Doff PPE waste->doff wash 8. Wash Hands doff->wash dispose 9. Final Disposal (Licensed Vendor) wash->dispose Periodically

Caption: Workflow for handling solid this compound.

References

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